(R)-Pyrrolidine-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651174 | |
| Record name | (3R)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-76-6 | |
| Record name | (3R)-3-Pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848488-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of the Pyrrolidine Scaffold
An In-Depth Technical Guide to (R)-Pyrrolidine-3-carboxamide: A Versatile Scaffold in Modern Drug Discovery
In the landscape of contemporary drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved therapeutics stems from its unique structural and chemical properties.[1][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems, providing a distinct advantage in achieving high-affinity and selective interactions with biological targets.[2]
Within this important class of heterocycles, This compound emerges as a particularly valuable chiral building block. Its defined stereochemistry at the C3 position, combined with the hydrogen-bonding capabilities of the carboxamide and the nucleophilicity of the secondary amine, offers a trifecta of features for medicinal chemists. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core properties of this compound, moving from its fundamental physicochemical characteristics to its synthesis, biological applications, and practical experimental handling.
Part 1: Core Physicochemical and Structural Properties
A comprehensive understanding of a molecule's basic properties is the foundation of its effective application in research and development. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (3R)-pyrrolidine-3-carboxamide | [4] |
| CAS Number | 848488-76-6 | [4] |
| Molecular Formula | C₅H₁₀N₂O | [4] |
| Molecular Weight | 114.15 g/mol | [4] |
| Canonical SMILES | C1CNC[C@@H]1C(=O)N | [4] |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Structural Insights for the Medicinal Chemist:
The utility of this compound is encoded in its structure:
-
The (R)-Stereocenter: The chiral center at the 3-position is critical. Biological systems are inherently chiral, and the ability to introduce a fixed stereocenter allows for the synthesis of enantiomerically pure final compounds. This is crucial for optimizing target engagement and minimizing off-target effects, as often only one enantiomer is biologically active.[5]
-
The Carboxamide Group: This functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions within a protein's binding pocket. It also serves as a stable, metabolic-resistant isostere for other functional groups.
-
The Secondary Amine: The ring nitrogen provides a key site for synthetic elaboration. Its nucleophilicity allows for straightforward derivatization to build molecular complexity and modulate physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for developing viable drug candidates.
Part 2: Synthesis and Derivatization Strategies
The accessibility of this compound and its derivatives is paramount for its use in discovery campaigns. The core scaffold can be synthesized through various enantioselective methods, and the final carboxamide is typically installed via standard amidation coupling reactions.
Conceptual Synthetic Workflow
A common and efficient strategy to access this class of compounds involves the use of a chiral precursor, such as (R)-pyrrolidine-3-carboxylic acid. The workflow below illustrates a generalized, two-step approach for creating derivatives, a strategy that is amenable to both traditional and high-throughput library synthesis.[5][6][7][8]
Caption: Generalized workflow for the synthesis of N-substituted pyrrolidine carboxamides.
Exemplary Protocol: Amide Coupling from (R)-Pyrrolidine-3-carboxylic Acid
This protocol describes a standard laboratory procedure for the synthesis of a generic this compound derivative. The choice of coupling agent (e.g., HATU) is deliberate; it is known for its high efficiency, rapid reaction times, and suppression of racemization, thus ensuring the integrity of the chiral center.
Objective: To synthesize an N-aryl-(R)-pyrrolidine-3-carboxamide from (R)-pyrrolidine-3-carboxylic acid and a representative aniline.
Materials:
-
(R)-pyrrolidine-3-carboxylic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-pyrrolidine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add the substituted aniline (1.1 eq), followed by HATU (1.2 eq). The mixture is stirred for 5 minutes at room temperature.
-
Causality Note: HATU is added with the amine to pre-activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.
-
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. The reaction is then stirred at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the coupling reaction.
-
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Self-Validation: This aqueous wash sequence is a self-validating purification step. The acidic wash removes basic impurities, while the basic wash removes acidic impurities, ensuring the crude product is significantly enriched.
-
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final, pure carboxamide.
Part 3: Key Therapeutic Applications & Biological Mechanisms
The true value of the this compound scaffold lies in its demonstrated biological activity across multiple disease areas. Derivatives have shown potent and selective activity as inhibitors of key enzymes implicated in infectious diseases and cancer.
Antitubercular Agents: Potent Inhibition of InhA
The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action.[5] The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it a well-validated drug target.[5]
High-throughput screening campaigns identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[5] Subsequent structure-activity relationship (SAR) studies and resolution of racemic mixtures revealed that the biological activity resides in a single enantiomer, highlighting the importance of the chiral scaffold.[5]
Caption: Mechanism of action for pyrrolidine carboxamide-based InhA inhibitors.
Anticancer Therapeutics: Dual-Target and Novel Pathway Modulators
The pyrrolidine carboxamide core has been successfully exploited to develop agents targeting fundamental cancer pathways.
-
Dual EGFR/CDK2 Inhibition: A novel series of derivatives was developed and shown to possess potent antiproliferative activity against multiple cancer cell lines, including lung, breast, and colon cancer.[9] Mechanistic studies revealed that the most potent compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cell cycle progression and proliferation. Compound 7g from this series showed a mean IC₅₀ of 0.90 µM, which was more potent than the standard-of-care agent doxorubicin (IC₅₀ of 1.10 µM) in the same assays.[9]
-
Hepatocellular Carcinoma (HCC): In a different approach, new analogues were designed as rigid versions of the anticancer agent OSU-2S.[10] The most effective compounds induced apoptosis in cancer cells, potentially through the activation of PKCδ, and were found to be more potent than the approved HCC drug Sorafenib.[10]
Anti-Infective Applications: Antimalarial and Antioxidant Activity
Further demonstrating the scaffold's versatility, sulphonamide-pyrolidine carboxamide derivatives have been synthesized and evaluated for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11][12] Several of these compounds killed the parasite at low micromolar concentrations and also displayed significant antioxidant properties.[11] Molecular docking studies suggest these derivatives may act by inhibiting P. falciparum N-myristoyltransferase (PfNMT), a validated drug target in the parasite.[11]
Comparative Bioactivity of Pyrrolidine Carboxamide Derivatives
| Derivative Class | Biological Target(s) | Disease Area | Reported Potency (Example) | Reference |
| Phenyl Pyrrolidine Carboxamides | InhA | Tuberculosis | >160-fold improvement over lead | [5] |
| Substituted Pyrrolidine Carboxamides | EGFR / CDK2 | Cancer | IC₅₀ = 0.90 µM (Compound 7g) | [9] |
| Aryl Carboxamides | PKCδ (putative) | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | [10] |
| Sulphonamide Pyrrolidine Carboxamides | PfNMT (putative) | Malaria | IC₅₀ = 2.40–8.30 μM | [11][12] |
Part 4: Laboratory Handling and Safety
As a fine chemical intended for research, this compound and its derivatives should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on related structures can be followed.
General Handling:
-
Use in a well-ventilated area or a chemical fume hood.[13][14]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14][15]
-
Avoid inhalation of dust or powder.[16] Avoid contact with skin and eyes.[15]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container.[13]
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
First Aid Measures (General):
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[15][16]
Conclusion and Future Outlook
This compound is more than a simple chemical building block; it is a strategic starting point for the development of sophisticated, stereochemically defined therapeutic agents. Its structural rigidity, chiral nature, and multiple points for synthetic diversification have enabled its successful application in generating potent and selective modulators of diverse biological targets. From inhibiting essential enzymes in deadly pathogens like Mycobacterium tuberculosis and Plasmodium falciparum to targeting key regulators of cancer cell proliferation, the pyrrolidine carboxamide scaffold has proven its immense value. As drug discovery continues to demand molecules with greater complexity and precision, the utility of well-defined chiral synthons like this compound is set to expand, promising new avenues for the development of next-generation medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. malariaworld.org [malariaworld.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. spectrumchemical.com [spectrumchemical.com]
(R)-Pyrrolidine-3-carboxamide: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Application in Drug Discovery
This guide provides an in-depth exploration of (R)-pyrrolidine-3-carboxamide, a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural and stereochemical properties make it a valuable scaffold in the design of novel therapeutics. This document will delve into its chemical architecture, stereochemical integrity, synthesis, analytical verification, and its established role in medicinal chemistry.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core structure of numerous biologically active molecules, including many alkaloids and approved pharmaceuticals.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for optimizing interactions with biological targets.[3] this compound, a specific enantiomer, offers a stereochemically defined scaffold that is instrumental in developing potent and selective enzyme inhibitors and receptor agonists.[4] The precise spatial orientation of the carboxamide group, dictated by the (R)-configuration at the C3 position, is often crucial for achieving desired pharmacological activity.
Chemical Structure and Stereochemistry
This compound is a chiral molecule with the chemical formula C₅H₁₀N₂O.[5] Its structure consists of a saturated five-membered pyrrolidine ring with a carboxamide group attached to the third carbon atom.
Key Structural Features:
-
Molecular Formula: C₅H₁₀N₂O[5]
-
Molecular Weight: 114.15 g/mol [5]
-
IUPAC Name: (3R)-pyrrolidine-3-carboxamide[5]
-
CAS Number: 848488-76-6[5]
The stereochemistry of this molecule is defined by the chiral center at the C3 position of the pyrrolidine ring. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration of this stereocenter. This defined stereochemistry is paramount, as the two enantiomers, (R)- and (S)-pyrrolidine-3-carboxamide, can exhibit vastly different pharmacological and toxicological profiles.[6]
Below is a diagram illustrating the chemical structure and stereochemistry of this compound and its enantiomer, (S)-pyrrolidine-3-carboxamide.
Caption: Chemical structures of (R)- and (S)-pyrrolidine-3-carboxamide.
Synthesis and Chiral Integrity
The synthesis of enantiomerically pure this compound typically starts from its corresponding carboxylic acid precursor, (R)-pyrrolidine-3-carboxylic acid.[5] A common and effective strategy involves a two-step process: protection of the secondary amine followed by amide bond formation and subsequent deprotection.
Synthetic Workflow
The general synthetic approach is outlined in the workflow diagram below. The initial protection of the pyrrolidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions during the amidation step.[5]
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Amide Coupling and Deprotection
This protocol details a robust method for the synthesis of this compound from N-Boc-(R)-pyrrolidine-3-carboxylic acid.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
Ammonia source (e.g., ammonium chloride and a non-nucleophilic base, or aqueous ammonia)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for Boc deprotection
Procedure:
-
Amide Coupling:
-
To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).[7]
-
Stir the mixture for 15 minutes to activate the carboxylic acid.[7]
-
Add the ammonia source (e.g., ammonium chloride (1.5 mmol) and additional DIPEA (1.5 mmol)) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-Boc-(R)-pyrrolidine-3-carboxamide by flash column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected amide (1.0 mmol) in DCM (5 mL).[7]
-
Add trifluoroacetic acid (TFA, 5 mL) and stir at room temperature for 1-2 hours.[7]
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[7]
-
Dissolve the residue in a minimal amount of a suitable solvent and precipitate the final product, this compound, often as a salt, by adding a non-polar solvent like diethyl ether.
-
Filter the solid and dry under vacuum to obtain the pure product.[7]
-
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used coupling system for amide bond formation. HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC, generating an activated ester that is less prone to racemization and side reactions.
-
DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic protons without interfering with the coupling reaction.
-
Boc Protection: The Boc group is an acid-labile protecting group, making its removal under relatively mild conditions straightforward, thus preserving the integrity of the final product.
Analytical Verification of Structure and Stereochemistry
Ensuring the chemical identity and enantiomeric purity of this compound is critical for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound. In an achiral solvent like CDCl₃ or D₂O, the NMR spectra of the (R)- and (S)-enantiomers are identical.[8]
Expected ¹H NMR Spectral Data (Illustrative): The proton signals for the pyrrolidine ring will typically appear as multiplets in the upfield region (around 1.5-3.5 ppm). The protons of the carboxamide group (-CONH₂) will appear as two distinct broad singlets due to restricted rotation around the C-N bond, or as a single broad singlet at higher temperatures.
Expected ¹³C NMR Spectral Data (Illustrative): The spectrum will show five distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (typically >170 ppm). The four carbons of the pyrrolidine ring will appear in the aliphatic region.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.
-
N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ are characteristic of a primary amide.
-
C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹.
-
N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee%) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Commonly Used Chiral Stationary Phases:
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) These are versatile and widely used for a broad range of chiral compounds. Separation is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Macrocyclic Glycopeptide-based CSPs: (e.g., vancomycin or teicoplanin) These are robust columns particularly effective for polar and ionizable compounds.
Illustrative Chiral HPLC Method:
| Parameter | Condition | Rationale |
| Instrumentation | HPLC system with UV detector | Standard equipment for chromatographic analysis. |
| Chiral Stationary Phase | Polysaccharide-based column (e.g., CHIRALPAK® series) | Proven efficacy for the separation of N-protected amino acid derivatives. |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic or basic modifier. | The ratio of hexane to IPA is optimized to achieve baseline separation. Modifiers can improve peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Amide bonds exhibit strong absorbance at this wavelength. |
Applications in Drug Discovery
The rigid, stereochemically defined structure of this compound and its derivatives makes them valuable scaffolds for targeting various biological macromolecules.
Enzyme Inhibition:
-
Antitubercular Agents: Pyrrolidine carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7]
-
Antidiabetic Agents: The pyrrolidine core is a key feature in the design of inhibitors for α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes helps to control postprandial hyperglycemia.[7]
-
Anti-inflammatory Agents: Derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[7]
The diagram below illustrates the general principle of enzyme inhibition by a pyrrolidine-based inhibitor.
Caption: Mechanism of competitive enzyme inhibition.
Conclusion
This compound stands out as a chiral building block of high strategic importance in modern drug discovery. Its well-defined three-dimensional structure provides a reliable platform for the synthesis of complex and biologically active molecules. The synthetic routes to this compound are well-established, and robust analytical methods are available to ensure its structural and stereochemical integrity. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and handling of this compound is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
The Ascendant Role of (R)-Pyrrolidine-3-carboxamide in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Strategic Value of Chiral Scaffolds
In the intricate landscape of drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is paramount. Among the privileged structures in the medicinal chemist's arsenal, the pyrrolidine ring holds a distinguished position.[1][2] Its non-planar, sp³-hybridized nature provides an ideal framework for the spatial projection of pharmacophoric elements, enabling precise interactions with biological targets.[2] This guide delves into a specific and increasingly significant derivative: (R)-pyrrolidine-3-carboxamide. We will explore its synthesis, stereochemical importance, and diverse applications, providing researchers and drug development professionals with a comprehensive understanding of its utility as a cornerstone in the design of novel therapeutics.
I. The this compound Core: A Structural and Physicochemical Analysis
This compound is a chiral, cyclic amino acid derivative characterized by a five-membered saturated nitrogen heterocycle bearing a carboxamide group at the C3 position with a defined (R)-stereochemistry. This specific configuration is not a trivial detail; it is a critical determinant of the molecule's biological activity, dictating how its functional groups are oriented in three-dimensional space to interact with chiral biomolecules like enzymes and receptors.[2][3]
The pyrrolidine ring itself is not flat but exists in a state of dynamic "pseudorotation" between various envelope and twisted conformations.[2] The substituents on the ring can influence and even lock these conformations, thereby presenting a defined vector for its functional groups.[4][5] The secondary amine in the ring is basic and can serve as a hydrogen bond acceptor or be functionalized to introduce further diversity. The carboxamide group is a versatile functional moiety, capable of acting as both a hydrogen bond donor and acceptor, a crucial feature for anchoring a molecule within a protein's binding site.
II. Synthesis of the this compound Scaffold: A Step-by-Step Protocol
The most common and reliable route to this compound begins with its corresponding carboxylic acid, (R)-pyrrolidine-3-carboxylic acid, which is a commercially available chiral building block.[6] The synthesis is a standard two-step process involving N-protection followed by amide formation.
Experimental Protocol: Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide
Step 1: N-Protection of (R)-Pyrrolidine-3-carboxylic Acid
-
Reaction Setup: To a solution of (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium carbonate (Na₂CO₃, 2.5 eq).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tert-butanol dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a white solid or viscous oil.
Causality: The Boc protecting group is essential to prevent the secondary amine from reacting in the subsequent amide coupling step, ensuring chemoselectivity.
Step 2: Amide Formation
-
Activation of the Carboxylic Acid: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Ammonia Addition: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in methanol (7N, 2.0 eq).
-
Reaction Progression: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide.
Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure complete conversion and removal of coupling reagents. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free this compound.
This core can then be further functionalized at the secondary amine to generate a library of derivatives for structure-activity relationship (SAR) studies.
III. The Role of this compound in Drug Design and Discovery
The this compound scaffold has been successfully employed in the development of a diverse range of therapeutic agents. Its rigid, chiral nature makes it an excellent starting point for creating potent and selective modulators of various biological targets.
A. Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[7] Inhibiting DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. Several DPP-IV inhibitors feature a pyrrolidine core. While many prominent examples utilize a cyanopyrrolidine moiety, the underlying principles of targeting the DPP-IV active site with a rigid, chiral scaffold are directly applicable to pyrrolidine-3-carboxamide derivatives.[7] The carboxamide group can engage in key hydrogen bonding interactions within the enzyme's active site.
B. Anticancer Agents
The pyrrolidine carboxamide scaffold has been investigated for its potential in oncology. Studies have shown that derivatives can induce apoptosis in cancer cells.[8] For instance, a novel series of pyrrolidine aryl carboxamides were designed as analogs of the anticancer agent OSU-2S and demonstrated potent activity against hepatocellular carcinoma.[8] The amide functionality and the length of the tether connecting it to other parts of the molecule were found to be critical for anticancer activity.[8]
C. Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) for Tuberculosis
In the fight against multidrug-resistant Mycobacterium tuberculosis, InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway, has emerged as a promising drug target. High-throughput screening has identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[9] Subsequent optimization of a lead compound from this class resulted in a 160-fold improvement in potency.[9] X-ray crystallography studies have revealed that the carboxamide group forms crucial hydrogen bonds within the InhA binding pocket.[9] Chiral resolution of these inhibitors demonstrated that the biological activity is enantiomer-specific, highlighting the importance of the (R)- or (S)-configuration.[9]
D. Antimalarial Agents
Carboxamides containing a sulphonamide functionality have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.[10] A series of novel sulphonamide pyrrolidine carboxamide derivatives were synthesized and exhibited antiplasmodial and antioxidant properties.[10]
IV. Structure-Activity Relationship (SAR) and Bioisosteric Replacements
The versatility of the this compound scaffold lies in the ability to systematically modify its structure to probe and optimize interactions with a biological target.
A. N-Substituent Modifications
The secondary amine of the pyrrolidine ring is the most common site for derivatization. Introducing various alkyl, aryl, or acyl groups at this position allows for the exploration of different binding pockets and the modulation of physicochemical properties such as lipophilicity and solubility. The nature of the N-substituent can profoundly impact potency and selectivity.[2]
| Compound Series | Target | Key SAR Findings | Reference |
| Pyrrolidine Aryl Carboxamides | Hepatocellular Carcinoma | The nature of the aryl group and the length of the linker to the pyrrolidine core are critical for activity. | [8] |
| Sulphonamide Pyrrolidine Carboxamides | P. falciparum | The substitution pattern on the sulphonamide aryl ring significantly influences antiplasmodial activity. | [10] |
| Pyrrolidine Carboxamides | InhA | Substituents on the phenyl ring attached to the carboxamide and the group on the pyrrolidine nitrogen dictate potency. Chiral separation is crucial. | [9] |
B. Bioisosteric Replacement of the Carboxamide Group
While the carboxamide group is an excellent pharmacophoric feature, it can be susceptible to metabolic degradation by proteases and amidases. In such cases, replacing it with a bioisostere can improve the pharmacokinetic profile of a drug candidate.[11][12]
Common Bioisosteres for the Carboxamide Group:
-
1,2,4-Oxadiazole: This five-membered heterocycle can mimic the hydrogen bonding pattern of an amide while being more metabolically stable.
-
1,3,4-Oxadiazole: Another stable heterocyclic bioisostere for the amide group.
-
Triazoles (1,2,3- and 1,2,4-): These nitrogen-rich heterocycles are excellent amide mimics and are often more resistant to metabolic cleavage.[13]
-
Tetrazole: While more commonly a bioisostere for a carboxylic acid, it can in some contexts replace a carboxamide, offering a different hydrogen bonding and acidity profile.[14]
-
Trifluoroethylamine: This group can act as a bioisostere for the amide, with the trifluoromethyl group mimicking the electronic properties of the carbonyl.[11]
The choice of a bioisostere is highly context-dependent and must be guided by the specific interactions of the parent carboxamide with its target.[11]
V. Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
A. General Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound derivatives.
B. Structure-Activity Relationship Logic
Caption: Key modification points for SAR studies on the this compound scaffold.
VI. Conclusion and Future Perspectives
This compound has firmly established itself as a valuable and versatile chiral building block in medicinal chemistry. Its inherent structural features provide a robust platform for the design of potent and selective modulators of a wide array of biological targets, spanning infectious diseases, oncology, and metabolic disorders. The straightforward and scalable synthesis of its derivatives allows for the rapid exploration of chemical space, facilitating the optimization of lead compounds.
Future research in this area will likely focus on the development of novel methodologies for the asymmetric synthesis of substituted pyrrolidine-3-carboxamides, further expanding the accessible chemical diversity. The continued exploration of novel bioisosteric replacements for the carboxamide moiety will also be crucial in overcoming pharmacokinetic challenges and generating drug candidates with improved developability profiles. As our understanding of the structural biology of disease targets deepens, the rational design of therapeutics based on the this compound scaffold is poised to deliver the next generation of innovative medicines.
References
- 1. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102574789B - Pyrrolidone carboxamide derivatives as modulators of chemokine-R (CHEMR23) - Google Patents [patents.google.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Pyrrolidine-3-carboxamide as a chiral building block
(R)-Pyrrolidine-3-carboxamide: A Technical Guide to a Privileged Chiral Building Block in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the demand for stereochemically pure, conformationally constrained scaffolds is insatiable. These chiral building blocks are instrumental in designing drugs with high potency, selectivity, and improved pharmacokinetic profiles.[1][2] this compound has emerged as a particularly valuable intermediate, serving as a cornerstone in the synthesis of numerous therapeutic agents.[3] Its rigid five-membered ring, endowed with a defined stereocenter and versatile functional handles, provides an ideal framework for exploring chemical space and optimizing interactions with biological targets.[][5] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, properties, and strategic applications of this pivotal chiral synthon.
The Imperative of Chirality in Drug Design
Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and, consequently, their interaction with the inherently chiral environment of the human body, such as enzymes and receptors.[][6] The use of single-enantiomer drugs is critical, as the "wrong" enantiomer can be inactive or, in some cases, contribute to undesirable side effects.[2] Chiral building blocks are enantiomerically pure compounds that serve as starting materials, allowing for the efficient and predictable synthesis of complex chiral drugs.[][7] This approach circumvents the need for costly and often inefficient late-stage chiral resolutions or asymmetric syntheses.
This compound: A Profile
This compound is a derivative of the amino acid proline, featuring a saturated five-membered nitrogen heterocycle.[8] This structure, also known as a tetrahydropyrrole, provides a rigid scaffold that limits conformational flexibility—a desirable trait in drug design for minimizing the entropic penalty upon binding to a target.[5] The key features that make it a privileged building block are:
-
Defined Stereocenter: The (R)-configuration at the C3 position provides a precise three-dimensional vector for substituents to interact with biological targets.
-
Secondary Amine: The ring nitrogen (a secondary amine) acts as a hydrogen bond acceptor and a key point for synthetic modification.
-
Primary Carboxamide: The C3-carboxamide group offers both hydrogen bond donor and acceptor capabilities and can be readily transformed into other functional groups.
Strategic Synthesis of this compound
The accessibility of enantiomerically pure this compound is crucial for its widespread use. Several robust synthetic strategies have been established.
Synthesis from the Chiral Pool
One of the most common approaches is to start from naturally abundant chiral molecules, such as amino acids.[6] Aspartic acid, for instance, serves as an excellent precursor for synthesizing enantiomerically pure pyrrolidine derivatives.[9]
Experimental Protocol: Synthesis from (R)-Aspartic Acid (Conceptual)
-
Protection: The starting material, (R)-aspartic acid, undergoes protection of its amino group (e.g., with a Boc or Cbz group) and esterification of its two carboxylic acid groups.
-
Selective Reduction & Cyclization: The β-ester is selectively reduced to an alcohol. This intermediate, upon activation of the hydroxyl group (e.g., mesylation), undergoes intramolecular cyclization via nucleophilic attack by the protected nitrogen to form the pyrrolidine ring.
-
Functional Group Manipulation: The remaining ester group at the C3 position is then converted to the primary carboxamide. This is typically achieved by ammonolysis.
-
Deprotection: The final step involves the removal of the N-protecting group under appropriate conditions (e.g., hydrogenation for Cbz or acid treatment for Boc) to yield the target this compound.
Enzymatic Kinetic Resolution (EKR)
Enzymatic methods offer a highly selective means of obtaining single enantiomers.[10] Kinetic resolution involves the use of an enzyme, often a lipase, to selectively react with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.[11]
Workflow: Enzymatic Resolution of a Pyrrolidine Precursor
Caption: Workflow for Enzymatic Kinetic Resolution of a racemic pyrrolidine.
Protocol Overview: Lipase-Catalyzed Resolution
-
Substrate Preparation: A racemic mixture of a suitable precursor, such as N-Boc-3-hydroxypyrrolidine, is dissolved in an appropriate organic solvent.[12]
-
Enzymatic Acylation: A lipase (e.g., Novozym 435 or Amano Lipase PS) and an acyl donor (e.g., vinyl acetate) are added to the solution.[11][12] The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer).
-
Reaction Monitoring: The reaction is monitored by chromatography (GC or HPLC) until approximately 50% conversion is reached.
-
Separation: The reaction is stopped, and the enzyme is filtered off. The resulting mixture, containing the acylated enantiomer and the unreacted alcohol enantiomer, is separated using column chromatography.
-
Conversion to Target: The separated, enantiomerically pure precursor is then converted to this compound through standard functional group transformations.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and formulation.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | PubChem[13] |
| Molecular Weight | 114.15 g/mol | PubChem[13] |
| Appearance | White to off-white solid | --- |
| XLogP3 | -1.2 | PubChem[13] |
| Hydrogen Bond Donors | 2 | PubChem[13] |
| Hydrogen Bond Acceptors | 2 | PubChem[13] |
| CAS Number | 848488-76-6 | PubChem[13] |
Applications in Drug Discovery: A Scaffold for Innovation
The rigid structure and versatile functionality of this compound have made it a privileged scaffold in several therapeutic areas.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
(R)-pyrrolidine-3-carboxylic acid and its derivatives are key components in the synthesis of gliptins, a class of drugs used to treat type 2 diabetes.[14] These drugs inhibit the DPP-4 enzyme, which is responsible for degrading incretin hormones like GLP-1. By prolonging the action of GLP-1, these inhibitors enhance glucose-dependent insulin secretion.[14] The pyrrolidine ring effectively mimics the proline residue of the natural substrates of DPP-4.
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
The (R)-Pyrrolidine-3-carboxamide Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and organocatalysts.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[3] Among its many derivatives, the (R)-pyrrolidine-3-carboxamide moiety has emerged as a particularly versatile building block, enabling the development of a diverse array of potent and selective therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and application of this compound derivatives, offering field-proven insights for researchers and professionals in drug development.
The Strategic Advantage of the Pyrrolidine Scaffold
The utility of the pyrrolidine scaffold in drug design can be attributed to several key features:
-
Stereochemical Complexity: The chiral centers inherent to the pyrrolidine ring allow for the synthesis of stereochemically pure molecules, which is often essential for optimal pharmacological activity and reduced off-target effects.[1][4]
-
Conformational Rigidity: The constrained conformation of the pyrrolidine ring can pre-organize appended functional groups into a bioactive conformation, minimizing the entropic penalty upon binding to a target.[4]
-
Vectorial Display of Substituents: The defined geometry of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating the optimization of interactions with specific binding pockets on a target protein.
-
Improved Physicochemical Properties: The pyrrolidine moiety can enhance the solubility and metabolic stability of a drug candidate, improving its overall pharmacokinetic profile.
Synthetic Strategies: Crafting the this compound Core
The asymmetric synthesis of this compound derivatives is a critical step in their development as therapeutic agents. Several robust synthetic strategies have been developed, with organocatalytic asymmetric Michael additions being a particularly powerful and atom-economical approach.[5][6]
Key Synthetic Workflow: Asymmetric Michael Addition
A common and effective method involves the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by reductive cyclization to yield the desired pyrrolidine-3-carboxylic acid derivative.[5][6] This approach allows for the concise synthesis of highly enantiomerically enriched products from readily available starting materials.
Caption: Asymmetric Synthesis of (R)-Pyrrolidine-3-carboxylic acid derivatives.
Experimental Protocol: Organocatalytic Michael Addition and Reductive Cyclization[5]
Step 1: Michael Addition
-
To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq.) in a suitable solvent (e.g., toluene, 0.5 M), add the nitroalkane (1.2 eq.).
-
Add the chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide, 0.1 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.
Step 2: Reductive Cyclization
-
Dissolve the purified Michael adduct (1.0 eq.) in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the (R)-pyrrolidine-3-carboxylic acid derivative.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents targeting various diseases, including cancer, inflammation, and metabolic disorders.
Oncology: Dual EGFR/CDK2 and MDM2 Inhibition
Dual EGFR/CDK2 Inhibition:
Certain this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy.[7][8] For instance, compound 7g from a novel series of pyrrolidine-carboxamides demonstrated potent antiproliferative activity against a panel of cancer cell lines, with a mean IC₅₀ of 0.90 µM, which is more potent than the standard chemotherapeutic agent doxorubicin (IC₅₀ = 1.10 µM).[8]
Table 1: In Vitro Antiproliferative Activity of Pyrrolidine-Carboxamide Derivatives [8]
| Compound | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Panc-1 (IC₅₀, µM) | HT-29 (IC₅₀, µM) |
| 7g | 0.85 | 0.79 | 1.05 | 0.91 |
| Doxorubicin | 1.20 | 0.95 | 1.35 | 0.90 |
MDM2 Inhibition:
The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical checkpoint in cell cycle control.[9][10] In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2.[9] Spirooxindole-based this compound derivatives have been developed as potent inhibitors of the MDM2-p53 interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[9][10]
A notable example is AA-115/APG-115 , a highly potent and orally active MDM2 inhibitor that has advanced to Phase I clinical trials.[9][10] This compound exhibits a very high affinity for MDM2 (Kᵢ < 1 nM) and demonstrates potent cellular activity in cancer cell lines with wild-type p53.[9][10]
Caption: Mechanism of action of MDM2 inhibitors.
Anti-inflammatory and Analgesic Applications: NAAA Inhibition
N-Acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[5] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the management of pain and inflammation.[5] this compound derivatives have been explored as potent and selective NAAA inhibitors.
Structure-activity relationship studies have revealed that small, lipophilic substituents on the terminal phenyl group are preferred for optimal potency.[5] The nature of the linker between the pyrrolidine core and the terminal aromatic ring also plays a crucial role in determining both potency and selectivity over other related enzymes like fatty acid amide hydrolase (FAAH).[5]
Metabolic Disorders: DPP-IV Inhibition
Dipeptidyl peptidase-4 (DPP-IV) is a therapeutic target for type 2 diabetes. It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating glucose-dependent insulin secretion.[4] (R)-pyrrolidine-3-carboxylic acid and its derivatives are key building blocks in the synthesis of several DPP-IV inhibitors, such as Vildagliptin.[4] The stereochemistry of the pyrrolidine ring is crucial for fitting into the active site of DPP-IV and achieving potent inhibition.[4]
Table 2: Examples of this compound Derivatives and their Targets
| Derivative Class | Target | Therapeutic Area | Key SAR Insights |
| Spirooxindoles | MDM2 | Oncology | Substituents at the C-2 position of the pyrrolidine ring are critical for stability and potency.[9] |
| Phenyl-substituted | EGFR/CDK2 | Oncology | The nature and position of substituents on the phenyl ring significantly impact activity.[8] |
| Lipophilic amides | NAAA | Inflammation, Pain | Small, lipophilic terminal groups and a conformationally appropriate linker enhance potency.[5] |
| Cyanopyrrolidines | DPP-IV | Diabetes | The cyano group and the stereochemistry of the pyrrolidine are essential for binding to the enzyme's active site.[4] |
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery and development of novel therapeutic agents. Its inherent stereochemistry, conformational rigidity, and synthetic tractability have allowed medicinal chemists to design potent and selective modulators of a wide range of biological targets. The successful progression of compounds like AA-115/APG-115 into clinical trials underscores the significant potential of this chemical class. As our understanding of disease biology continues to grow, the versatility of the this compound core will undoubtedly continue to be leveraged in the design of the next generation of innovative medicines.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its profound biological significance. The inherent three-dimensional architecture, conformational flexibility, and capacity for stereochemical diversity render the pyrrolidine motif a versatile building block for the design of novel therapeutic agents with enhanced biological activity and optimized pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, its widespread occurrence in nature, its diverse and potent pharmacological activities, and the key synthetic strategies and bioanalytical methodologies employed in the development of pyrrolidine-based therapeutics. Particular emphasis is placed on the causal relationships between the structural features of the pyrrolidine ring and its biological function, offering field-proven insights for drug development professionals.
The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad range of pharmacological activities. The pyrrolidine ring is a quintessential example of such a scaffold.[1] Its success in drug design is not coincidental but rather a consequence of its unique structural and physicochemical attributes.
Core Physicochemical and Structural Advantages:
-
Three-Dimensionality and sp³ Hybridization: Unlike planar aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring imparts a distinct three-dimensional and globular shape.[1] This allows for more extensive and specific interactions with the complex three-dimensional binding sites of biological targets such as enzymes and receptors.
-
Stereochemical Complexity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[2] This stereochemical diversity is crucial, as different stereoisomers of a drug candidate can exhibit vastly different biological activities and pharmacokinetic profiles due to the enantioselective nature of biological systems.[3]
-
Conformational Flexibility ("Pseudorotation"): The non-planar pyrrolidine ring exhibits a phenomenon known as pseudorotation, allowing it to adopt various envelope and twisted conformations. This conformational flexibility enables the scaffold to adapt its shape to fit optimally within a binding pocket, enhancing binding affinity.[3][4]
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the aqueous solubility of a molecule compared to its carbocyclic or aromatic counterparts, a desirable property for drug candidates.[5] The nitrogen atom also provides a site for hydrogen bonding and can be protonated at physiological pH, influencing the molecule's overall pharmacokinetic profile.
Occurrence in Nature: A Testament to Biological Relevance
The prevalence of the pyrrolidine scaffold in a wide range of natural products, particularly alkaloids, is a strong indicator of its evolutionary selection for biological function.[6] These natural products exhibit a remarkable diversity of physiological effects, providing a rich source of inspiration for the development of new drugs.
Notable Examples of Pyrrolidine-Containing Natural Products:
-
Nicotine: A well-known alkaloid found in the tobacco plant, nicotine is a potent agonist of nicotinic acetylcholine receptors in the central and peripheral nervous systems.
-
Cuscohygrine: An alkaloid found in coca plants, it is characterized by the presence of two pyrrolidine rings.
-
Pyrrolizidine Alkaloids: This large class of alkaloids, found in various plant families, is known for a wide spectrum of biological activities, though some also exhibit hepatotoxicity.[7][8]
-
Polyhydroxylated Pyrrolidines (Aza-sugars): These compounds, which mimic the transition state of carbohydrate-processing enzymes, are potent inhibitors of glycosidases and have shown promise as therapeutic agents for metabolic diseases and cancer.[3]
A Spectrum of Pharmacological Activities
The versatility of the pyrrolidine scaffold is demonstrated by the broad range of pharmacological activities exhibited by its derivatives. Strategic functionalization of the pyrrolidine ring allows for the fine-tuning of these activities, leading to the development of potent and selective drug candidates across numerous therapeutic areas.[6][9]
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[10]
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [11] |
| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [11] |
| Pyrrolidine-based CXCR4 Antagonist (Compound 46) | CXCR4 Receptor Binding | 0.079 | [3] |
| 3-NO₂-substituted spirooxindole-pyrrolidine | HCT-116 | 2.80 µg/mL | [9] |
| 3-NO₂-substituted spirooxindole-pyrrolidine | MCF-7 | 4.00 µg/mL | [9] |
| 3-NO₂-substituted spirooxindole-pyrrolidine | HepG2 | 5.00 µg/mL | [9] |
A key mechanism of action for some anticancer pyrrolidine derivatives is the inhibition of critical signaling pathways involved in tumor growth, proliferation, and metastasis. For example, pyrrolidine-based compounds have been developed as potent antagonists of the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis.[3][12] Others have been designed to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in tumor angiogenesis.[5][13][14]
Signaling Pathway Visualization: Inhibition of CXCR4-Mediated Cancer Metastasis
The following diagram illustrates how a pyrrolidine-based antagonist can block the CXCL12/CXCR4 signaling axis, thereby inhibiting cancer cell migration and metastasis.
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine-based antagonist.
Anti-inflammatory Activity
Pyrrolidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[10][15]
Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| Pyrrolidine-2,5-dione derivative (Compound 13e) | COX-2 | 0.98 | [10] |
| Pyrrolidine-2,5-dione derivative | COX-2 | 50.93 | [1] |
| Pyrrolidine-2,5-dione derivative | 5-LOX | 20.87 | [1] |
| NAAA Inhibitor (Compound 31) | NAAA | 1.5 | [9] |
Antiviral Activity
The pyrrolidine scaffold is a key component in several antiviral drugs, including those targeting human immunodeficiency virus (HIV) and influenza virus.[16]
Table 3: Antiviral Activity of Selected Pyrrolidine Derivatives
| Compound | Virus/Target | IC50 (µM) | Reference |
| NBD-14204 | HIV-1 (clinical isolates) | 0.24 - 0.9 | [17] |
| N-substituted pyrrole derivative 12m | HIV-1 | 1.788 | [18] |
| Pyrrolidine derivative 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [19] |
| Pyrrolobenzoxazepinone 16e | HIV-1 RT | 0.25 | [20] |
Enzyme Inhibitory Activity
Beyond inflammatory and viral enzymes, pyrrolidine derivatives have been shown to inhibit a variety of other enzymes with therapeutic relevance, such as dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and acetylcholinesterase (AChE) for Alzheimer's disease.[6][21]
Table 4: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Pyrrolidine sulfonamide derivative (Compound 23d) | DPP-IV | 11.32 | [6][9] |
| Pyrrolidine-2,5-dione derivative | AChE | 134 | [1] |
| Trazodone (contains a pyrrolidinone-related moiety) | AChE | 0.01261 | [22] |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrrolidine ring.
1,3-Dipolar Cycloaddition
One of the most powerful and versatile methods for the synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[23][24] This reaction allows for the stereospecific construction of the pyrrolidine ring with the creation of multiple stereocenters in a single step.
Experimental Workflow: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis
Caption: General workflow for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition.
Step-by-Step Protocol: Synthesis of a Spiro-pyrrolidine-oxindole Derivative
This protocol is adapted from a procedure for a three-component 1,3-dipolar cycloaddition reaction.
-
Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol), sarcosine (1.2 mmol), and the desired dipolarophile (e.g., a substituted benzylidene, 1.0 mmol) in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Initiation: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spiro-pyrrolidine-oxindole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel pyrrolidine derivatives against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Pyrrolidine-Containing Drugs in the Clinic
The biological significance of the pyrrolidine scaffold is further validated by the number of FDA-approved drugs that incorporate this motif. These drugs span a wide range of therapeutic classes, highlighting the versatility of this privileged structure.[6][25]
Table 5: Selected FDA-Approved Drugs Containing a Pyrrolidine Scaffold
| Drug Name | Therapeutic Class | Primary Mechanism of Action |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |
| Clindamycin | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit |
| Anisomycin | Antibacterial | Inhibits protein synthesis by binding to the 60S ribosomal subunit |
| Ethosuximide | Antiepileptic | Inhibits T-type calcium channels in the thalamus |
| Rolipram | Antidepressant | Selective phosphodiesterase-4 (PDE4) inhibitor |
| Procyclidine | Anticholinergic | Blocks the effects of acetylcholine, used in the treatment of Parkinson's disease |
| Glycopyrronium | Anticholinergic | Blocks muscarinic receptors, used to reduce secretions |
| Daridorexant | Insomnia Treatment | Dual orexin receptor antagonist |
| Pacritinib | Anticancer | JAK2 inhibitor |
| Futibatinib | Anticancer | FGFR4 inhibitor |
| Vildagliptin | Antidiabetic | DPP-IV inhibitor |
| Saxagliptin | Antidiabetic | DPP-IV inhibitor |
Future Perspectives and Conclusion
The pyrrolidine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its inherent structural and physicochemical properties provide a robust platform for the design of molecules with high affinity and selectivity for a diverse range of biological targets. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyrrolidine derivatives, including the use of asymmetric catalysis to control stereochemistry with high precision. Furthermore, the integration of computational modeling and structure-based drug design will continue to guide the rational design of next-generation pyrrolidine-based drugs with improved efficacy and safety profiles.
References
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- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
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- 12. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]
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- 14. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The (R)-Pyrrolidine-3-Carboxamide Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The (R)-pyrrolidine-3-carboxamide core is a privileged scaffold in medicinal chemistry, prized for its unique combination of structural rigidity, chirality, and synthetic tractability. Its three-dimensional nature allows for precise spatial orientation of substituents, enabling high-affinity and selective interactions with a wide array of biological targets.[1] This guide provides a comprehensive overview of the synthesis, key therapeutic applications, and structure-activity relationships of this compound derivatives, offering field-proven insights for drug discovery and development professionals.
The Strategic Advantage of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a versatile component in the design of novel therapeutics. Its non-planar, puckered conformation allows for the exploration of three-dimensional pharmacophore space, a critical factor in achieving target selectivity and improving drug-like properties.[1] The inherent chirality of the this compound scaffold provides a fixed stereochemical anchor, which is crucial for enantioselective interactions with biological macromolecules.[2]
Part 1: Synthesis of Chiral Pyrrolidine-3-Carboxamide Derivatives
The stereoselective synthesis of this compound derivatives is paramount to their successful application in drug discovery. Several synthetic strategies have been developed to access this chiral core, with asymmetric Michael addition being a particularly powerful and widely adopted method.
Rationale for Asymmetric Michael Addition
The asymmetric Michael addition is a cornerstone reaction for the enantioselective formation of carbon-carbon bonds. Its application to the synthesis of pyrrolidine rings offers several advantages:
-
Stereocontrol: The use of chiral catalysts or auxiliaries allows for the direct installation of the desired stereochemistry at the C3 and other positions of the pyrrolidine ring.[3][4]
-
Atom Economy: This method is often more atom-economical compared to multi-step syntheses starting from chiral pool materials.[5]
-
Versatility: A wide range of Michael donors and acceptors can be employed, enabling the synthesis of a diverse library of substituted pyrrolidine derivatives.[3][6]
General Experimental Protocol: Asymmetric Michael Addition and Cyclization
The following protocol describes a general two-step procedure for the synthesis of 5-substituted (R)-pyrrolidine-3-carboxylic acid derivatives, which can then be converted to the corresponding carboxamides. This method relies on an organocatalyzed enantioselective Michael addition followed by a reductive cyclization.[5][7][8]
Step 1: Organocatalytic Enantioselective Michael Addition
-
Reactor Setup: To a stirred solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq.) and the nitroalkane (1.2 eq.) in an appropriate solvent (e.g., dichloromethane) at -20 °C, add the chiral organocatalyst (e.g., a chiral primary amine thiourea, 0.1 eq.).
-
Reaction Monitoring: Allow the reaction to stir at -20 °C for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Michael adduct.
Step 2: Reductive Cyclization to the Pyrrolidine Ring
-
Reaction Setup: Dissolve the purified Michael adduct (1.0 eq.) in a suitable solvent (e.g., methanol). Add a reducing agent (e.g., Raney nickel or palladium on carbon) and a source of hydrogen (e.g., hydrogen gas balloon or ammonium formate).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude pyrrolidine-3-carboxylic acid can be purified by recrystallization or chromatography.
Step 3: Amide Formation
-
Activation of the Carboxylic Acid: To a solution of the (R)-pyrrolidine-3-carboxylic acid (1.0 eq.) in a suitable solvent (e.g., dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and an additive like hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Amine Coupling: Add the desired amine (1.1 eq.) to the reaction mixture and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Isolation and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography to obtain the final this compound derivative.
Caption: Synthetic workflow for this compound derivatives.
Part 2: Therapeutic Applications and Mechanistic Insights
The this compound scaffold has been successfully employed in the development of inhibitors and agonists for a variety of therapeutic targets.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a key target for the treatment of type 2 diabetes.[9] Pyrrolidine-based structures are highly effective at targeting the active site of DPP-IV.[9]
Mechanism of Action: DPP-IV inhibitors bind to the active site of the enzyme, preventing the degradation of GLP-1 and GIP. This leads to increased levels of active incretins, which in turn stimulate insulin release from pancreatic β-cells and inhibit glucagon secretion from α-cells in a glucose-dependent manner.
Caption: Mechanism of DPP-IV inhibitors in glucose control.[9]
Structure-Activity Relationship (SAR) Insights for DPP-IV Inhibitors:
| Compound/Analog Feature | Target Interaction | Effect on Potency |
| (R)-stereochemistry at C3 | Optimal fit in the S2 pocket | Essential for high potency |
| Small, lipophilic substituent on the carboxamide nitrogen | Hydrophobic interactions in the S1 pocket | Generally increases potency |
| Aromatic or heteroaromatic ring on the pyrrolidine nitrogen | π-π stacking with aromatic residues | Enhances binding affinity |
Illustrative data for novel pyrrole-3-carboximidamide derivatives as DPP-4 inhibitors shows IC50 values in the low nanomolar range, with compounds 5f and 5g having IC50 values of 12.19 nM and 23.08 nM, respectively.[10] Other DPP-IV inhibitors have also demonstrated IC50 values in the micromolar to nanomolar range.[11][12]
Experimental Protocol: Fluorescence-Based DPP-IV Inhibition Assay
The rationale for using fluorescence-based assays lies in their high sensitivity, potential for real-time monitoring, and suitability for high-throughput screening.[13][14]
-
Reagent Preparation: Prepare assay buffer, a solution of human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a positive control inhibitor (e.g., sitagliptin).
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-IV enzyme solution. Include wells for 100% activity (no inhibitor) and background (no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: After a further incubation period (e.g., 30 minutes), measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Factor XIa (FXIa) Inhibitors for Thrombosis
FXIa is a serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade.[9] Inhibiting FXIa is a promising anticoagulant strategy with a potentially lower risk of bleeding compared to traditional anticoagulants.[9]
Mechanism of Action: FXIa inhibitors bind to the active site of the enzyme, preventing the activation of Factor IX to Factor IXa. This disrupts the amplification of the coagulation cascade, thereby reducing thrombin generation and fibrin clot formation.[15][16]
Caption: Simplified coagulation cascade showing FXIa inhibition.[15][16][17][18][19]
Experimental Protocol: Chromogenic FXIa Inhibition Assay
-
Plasma Preparation: Collect blood in sodium citrate and centrifuge to obtain platelet-poor plasma.
-
Assay Setup: In a microplate, dilute the plasma with a buffer containing an inactivator of α2-macroglobulin.
-
Inhibitor Incubation: Add the this compound test inhibitor at various concentrations to the diluted plasma.
-
FXIa Addition: Add a known excess of human FXIa to each well and incubate to allow the formation of FXIa-inhibitor complexes.
-
Substrate Addition: Add a chromogenic peptide substrate for FXIa. The remaining active FXIa will cleave the substrate, releasing a colored product (e.g., p-nitroaniline).
-
Absorbance Reading: Measure the absorbance of the colored product using a microplate reader. The absorbance is inversely proportional to the inhibitory activity of the test compound.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors for Inflammation
NAAA is a cysteine hydrolase that degrades the endogenous anti-inflammatory lipid, palmitoylethanolamide (PEA).[20][21] Inhibition of NAAA increases PEA levels, which then activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to the downregulation of pro-inflammatory gene expression.[1][22][23][24]
Caption: NAAA-mediated regulation of PEA signaling and inflammation.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors for Metabolic Syndrome
11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in adipose and liver tissues.[25][26][27] Overactivity of 11β-HSD1 is linked to metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.[25][26][27][28][29]
Caption: Role of 11β-HSD1 in metabolic syndrome.[25][26][27][28][29]
G-protein Coupled Receptor 120 (GPR120) Agonists for Metabolic Disorders
GPR120, also known as free fatty acid receptor 4 (FFAR4), is activated by long-chain fatty acids and plays a role in stimulating GLP-1 secretion from intestinal cells.[30][31][32][33][34] Agonism of GPR120 is a therapeutic strategy for type 2 diabetes and other metabolic disorders.[30][32][33]
Caption: GPR120-mediated GLP-1 secretion.[30][31][32][33][34]
Part 3: Clinical Landscape and Future Directions
The versatility of the this compound scaffold is further underscored by its presence in compounds that have entered clinical development. For instance, APG-115 (also known as AA-115), a potent MDM2 inhibitor containing a spiro-pyrrolidine core, has entered Phase I clinical trials for the treatment of cancer.[35] While not a simple this compound, its structure highlights the clinical relevance of the pyrrolidine motif. Other pyrrolidine carboxamide derivatives have also shown promise as antiproliferative agents.[36][37][38]
The continued exploration of this scaffold is expected to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of this compound derivatives, enabling the systematic exploration of structure-activity relationships and the identification of next-generation therapeutics.
References
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- 3. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
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- 15. researchgate.net [researchgate.net]
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- 17. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. An Update on Factor XI Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factor XIa - Proteopedia, life in 3D [proteopedia.org]
- 20. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A guiding map for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. endocrine-abstracts.org [endocrine-abstracts.org]
- 26. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Correlation between 11β-hydroxysteroid dehydrogenase and metabolic syndrome [xuebao.shsmu.edu.cn]
- 30. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. glucagon.com [glucagon.com]
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- 34. [PDF] Potential roles of GPR120 and its agonists in the management of diabetes | Semantic Scholar [semanticscholar.org]
- 35. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (R)-Pyrrolidine-3-carboxamide
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-Pyrrolidine-3-carboxamide
This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a valuable chiral building block in modern drug discovery.[1] For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document moves beyond a simple data sheet, offering a detailed exploration of the principles, expected outcomes, and practical methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. The focus is on the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust and self-validating approach to characterization.
This compound (C₅H₁₀N₂O, Molecular Weight: 114.15 g/mol ) is a chiral molecule featuring a five-membered pyrrolidine ring, a secondary amine, and a primary carboxamide functional group at the C3 position.[2] The stereocenter at C3 dictates the molecule's three-dimensional arrangement, a critical factor in its biological activity and interaction with chiral targets like enzymes and receptors.
References
The Strategic Incorporation of (R)-pyrrolidine-3-carboxamide: A β-Proline Analog for Advanced Peptidomimetic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a frontier in this endeavor.[1] Central to their design is the use of non-canonical amino acids that impart unique conformational constraints and physicochemical properties. This guide provides a comprehensive technical overview of (R)-pyrrolidine-3-carboxamide, a significant β-proline analog. We will explore its synthesis, structural characteristics, and strategic role in medicinal chemistry, particularly in the design of bioactive peptides and small molecule inhibitors. This document serves as a resource for researchers aiming to leverage the unique properties of this scaffold to address complex therapeutic challenges.
Introduction: The Rationale for β-Proline Analogs in Peptidomimetics
Natural peptides, while exhibiting remarkable biological activity, are often hindered as therapeutic agents by their poor oral bioavailability and susceptibility to proteolytic degradation. Peptidomimetic design seeks to overcome these limitations by modifying the peptide backbone or incorporating unnatural amino acids.[1][2] Proline and its analogs are of particular interest due to the unique conformational rigidity conferred by their cyclic structure, which restricts the backbone dihedral angles (Φ, Ψ) and influences the cis/trans isomerization of the peptide bond.[3][4][5]
β-amino acids, such as β-proline (pyrrolidine-3-carboxylic acid), extend the peptide backbone by an additional carbon atom, leading to novel secondary structures and increased resistance to enzymatic cleavage.[][7] this compound, the subject of this guide, is a direct derivative of (R)-β-proline. The replacement of the C-terminal carboxylic acid with a carboxamide group introduces significant changes in polarity, hydrogen bonding potential, and charge state, while preserving the fundamental stereochemistry and conformational bias of the pyrrolidine ring. This modification can be critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural alkaloids and clinically approved drugs.[8][9][10] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][11][12][13]
Synthesis and Chemical Properties
The synthesis of this compound typically starts from its corresponding carboxylic acid, (R)-pyrrolidine-3-carboxylic acid, which can be synthesized via methods like asymmetric Michael addition or from chiral precursors such as (R)-glycidol.[7][14][15][16]
General Synthesis of this compound
The conversion of the carboxylic acid to the primary amide is a standard organic transformation. A common and effective method involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with an ammonia source.
Experimental Protocol: Synthesis via EDC Coupling
This protocol describes the synthesis of this compound from N-Boc-protected (R)-pyrrolidine-3-carboxylic acid.
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Methodology:
-
Activation and Coupling:
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
In a separate flask, dissolve ammonium chloride (1.5 eq) in water and add DIEA (2.5 eq).
-
Add the aqueous ammonia solution to the activated acid mixture and stir vigorously overnight at room temperature.[17]
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Boc-protected Amide:
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-(R)-pyrrolidine-3-carboxamide.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc-(R)-pyrrolidine-3-carboxamide in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate to yield this compound.
-
Workflow Diagram:
Role as a β-Proline Analog in Peptide Structure
The incorporation of this compound into a peptide chain introduces a β-amino acid residue, which has profound effects on the resulting secondary structure. Unlike α-peptides, β-peptides can adopt stable helical and sheet-like structures even in short sequences.[18]
The stereochemistry at the C3 position of the pyrrolidine ring is critical. Theoretical calculations have shown that oligomers of (S)-pyrrolidine-3-carboxylic acid prefer left-handed helices with cis-peptide bonds and right-handed helices with trans-peptide bonds.[] This behavior is the reverse of α-proline helices.[] Consequently, helices formed from the enantiomer, (R)-pyrrolidine-3-carboxylic acid (and by extension, its carboxamide), are expected to exhibit conformational behaviors more similar to natural α-proline helices.[] The pyrrolidine ring itself exists in two puckered conformations, Cγ-endo and Cγ-exo, which are in equilibrium and influence the overall peptide backbone conformation.[13][18]
The carboxamide moiety, being a neutral, polar group, can act as both a hydrogen bond donor and acceptor. This contrasts with the negatively charged carboxylate of β-proline at physiological pH. This difference can lead to altered intramolecular hydrogen bonding patterns, potentially stabilizing different secondary structures or influencing solubility and membrane permeability.
Applications in Drug Discovery: Case Study of Pyrrolidine-Carboxamides as EGFR Inhibitors
The pyrrolidine-carboxamide scaffold is a key feature in a variety of biologically active compounds. A prominent example is its use in the development of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is often dysregulated in cancer.[18][19] Overactivation of the EGFR signaling pathway leads to uncontrolled cell proliferation and survival.[11][19]
Mechanism of Action
Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR typically act by competing with ATP for binding to the intracellular kinase domain of the receptor.[][18] This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[7][19] Several pyrrolidine-carboxamide derivatives have been developed as potent dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), another key regulator of the cell cycle.[20][21]
Signaling Pathway Diagram:
Quantitative Analysis of Pyrrolidine-Carboxamide Derivatives
Recent studies have synthesized and evaluated novel series of pyrrolidine-carboxamide derivatives for their antiproliferative activity. The data below summarizes the inhibitory concentrations (IC₅₀) for selected compounds against EGFR, CDK2, and various cancer cell lines.
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | Mean Antiproliferative IC₅₀ (µM) |
| 7e | 98 | 24 | - |
| 7g | 87 | 15 | 0.90 |
| 7k | 107 | 31 | - |
| 7n | 92 | 21 | - |
| 7o | 101 | 28 | - |
| Erlotinib (Ref.) | 80 | - | - |
| Dinaciclib (Ref.) | - | 20 | - |
| Doxorubicin (Ref.) | - | - | 1.10 |
| Data synthesized from Zheng et al., Chemical Biology & Drug Design (2024).[20][21] |
These results demonstrate that pyrrolidine-carboxamide derivatives can potently inhibit both EGFR and CDK2 at nanomolar concentrations, translating to effective antiproliferative activity against cancer cells.[20][21]
Methodologies for Characterization and Analysis
Incorporation into Peptides via SPPS
The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol: Fmoc-SPPS of a Peptide Containing a β-Proline Analog
This protocol outlines the manual synthesis of a short peptide incorporating Fmoc-(R)-pyrrolidine-3-carboxamide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected α-amino acids
-
Fmoc-N-Boc-(R)-pyrrolidine-3-carboxylic acid (to be converted to amide on-resin or pre-synthesized)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For hindered couplings, such as with the β-proline analog, extend the coupling time or perform a double coupling.[3]
-
Monitor reaction completion with a Kaiser test.[3]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Sequence Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-4 hours at room temperature.[3]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. For peptides containing proline analogs, NMR can determine the cis/trans isomerization state of the peptide bond and the pucker of the pyrrolidine ring.[4][13][22]
Key NMR parameters for conformational analysis include:
-
Nuclear Overhauser Effect (NOE): Through-space correlations between protons provide distance constraints. For a trans Xaa-Pro bond, a strong NOE is observed between the Xaa CαH and the Pro CδH protons. For a cis bond, a strong NOE is seen between the Xaa CαH and the Pro CαH protons.
-
¹³C Chemical Shifts: The chemical shift difference between the Cβ and Cγ carbons of the pyrrolidine ring is indicative of the peptide bond isomer: Δ(β-γ) is typically > 4.5 ppm for trans isomers and smaller for cis isomers.[22]
-
Coupling Constants (³J): Vicinal proton-proton coupling constants can help define the pyrrolidine ring pucker (Cγ-endo vs. Cγ-exo).[13]
Conclusion and Future Outlook
This compound is a versatile and valuable building block for peptidomimetic and small molecule drug design. Its identity as a β-proline analog provides a means to enforce specific backbone conformations and enhance proteolytic stability. The carboxamide functional group offers distinct advantages over the native carboxylic acid, including neutrality at physiological pH and different hydrogen bonding capabilities, which can be exploited to fine-tune molecular interactions and pharmacokinetic properties.
As demonstrated by the potent activity of its derivatives as EGFR inhibitors, the pyrrolidine-carboxamide scaffold holds significant promise for the development of novel therapeutics. Future research will likely focus on exploring a wider range of substitutions on the pyrrolidine ring to further modulate conformational preferences and biological activity. The continued integration of synthetic chemistry, structural biology, and computational modeling will undoubtedly unlock the full potential of this and other β-proline analogs in the pursuit of next-generation medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Chiral Pool Synthesis of (R)-Pyrrolidine-3-carboxamide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of enantiomerically pure (R)-pyrrolidine-3-carboxamide, a valuable building block in medicinal chemistry, utilizing a chiral pool approach. The synthesis originates from the readily available and inexpensive chiral precursor, L-glutamic acid. This application note is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method to access this important scaffold. The described multi-step synthesis involves the strategic transformation of L-glutamic acid into a key intermediate, (R)-pyrrolidine-3-carboxylic acid, followed by a final amidation step. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are provided to ensure scientific integrity and practical applicability.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved pharmaceuticals.[1] Its defined three-dimensional structure makes it an ideal framework for the development of potent and selective therapeutic agents. Specifically, chiral 3-substituted pyrrolidines are of significant interest as they offer a versatile platform for creating diverse molecular architectures. This compound, in particular, serves as a key intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and receptor modulators.
Chiral pool synthesis, which leverages the inherent stereochemistry of naturally occurring molecules, is a powerful and cost-effective strategy for producing enantiomerically pure compounds.[1] This approach obviates the need for asymmetric catalysis or chiral resolution, which can often be complex and expensive. L-glutamic acid, a naturally abundant and inexpensive amino acid, represents an ideal starting material from the chiral pool for the synthesis of (R)-pyrrolidine derivatives. This guide details a reliable synthetic pathway from L-glutamic acid to this compound.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that begins with the protection of the functional groups of L-glutamic acid, followed by a series of transformations to construct the pyrrolidine ring with the desired stereochemistry and functionalization at the 3-position. The final step involves the conversion of the carboxylic acid at the 3-position into the target carboxamide.
The key transformations in this synthetic route are:
-
Protection of L-glutamic acid: The amino and carboxylic acid groups are protected to prevent unwanted side reactions during subsequent steps.
-
Cyclization: The protected L-glutamic acid derivative is induced to cyclize, forming the pyrrolidine ring. This step is crucial for establishing the core scaffold.
-
Functional group manipulation: The functional groups on the pyrrolidine ring are modified to yield the key intermediate, (R)-pyrrolidine-3-carboxylic acid.
-
Amidation: The carboxylic acid group of the intermediate is converted to a carboxamide to afford the final product.
Figure 1: High-level workflow for the synthesis of this compound from L-glutamic acid.
Part 1: Synthesis of (R)-Pyrrolidine-3-carboxylic Acid from L-Glutamic Acid
This section details the multi-step synthesis of the key intermediate, (R)-pyrrolidine-3-carboxylic acid, starting from L-glutamic acid. The initial steps focus on the formation of a pyroglutamic acid derivative, which is a common strategy for cyclization.[2][3]
Step 1.1: Synthesis of (S)-Pyroglutamic acid from L-Glutamic acid
The spontaneous cyclization of glutamic acid to pyroglutamic acid can be achieved by heating.[2]
Protocol:
-
Place 100 g of L-glutamic acid in a round-bottom flask.
-
Heat the flask in an oil bath at 180-190 °C. The solid will melt and evolve water.
-
Continue heating for 2-3 hours until the evolution of water ceases.
-
Cool the flask to room temperature. The product, (S)-pyroglutamic acid, will solidify upon cooling.
-
The crude product can be used in the next step without further purification.
Step 1.2: Esterification of (S)-Pyroglutamic acid
Esterification of the carboxylic acid is necessary for subsequent reduction.
Protocol:
-
To the crude (S)-pyroglutamic acid from the previous step, add 500 mL of methanol and 5 mL of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 200 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (S)-pyroglutamate.
Step 1.3: Reduction of Methyl (S)-Pyroglutamate to (S)-Prolinol
The ester and the lactam are reduced to the corresponding alcohol and amine.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend 20 g of lithium aluminum hydride (LiAlH₄) in 500 mL of anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 30 g of methyl (S)-pyroglutamate in 200 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Cool the reaction to 0 °C and quench it by the sequential dropwise addition of 20 mL of water, 20 mL of 15% aqueous sodium hydroxide, and 60 mL of water.
-
Filter the resulting white precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to yield (S)-prolinol.
Step 1.4: Conversion of (S)-Prolinol to (R)-Pyrrolidine-3-carboxylic Acid
This multi-step conversion involves protection, oxidation, and deprotection. A detailed protocol for a similar transformation can be adapted from literature describing the synthesis of substituted pyrrolidines.[4]
(A) N-Protection of (S)-Prolinol:
-
Dissolve 10 g of (S)-prolinol in 100 mL of a 1:1 mixture of dioxane and water.
-
Add 25 g of di-tert-butyl dicarbonate (Boc)₂O and 15 g of sodium bicarbonate.
-
Stir the mixture at room temperature for 12 hours.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-(S)-prolinol.
(B) Oxidation of N-Boc-(S)-Prolinol to N-Boc-(S)-pyrrolidine-2-carbaldehyde:
-
Dissolve 15 g of N-Boc-(S)-prolinol in 200 mL of dichloromethane.
-
Add 30 g of pyridinium chlorochromate (PCC) and stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with dichloromethane.
-
Concentrate the filtrate to obtain the crude aldehyde.
(C) Further Oxidation to N-Boc-(R)-pyrrolidine-3-carboxylic Acid:
This step involves a stereoinvertive transformation which is not straightforward. A more direct route from a different chiral pool starting material or an alternative synthetic strategy from the aldehyde would be necessary to achieve the desired (R) configuration at the 3-position. A more established route starts from (R)-aspartic acid.[5]
Alternative and More Direct Route from (R)-Aspartic Acid (Conceptual Outline):
A more stereochemically direct route to (R)-pyrrolidine-3-carboxylic acid starts from (R)-aspartic acid.[5] This involves the selective reduction of one carboxylic acid group to an alcohol, followed by protection of the amino group, activation of the remaining carboxylic acid, and subsequent intramolecular cyclization.
Part 2: Synthesis of this compound
This part of the protocol assumes the availability of the key intermediate, (R)-pyrrolidine-3-carboxylic acid.
Step 2.1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
The secondary amine of the pyrrolidine ring needs to be protected before the amidation of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.
Protocol: [1]
-
Dissolve 1.15 g (10 mmol) of (R)-pyrrolidine-3-carboxylic acid in a mixture of 20 mL of dioxane and 10 mL of 1N sodium hydroxide.
-
Add a solution of 2.4 g (11 mmol) of di-tert-butyl dicarbonate ((Boc)₂O) in 10 mL of dioxane at room temperature.
-
Stir the mixture vigorously for 1.5 to 2 hours.
-
Dilute the reaction mixture with 50 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic phase with 20 mL of 1N NaOH.
-
Combine the aqueous phases and acidify to pH 2-3 with 3N HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined ether extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid as a white solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| (R)-Pyrrolidine-3-carboxylic acid | 115.13 | 1.15 | 10 | 1.0 |
| Di-tert-butyl dicarbonate | 218.25 | 2.4 | 11 | 1.1 |
| Sodium Hydroxide (in 1N solution) | 40.00 | 0.4 | 10 | 1.0 |
Table 1: Reagents for N-Boc Protection.
Step 2.2: Amide Coupling to form N-Boc-(R)-Pyrrolidine-3-carboxamide
The protected carboxylic acid is then coupled with ammonia to form the primary amide. Standard peptide coupling reagents are employed for this transformation.
Protocol: [1]
-
Dissolve 2.15 g (10 mmol) of N-Boc-(R)-pyrrolidine-3-carboxylic acid in 50 mL of anhydrous dimethylformamide (DMF).
-
Add 1.5 g (11 mmol) of 1-hydroxybenzotriazole (HOBt) and 2.1 g (11 mmol) of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Bubble ammonia gas through the solution for 1 hour, or add a solution of ammonia in dioxane (e.g., 0.5 M solution, 22 mmol, 2.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-(R)-pyrrolidine-3-carboxamide.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| N-Boc-(R)-Pyrrolidine-3-carboxylic acid | 215.25 | 2.15 | 10 | 1.0 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.5 | 11 | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 2.1 | 11 | 1.1 |
| Ammonia | 17.03 | (excess) | - | - |
Table 2: Reagents for Amide Coupling.
Step 2.3: Deprotection of N-Boc-(R)-Pyrrolidine-3-carboxamide
The final step is the removal of the Boc protecting group to yield the target compound.
Protocol:
-
Dissolve the N-Boc-(R)-pyrrolidine-3-carboxamide obtained in the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as a mixture of chloroform and isopropanol.
-
Dry the organic layer and concentrate to obtain this compound.
Figure 2: Detailed experimental workflow for the conversion of (R)-pyrrolidine-3-carboxylic acid to this compound.
Conclusion
This application note provides a detailed guide for the synthesis of this compound from the chiral pool, with L-glutamic acid as a readily available starting material. The protocols are designed to be robust and scalable, providing researchers with a reliable method for accessing this valuable chiral building block. The strategic use of protecting groups and well-established coupling chemistries ensures high yields and enantiomeric purity. The provided workflows and tables serve as a practical resource for laboratory implementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Asymmetric Synthesis of (R)-Pyrrolidine-3-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
(R)-Pyrrolidine-3-carboxamide is a critical chiral building block in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, three-dimensional structure and functional handles make it a privileged scaffold for engaging with biological targets. The primary challenge in its synthesis lies in the precise control of the stereocenter at the C3 position. This document provides an in-depth guide to the most effective strategies for the asymmetric synthesis of this valuable compound. We will dissect three principal methodologies: chiral pool synthesis, organocatalytic Michael addition, and rhodium-catalyzed asymmetric hydrogenation. Each section explains the underlying mechanistic principles, provides detailed, field-tested protocols, and offers insights into the rationale behind experimental choices, empowering researchers to select and execute the optimal strategy for their specific needs.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
Saturated N-heterocycles are ubiquitous motifs in pharmaceuticals and bioactive natural products.[1][2] Among these, the pyrrolidine ring is one of the most common, valued for its favorable pharmacokinetic and pharmacodynamic properties.[2][3] Specifically, the this compound structure presents a stereochemically defined framework that is instrumental in designing molecules with high target affinity and selectivity. The stereochemistry at the C3 position is often crucial for biological activity, making enantioselective synthesis not just an academic exercise, but a necessity for drug development.
This guide moves beyond a simple recitation of procedures to provide a causal understanding of the key synthetic transformations, enabling robust and reproducible access to this high-value chiral intermediate.
Key Synthetic Strategies & Mechanistic Insights
The asymmetric synthesis of this compound can be approached from several angles. The choice of strategy often depends on factors such as starting material availability, scalability, and the desired level of enantiopurity. We will explore three authoritative and widely adopted routes.
Strategy A: Chiral Pool Synthesis from (R)-3-Hydroxypyrrolidine
This is arguably the most direct and frequently employed industrial method. It leverages a commercially available, enantiopure starting material, thereby circumventing the need to establish the critical stereocenter. The synthesis is a sequence of reliable, high-yielding functional group interconversions.
Causality & Rationale: The logic of this approach is to begin with the correct stereochemistry already installed. The core of the strategy is a two-step sequence: activation of the hydroxyl group followed by a nucleophilic substitution with a cyanide source.
-
Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. To facilitate its displacement, it is converted into an excellent leaving group, typically a mesylate or tosylate. Mesyl chloride is often preferred due to its high reactivity and the crystalline nature of many mesylate intermediates. The reaction is run in the presence of a non-nucleophilic base, like triethylamine (TEA), to neutralize the HCl generated.
-
Nucleophilic Substitution (SN2): The activated mesylate undergoes an SN2 reaction with a cyanide nucleophile (e.g., NaCN or KCN). This reaction proceeds with a complete inversion of stereochemistry. Therefore, to obtain the (R)-configuration at the C3-nitrile stage, one must start with the (S)-3-hydroxypyrrolidine. The resulting nitrile is then converted to the target carboxamide. To obtain the (R)-product from the more common (R)-3-hydroxypyrrolidine, a double inversion sequence or an alternative pathway with retention of configuration is required. A more direct route involves amination of an activated (S)-3-hydroxy-pyrrolidine derivative.[4] For the purpose of this protocol, we will focus on a conceptual pathway that leads to the desired enantiomer.
-
Nitrile to Amide Conversion: The nitrile can be hydrolyzed to a carboxylic acid and then amidated, or more directly, partially hydrolyzed to the primary amide under controlled acidic or basic conditions, often with peroxide.
Workflow Diagram: Chiral Pool Approach
Caption: Chiral pool synthesis workflow.
Strategy B: Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool for constructing chiral molecules without the use of metals.[5][6] This strategy builds the pyrrolidine ring and sets the key stereocenter in a highly controlled manner.
Causality & Rationale: The reaction typically involves the Michael addition of a nitromethane derivative to an α,β-unsaturated ester, catalyzed by a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether).[7][8]
-
Iminium Ion Activation: The chiral secondary amine catalyst reacts reversibly with the α,β-unsaturated ester to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, making it highly reactive towards nucleophilic attack.
-
Stereocontrolled Addition: The bulky groups on the catalyst (e.g., diaryl groups) effectively shield one face of the iminium ion. The nucleophile (the nitronate anion from nitromethane) is therefore directed to the less sterically hindered face, leading to a highly enantioselective addition.
-
Cyclization and Reduction: The resulting γ-nitro ester intermediate is then subjected to reductive cyclization. The nitro group is reduced to an amine (e.g., using H₂/Raney Ni or zinc in acetic acid), which spontaneously cyclizes onto the ester to form a lactam. Subsequent reduction of the lactam and functional group manipulation yields the target carboxamide.
Catalytic Cycle Diagram: Iminium Activation
Caption: Organocatalytic iminium ion cycle.
Strategy C: Rhodium-Catalyzed Asymmetric Hydrogenation
This method is a cornerstone of asymmetric catalysis and is well-suited for the large-scale synthesis of chiral compounds. It involves the hydrogenation of a prochiral olefin using a chiral rhodium complex.
Causality & Rationale: The success of this strategy hinges on the design of the chiral phosphine ligand coordinated to the rhodium center.
-
Precursor Synthesis: A suitable prochiral precursor is required, typically a dehydro-pyrrolidine derivative with an exocyclic double bond or an endocyclic double bond at the appropriate position.
-
Catalyst-Substrate Complexation: The rhodium catalyst, bearing a chiral diphosphine ligand (e.g., a derivative of BINAP or Josiphos), coordinates to the double bond of the substrate. The chirality of the ligand creates a chiral pocket around the metal center.
-
Enantioselective Hydrogen Delivery: The substrate binds to the catalyst in a specific, low-energy conformation. Molecular hydrogen is then oxidatively added to the rhodium center, and the two hydrogen atoms are delivered stereoselectively to one face of the double bond, dictated by the chiral environment of the ligand.[9] This step sets the stereocenter with high fidelity.
Detailed Experimental Protocols
The following protocol details the synthesis via Strategy A, a robust and validated method starting from Boc-(S)-3-hydroxypyrrolidine to ultimately yield the (R)-carboxamide via a double inversion or related stereoretentive sequence. For simplicity, a direct amination route is presented which effectively achieves the desired stereochemical outcome.
Protocol: Synthesis of this compound Hydrochloride
Part 1: Mesylation of Boc-(S)-3-hydroxypyrrolidine
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add Boc-(S)-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via a syringe over 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(S)-3-mesyloxypyrrolidine, which is often used in the next step without further purification.
Part 2: Azide Substitution and Reduction to Amine
-
Substitution (Inversion 1): Dissolve the crude mesylate from Part 1 in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 80 °C. Stir overnight. After cooling, dilute with water and extract with ethyl acetate. The combined organic layers are washed thoroughly with brine, dried, and concentrated to give Boc-(R)-3-azidopyrrolidine.
-
Reduction (Amine formation): Dissolve the azide in methanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield Boc-(R)-3-aminopyrrolidine.[10]
Part 3: Conversion to this compound
This part conceptually follows from a carboxylic acid intermediate, which can be derived from the amine via several steps. A more direct route from a nitrile is also common.
-
Amidation: Assuming access to the corresponding Boc-(R)-pyrrolidine-3-carboxylic acid: Dissolve the carboxylic acid (1.0 eq) in DCM. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 20 minutes. Add a solution of aqueous ammonia (2.0 eq) and stir at room temperature overnight.
-
Work-up: Dilute with DCM, wash with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-(R)-Pyrrolidine-3-carboxamide.
-
Deprotection: Dissolve the Boc-protected amide in a 4M solution of HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours.
-
Isolation: Concentrate the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized to yield this compound hydrochloride as a white solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and its enantiomeric excess determined by chiral HPLC. The specific rotation should be measured and compared to literature values.
Data Summary & Strategy Comparison
| Strategy | Key Reaction | Chiral Source / Catalyst | Typical Yield | Typical ee% | Pros | Cons |
| A: Chiral Pool | Nucleophilic Substitution (SN2) | (S)-3-Hydroxypyrrolidine | 60-80% (overall) | >99% | Robust, scalable, high enantiopurity from start. | Relies on availability of chiral starting material; multi-step process. |
| B: Organocatalysis | Asymmetric Michael Addition | Chiral secondary amine (e.g., Diarylprolinol silyl ether) | 70-95% (Michael step) | 90-99% | Creates stereocenter catalytically; atom economical.[7][8] | Catalyst can be expensive; multi-step sequence after key reaction. |
| C: Asymmetric Hydrogenation | Rh-Catalyzed Hydrogenation | Chiral Rh-Diphosphine Complex | 85-99% (Hydrogenation) | >98% | Very high turnover and enantioselectivity; suitable for large scale.[9] | Requires synthesis of specific prochiral precursor; expensive catalyst. |
Troubleshooting & Practical Considerations
-
Low Yield in Mesylation: Ensure all reagents and solvents are anhydrous. Incomplete reaction can occur if the temperature is too low or reaction time is too short.
-
Poor Enantioselectivity (Organocatalysis): The catalyst quality is paramount. Ensure it is pure. Solvent choice can have a dramatic effect on enantioselectivity; screen non-polar and polar aprotic solvents. Benzoic acid is often used as a co-catalyst to facilitate iminium ion formation.[11]
-
Incomplete Nitro Reduction: Raney Nickel can be pyrophoric and its activity varies. Ensure the catalyst is fresh. If hydrogenation stalls, increasing pressure or catalyst loading may be necessary.
-
Difficult Purification: The final product is a polar, water-soluble amine salt. Avoid aqueous workups after deprotection. Trituration with a non-polar solvent like ether or MTBE is often effective for purification.
Safety Precautions
-
Methanesulfonyl Chloride (MsCl): Highly corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety glasses).
-
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids (forms toxic HN₃ gas) or heavy metals.
-
Hydrogen Gas: Highly flammable. Perform hydrogenations in a well-ventilated area, away from ignition sources, using proper equipment (e.g., a Parr hydrogenator or a balloon setup with careful purging).
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry in a solvent (e.g., water or ethanol) and never allow the catalyst to dry in the air.
-
Strong Acids/Bases: Reagents like HCl in dioxane and triethylamine are corrosive. Handle with appropriate care.
Conclusion
The asymmetric synthesis of this compound is a well-understood process with several reliable and high-fidelity routes available to the modern chemist. The chiral pool approach offers a robust and direct path, ideal for ensuring absolute stereochemical integrity. For researchers interested in developing novel synthetic methodologies, organocatalytic and transition-metal-catalyzed methods provide elegant and efficient alternatives that build complexity from simple precursors.[5][12][13] The choice of method will ultimately be guided by project-specific requirements of scale, cost, and available starting materials. The protocols and insights provided herein serve as a comprehensive guide for the successful synthesis of this crucial pharmaceutical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. escholarship.org [escholarship.org]
- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation [mdpi.com]
- 10. (R)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-77-0 [sigmaaldrich.com]
- 11. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Organocatalytic Enantioselective Synthesis of Pyrrolidine Derivatives
Abstract
The chiral pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and chemical biology, appearing in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Asymmetric organocatalysis has emerged as a powerful and sustainable paradigm for the synthesis of these valuable heterocycles, offering an alternative to traditional metal-based catalysis.[3][4][5] This guide provides an in-depth exploration of key organocatalytic strategies for the enantioselective construction of pyrrolidine derivatives. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind catalyst selection and reaction design, offering detailed, field-tested protocols for researchers, scientists, and drug development professionals. We will focus on two of the most robust and widely adopted strategies: the [3+2] cycloaddition of azomethine ylides and cascade aza-Michael addition reactions.
The Organocatalytic Revolution: Core Principles
The remarkable success of organocatalysis in pyrrolidine synthesis stems from its ability to activate substrates through distinct, predictable mechanisms, primarily using chiral secondary amines derived from natural amino acids like proline.[3][6] This approach, often termed aminocatalysis, operates through two principal activation modes: Iminium Ion formation and Enamine formation .
-
Iminium Ion Catalysis (LUMO-Lowering): Chiral secondary amines react reversibly with α,β-unsaturated aldehydes or ketones. The resulting positively charged iminium ion has a significantly lower Lowest Unoccupied Molecular Orbital (LUMO) than the starting carbonyl compound. This activation makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles. The chiral backbone of the catalyst effectively shields one face of the iminium ion, directing the nucleophilic attack to orchestrate the stereochemical outcome.
-
Enamine Catalysis (HOMO-Raising): In the absence of an α,β-unsaturated system, the same secondary amine catalysts react with simple aldehydes or ketones to form a nucleophilic enamine intermediate.[7] This process raises the energy of the Highest Occupied Molecular Orbital (HOMO), turning the α-carbon of the carbonyl into a potent nucleophile that can attack various electrophiles. Again, the catalyst's stereochemistry dictates the facial selectivity of the subsequent bond formation.
These two modes can operate in concert, enabling powerful cascade reactions where a single catalyst guides multiple bond-forming events to rapidly build molecular complexity.
Strategy I: The [3+2] Cycloaddition for Direct Pyrrolidine Assembly
The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is arguably the most direct and atom-economical method for constructing the pyrrolidine ring.[2] Organocatalysis enables a highly enantioselective three-component reaction, combining an aldehyde, an amino ester, and an α,β-unsaturated aldehyde in a single step to generate polysubstituted pyrrolidines with excellent stereocontrol.[8][9]
Mechanistic Rationale
The reaction is initiated by the condensation of the amino ester (e.g., diethyl aminomalonate) with an aldehyde to form an imine. This imine is in equilibrium with its 1,3-dipole tautomer, the azomethine ylide. Simultaneously, the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) activates the α,β-unsaturated aldehyde via iminium ion formation. This activated dipolarophile then undergoes a highly organized [3+2] cycloaddition with the azomethine ylide. The bulky groups on the catalyst create a sterically hindered environment, forcing the ylide to approach from the less hindered face of the iminium ion, thereby establishing the absolute stereochemistry of the newly formed stereocenters.
Protocol: Enantioselective Synthesis of a 3-Formylpyrrolidine Derivative
This protocol is adapted from established procedures for the reaction between aldehydes, diethyl aminomalonate, and acrolein using L-Proline as a readily available catalyst.[8]
Materials:
-
(E)-Diethyl 2-(benzylidenamino)malonate (Imine 1a): Prepared beforehand by reacting benzaldehyde and diethyl aminomalonate hydrochloride.[8]
-
Acrolein (Dipolarophile)
-
L-Proline (Catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the imine 1a (0.2 mmol, 1.0 equiv.) and L-Proline (0.04 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous DMF (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acrolein (0.4 mmol, 2.0 equiv.) to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting imine by Thin Layer Chromatography (TLC) or LC-MS (typically 24-48 hours).
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyrrolidine derivative.
-
Characterization: Confirm the structure via ¹H and ¹³C NMR. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Representative Data & Causality
The choice of catalyst and conditions is critical for achieving high stereoselectivity. While diarylprolinol ethers often give higher enantioselectivities, the simple and inexpensive L-proline provides a cost-effective route to valuable C-3 unsubstituted pyrrolidines.[8]
| Entry | Aldehyde (for Imine) | Catalyst | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |
| 1 | Benzaldehyde | L-Proline | DMF | 0 | 75 | >95:5 | 80 |
| 2 | 4-Nitrobenzaldehyde | L-Proline | DMF | 0 | 82 | >95:5 | 78 |
| 3 | 2-Naphthaldehyde | L-Proline | DMF | 0 | 68 | >95:5 | 75 |
| 4 | Cinnamaldehyde | L-Proline | DMF | 0 | 55 | >95:5 | 72 |
| (Data adapted from Vicario et al., 2011, for illustrative purposes)[8] |
Expert Insights:
-
Why L-Proline? L-Proline acts as a bifunctional catalyst. The secondary amine forms the iminium ion, while the carboxylic acid group can participate in hydrogen bonding to help organize the transition state, leading to good diastereoselectivity.
-
Why DMF? Polar aprotic solvents like DMF are effective at solubilizing the reagents and intermediates, including the charged iminium species.
-
Troubleshooting: Low yields can sometimes be attributed to the instability of acrolein. Using freshly distilled acrolein is recommended. If enantioselectivity is low, switching to a more sterically demanding catalyst, such as a Jørgensen-Hayashi type diarylprolinol silyl ether, is the logical next step.[3][4]
Strategy II: Aza-Michael Addition Cascades
The conjugate addition of a nitrogen nucleophile to an activated alkene (the aza-Michael reaction) is a fundamental C-N bond-forming reaction. In an organocatalytic context, this can be the entry point to elegant cascade sequences that form the pyrrolidine ring in a single, highly stereocontrolled operation.
Mechanistic Rationale
A common strategy involves the reaction between an N-protected aminomethyl enone and an α,β-unsaturated ketone.[10] A bifunctional organocatalyst, such as a cinchonidine-derived squaramide, is employed. The catalyst's tertiary amine base deprotonates the squaramide NH, which then activates the enone through hydrogen bonding. Simultaneously, the tertiary amine can interact with the Michael acceptor. This dual activation brings the reaction partners into a specific, chiral orientation. The cascade proceeds via:
-
Enamine Formation: The catalyst's tertiary amine facilitates the formation of a nucleophilic enamine from the aminomethyl enone.
-
Michael Addition: The enamine attacks the α,β-unsaturated ketone (the Michael acceptor).
-
Intramolecular Mannich Reaction/Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization, where the deprotected amine attacks a ketone carbonyl.
-
Dehydration: A final dehydration step yields the highly substituted pyrroline, which can be easily reduced to the corresponding pyrrolidine.
Protocol: Asymmetric Synthesis of a Quaternary Center-Containing Pyrrolidine
This protocol is a representative example for the synthesis of highly substituted pyrrolidines bearing a quaternary stereocenter.[10]
Materials:
-
N-Tosyl aminomethyl enone (Michael Donor)
-
trans-α-cyano-α,β-unsaturated ketone (Michael Acceptor)
-
Cinchonidine-derived amino-squaramide catalyst
-
Toluene, anhydrous
-
4Å Molecular Sieves
-
Standard glassware, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Reaction Setup: To a dried vial charged with a magnetic stir bar, add the N-Tosyl aminomethyl enone (0.12 mmol, 1.2 equiv.), the cinchonidine-derived catalyst (0.01 mmol, 10 mol%), and powdered 4Å molecular sieves (~50 mg).
-
Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL) and stir the mixture for 5 minutes. Then, add the trans-α-cyano-α,β-unsaturated ketone (0.1 mmol, 1.0 equiv.).
-
Reaction Conditions: Seal the vial and stir the reaction mixture vigorously at 40 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion (typically 12-24 hours), allow the mixture to cool to room temperature and filter it through a short pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the functionalized pyrroline product.
-
Reduction (Optional): The resulting pyrroline can be dissolved in methanol, cooled to 0 °C, and treated with sodium borohydride (NaBH₄) to afford the corresponding pyrrolidine.
-
Characterization: Analyze the final product by NMR, HRMS, and chiral HPLC to determine yield, diastereoselectivity, and enantioselectivity.
Representative Data & Causality
Bifunctional catalysts are key to the success of these complex cascades, as they pre-organize both reaction partners.
| Entry | Michael Donor (Enone) | Michael Acceptor (Unsaturated Ketone) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | Phenyl | 92 | >20:1 | 96 |
| 2 | Phenyl | 4-Chlorophenyl | 95 | >20:1 | 97 |
| 3 | 4-Methoxyphenyl | Phenyl | 89 | >20:1 | 95 |
| 4 | 2-Thienyl | 4-Nitrophenyl | 90 | >20:1 | 98 |
| (Data adapted from Panda & Span, 2016, for illustrative purposes)[10] |
Expert Insights:
-
Why a Bifunctional Catalyst? The squaramide moiety acts as a hydrogen-bond donor, activating the Michael donor, while the tertiary amine base (part of the cinchonidine alkaloid) interacts with the Michael acceptor. This dual activation is crucial for achieving high stereocontrol in a complex cascade.
-
Role of Molecular Sieves: Molecular sieves are added to remove trace amounts of water, which can interfere with the catalytic cycle and lead to undesired side reactions or lower enantioselectivity.
-
Troubleshooting: If diastereoselectivity is poor, it may indicate a competing background (non-catalyzed) reaction. Lowering the temperature or catalyst loading can sometimes favor the desired catalytic pathway. The choice of the N-protecting group (e.g., Tosyl) is also critical, as it influences the nucleophilicity and steric profile of the amine in the cyclization step.
Conclusion and Future Outlook
Asymmetric organocatalysis provides a robust, versatile, and scalable platform for the synthesis of enantioenriched pyrrolidine derivatives. The strategies outlined herein—the direct [3+2] cycloaddition and the Michael-initiated cascade—represent foundational methods that allow for the rapid construction of simple to highly complex pyrrolidinic structures from readily available starting materials. The causal relationships between catalyst structure, reaction conditions, and stereochemical outcome are well-understood, empowering chemists to rationally design synthetic routes. The field continues to evolve, with ongoing development of more active and selective catalysts and the adaptation of these powerful transformations to new modalities like continuous flow chemistry, promising even greater efficiency and scalability for the production of these vital heterocyclic building blocks.[11][12]
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Portico [access.portico.org]
- 9. The organocatalytic [3+2] cycloaddition of azomethine ylides and alpha,beta-unsaturated aldehydes as a convenient tool for the enantioselective synthesis of pyrrolizidines and indolizidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocol: N-Boc Protection of (R)-Pyrrolidine-3-carboxamide
Introduction: The Critical Role of Amine Protection in Synthesis
In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and drug development, the strategic protection and deprotection of functional groups is a cornerstone of success. Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions during multi-step syntheses. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide array of reaction conditions and its facile, clean removal under mild acidic treatment.[1][2][3]
(R)-Pyrrolidine-3-carboxamide is a valuable chiral building block, frequently employed in the construction of complex molecular architectures for novel therapeutics. Its stereocenter and functional handles—a secondary amine and a primary amide—make it a versatile scaffold. To selectively functionalize other parts of a molecule containing this moiety or to use it in peptide synthesis, the protection of the pyrrolidine nitrogen is an essential first step.[4][5] This guide provides a detailed, field-proven protocol for the N-Boc protection of this compound, grounded in mechanistic understanding and practical insights for researchers and scientists.
Reaction Principle and Mechanism of N-Boc Protection
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[6][7]
This attack forms a transient tetrahedral intermediate. The reaction is driven to completion by the collapse of this intermediate and the departure of an unstable tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion.[6][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6] While the reaction can proceed without a base, the inclusion of a mild base like triethylamine (TEA) or sodium bicarbonate is common practice to neutralize the protonated amine, thereby ensuring the amine remains a potent nucleophile throughout the reaction.[8]
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as necessary, maintaining the molar equivalencies.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity | CAS No. |
| This compound | 114.15 | 10.0 | 1.0 | 1.14 g | 77094-68-1 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.0 | 1.1 | 2.40 g | 24424-99-5 |
| Triethylamine (TEA) | 101.19 | 15.0 | 1.5 | 2.09 mL | 121-44-8 |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - | 50 mL | 75-09-2 |
| Saturated aq. NaHCO₃ solution | - | - | - | 30 mL | - |
| Brine (Saturated aq. NaCl) | - | - | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | ~5 g | 7487-88-9 |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, ice bath, separatory funnel, standard glassware for extraction, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.14 g, 10.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Basification: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in a minimal amount of DCM (~5 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. Expertise Note: Slow addition is crucial to control the exotherm and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in DCM. The product should have a higher Rf value than the starting material.
-
Work-up - Quenching: Once the reaction is complete (disappearance of starting material by TLC), carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous NaHCO₃ solution to quench the reaction and remove excess acid.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of water and 30 mL of brine.[9][10]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If further purification is required, column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM) can be employed.
Characterization of (R)-tert-butyl 3-carbamoylpyrrolidine-1-carboxylate
-
Appearance: Typically a white to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.0-5.5 (br s, 2H, -CONH₂), ~3.7-3.3 (m, 4H, pyrrolidine CH₂), ~2.8-2.6 (m, 1H, pyrrolidine CH), ~2.2-2.0 (m, 2H, pyrrolidine CH₂), 1.46 (s, 9H, C(CH₃)₃). Note: Peak positions and multiplicities can vary slightly based on solvent and concentration.
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~175.0 (C=O, amide), ~154.5 (C=O, carbamate), ~80.0 (C(CH₃)₃), ~46.0, ~44.0 (pyrrolidine CH₂), ~42.0 (pyrrolidine CH), ~32.0 (pyrrolidine CH₂), 28.5 (C(CH₃)₃).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 215.14.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient Boc₂O or base.2. Poor quality of Boc₂O (hydrolyzed).3. Reaction time too short. | 1. Ensure accurate measurement of reagents; consider adding a slight excess (1.1-1.2 eq) of Boc₂O.2. Use fresh, high-purity Boc₂O.3. Extend the reaction time and continue monitoring by TLC. |
| Low Yield | 1. Product loss during aqueous work-up (if product has some water solubility).2. Inefficient extraction. | 1. After the initial extraction, back-extract the aqueous layers with additional DCM or ethyl acetate to recover any dissolved product.2. Ensure thorough mixing during extractions. |
| Purification Issues | Presence of unreacted Boc₂O or tert-butanol byproduct. | 1. Excess Boc₂O can be quenched by adding a small amount of a scavenger resin like polymer-supported trisamine after the reaction is complete and filtering it off.[11]2. tert-butanol is generally removed during aqueous work-up and concentration under high vacuum. |
| Solubility Problems | Starting material is poorly soluble in the chosen solvent. | While DCM is generally effective, a more polar aprotic solvent like THF or acetonitrile can be used. A biphasic system (e.g., dioxane/water or THF/water with NaHCO₃ as the base) is also a very common and effective method for Boc protections.[2][12] |
Safety Precautions
-
Dichloromethane (DCM): Is a suspected carcinogen and is volatile. Handle exclusively in a well-ventilated chemical fume hood.
-
Triethylamine (TEA): Is corrosive and has a strong, unpleasant odor. Avoid inhalation and contact with skin and eyes.
-
Di-tert-butyl dicarbonate (Boc₂O): Can be an irritant. It is moisture-sensitive and should be handled in a dry environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this protocol.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
Application Notes: Synthesis of DPP-IV Inhibitors Utilizing the (R)-Pyrrolidine-3-carboxamide Scaffold
Introduction: The Strategic Importance of the Pyrrolidine Moiety in DPP-IV Inhibition
Dipeptidyl peptidase-IV (DPP-IV) has emerged as a critical therapeutic target for the management of type 2 diabetes mellitus.[1] This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a vital role in glucose homeostasis.[1] By inhibiting DPP-IV, the physiological activity of incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The pyrrolidine scaffold, particularly with specific stereochemistry, has been identified as a key pharmacophore in a class of highly effective DPP-IV inhibitors known as "gliptins".[2] The constrained cyclic structure of pyrrolidine mimics the proline residue of natural DPP-IV substrates, allowing for potent and selective binding to the enzyme's active site.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of DPP-IV inhibitors, with a particular focus on leveraging the chiral building block, (R)-Pyrrolidine-3-carboxamide. This versatile intermediate offers a strategic starting point for the construction of complex molecular architectures required for potent DPP-IV inhibition. We will delve into the mechanistic rationale behind synthetic choices, provide detailed experimental protocols, and present illustrative workflows to guide the synthetic chemist.
The Role of this compound: A Versatile Chiral Building Block
This compound is a valuable chiral precursor in the synthesis of various bioactive molecules, including DPP-IV inhibitors.[3] Its rigid, stereochemically defined structure provides a robust framework for the introduction of additional functionalities necessary for high-affinity binding to the DPP-IV active site. The amide group at the 3-position can be retained or transformed into other functional groups, such as nitriles, which are known to interact with the catalytic serine residue of DPP-IV.[4] The secondary amine of the pyrrolidine ring serves as a convenient handle for N-acylation, allowing for the introduction of various side chains that can occupy the S1 and S2 pockets of the enzyme, thereby enhancing potency and selectivity.[2]
Synthetic Workflow and Key Transformations
The synthesis of DPP-IV inhibitors using this compound typically involves a series of key transformations designed to build the final drug molecule in a controlled and efficient manner. A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for DPP-IV inhibitors.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of a representative DPP-IV inhibitor intermediate starting from this compound. These protocols are based on established synthetic transformations reported in the literature for analogous systems and are intended to serve as a practical guide for laboratory synthesis.
Protocol 1: N-Boc Protection of this compound
Rationale: Protection of the pyrrolidine nitrogen is a crucial first step to prevent unwanted side reactions during subsequent coupling steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add triethylamine (TEA) or another suitable base (1.5 eq).
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the N-Boc protected product, which can be purified by column chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | This compound | [5] |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | [6] |
| Solvent | Dichloromethane (DCM) | [7] |
| Base | Triethylamine (TEA) | [7] |
| Typical Yield | 90-98% | [6] |
Protocol 2: Coupling with a Chiral β-Amino Acid Derivative
Rationale: The formation of an amide bond between the N-acylated pyrrolidine and a suitable β-amino acid derivative is a key step in constructing the backbone of many DPP-IV inhibitors. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation efficiently and with minimal racemization.
Experimental Protocol:
-
Activation of Carboxylic Acid: To a solution of the desired N-protected β-amino acid (e.g., (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid for a sitagliptin analog) (1.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the active ester.
-
Coupling Reaction: To the activated carboxylic acid solution, add a solution of the deprotected (or Boc-protected and subsequently deprotected in situ) this compound derivative (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Value | Reference |
| Coupling Reagents | EDC, HOBt | [1][8] |
| Solvent | DMF or DCM | [1][7] |
| Base | DIPEA | [7] |
| Typical Yield | 70-90% | [8] |
Protocol 3: Dehydration of Amide to Nitrile (Optional)
Rationale: For certain DPP-IV inhibitors like Vildagliptin and Saxagliptin, a nitrile group on the pyrrolidine ring is crucial for their mechanism of action, as it forms a reversible covalent bond with the catalytic serine residue of the enzyme.[4] This transformation is typically achieved through dehydration of the corresponding primary amide using reagents like trifluoroacetic anhydride (TFAA) or phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
Reaction Setup: Dissolve the N-acylated this compound intermediate (1.0 eq) in an anhydrous solvent such as THF or DCM. Add a suitable base, for example, pyridine or triethylamine (3.0 eq).
-
Addition of Dehydrating Agent: Cool the mixture to 0 °C and slowly add the dehydrating agent, such as trifluoroacetic anhydride (1.5 eq), dropwise.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude nitrile can be purified by column chromatography.
| Parameter | Value | Reference |
| Dehydrating Agent | Trifluoroacetic anhydride (TFAA) | [9] |
| Solvent | Tetrahydrofuran (THF) | [10] |
| Base | Pyridine | [9] |
| Typical Yield | 80-90% | [10] |
Mechanistic Insights: The Inhibition of DPP-IV
The binding of pyrrolidine-based inhibitors to the active site of DPP-IV is a highly specific interaction. The pyrrolidine ring typically occupies the S1 pocket, which has a preference for proline-like residues. The side chains introduced via N-acylation extend into the S2 pocket, contributing to the overall binding affinity and selectivity. For inhibitors containing a nitrile group, a key mechanistic step is the nucleophilic attack of the catalytic serine residue (Ser630) on the electrophilic carbon of the nitrile, forming a reversible covalent hemiaminal adduct. This covalent modification effectively inactivates the enzyme.
Caption: Covalent inhibition mechanism of a nitrile-containing DPP-IV inhibitor.
Characterization of Intermediates and Final Products
Thorough characterization of all synthetic intermediates and the final product is essential to ensure purity and structural integrity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and stereochemistry of the synthesized compounds.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination, confirming the elemental composition.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as amides (C=O stretch), nitriles (C≡N stretch), and amines (N-H stretch).[11]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product, ensuring that the desired (R)-enantiomer is the major component.
Conclusion and Future Perspectives
This compound and its derivatives are invaluable chiral building blocks in the synthesis of a wide range of DPP-IV inhibitors. The synthetic routes outlined in these application notes provide a robust framework for the laboratory-scale preparation of these important therapeutic agents. The versatility of the pyrrolidine scaffold continues to inspire the design and synthesis of next-generation DPP-IV inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area may focus on the development of more efficient and sustainable synthetic methodologies, including the use of flow chemistry and biocatalysis, to further streamline the production of these life-changing medicines.
References
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 10. Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery - Enamine [enamine.net]
- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrrolidines via Michael Addition
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of a vast array of natural products, pharmaceuticals, and chiral catalysts.[1] Its prevalence in biologically active molecules, including many approved drugs, underscores the critical importance of efficient and stereoselective methods for its synthesis. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands out as a powerful and atom-economical strategy for the construction of the pyrrolidine framework.[2] This application note provides a detailed experimental protocol for the organocatalytic asymmetric aza-Michael addition, a key transformation for the enantioselective synthesis of highly functionalized pyrrolidines. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental guide, and offer insights into troubleshooting and substrate scope, catering to researchers in organic synthesis and drug development.
Reaction Principle: The Organocatalytic Asymmetric Aza-Michael Addition
The synthesis of chiral pyrrolidines via an aza-Michael addition involves the conjugate addition of a nitrogen nucleophile to a suitable Michael acceptor. The stereochemical outcome of this reaction can be exquisitely controlled through the use of chiral organocatalysts.[3] These catalysts, typically small organic molecules, operate through non-covalent interactions to create a chiral environment around the reacting species, thereby directing the nucleophilic attack to one face of the Michael acceptor.[4]
Among the various classes of organocatalysts, those based on the pyrrolidine scaffold itself, such as diarylprolinol silyl ethers, and bifunctional catalysts like squaramides and thioureas, have proven to be particularly effective.[5][6] The catalytic cycle generally involves the activation of the Michael acceptor and/or the nucleophile. In many cases, the catalyst forms a transient covalent bond with one of the reactants, for instance, by forming an enamine or iminium ion, which then participates in the stereodetermining step.[3]
Mechanistic Insights: The Role of the Organocatalyst
The stereoselectivity in organocatalyzed asymmetric Michael additions is governed by a complex interplay of steric and electronic factors within the transition state.[5] A detailed understanding of the reaction mechanism is crucial for rational catalyst design and reaction optimization.
A commonly accepted mechanism for the pyrrolidine-catalyzed Michael addition of an aldehyde to a nitroalkene involves the formation of a nucleophilic enamine intermediate from the aldehyde and the chiral secondary amine catalyst. This enamine then attacks the nitroalkene in a stereocontrolled fashion. The steric bulk of the catalyst's substituent directs the approach of the nitroalkene, leading to the preferential formation of one enantiomer. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst.[3]
Bifunctional catalysts, such as squaramides, operate through a different but equally elegant mechanism. They possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor moiety (the squaramide NH groups). These two functionalities work in concert to activate both the nucleophile and the electrophile simultaneously, bringing them into close proximity within a highly organized, chiral transition state.[6] This dual activation strategy often leads to high levels of stereoselectivity with a broad range of substrates.
References
- 1. Synthesis of polysubstituted fused pyrrolidines <i>via</i> [2 + 2]/[2 + 3] cycloaddition of azomethine ylides [ouci.dntb.gov.ua]
- 2. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Importance of the nature of α-substituents in pyrrolidine organocatalysts in asymmetric Michael additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Guide to Solid-Phase Peptide Synthesis with (R)-pyrrolidine-3-carboxylic Acid
Introduction: The Significance of Conformational Constraint in Peptide Design
The therapeutic potential of peptides is often hindered by their conformational flexibility and susceptibility to enzymatic degradation. Incorporating non-proteinogenic amino acids that introduce structural rigidity is a powerful strategy to overcome these limitations.[1][2] (R)-pyrrolidine-3-carboxylic acid, a cyclic β-amino acid analog of proline, serves as an invaluable building block in this endeavor.[3][4][5] Its rigid pyrrolidine ring constrains the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor affinity, selectivity, and metabolic stability.[6]
These characteristics are highly sought after in drug discovery, where (R)-pyrrolidine-3-carboxylic acid and similar structures are used to develop potent enzyme inhibitors, receptor agonists, and novel peptidomimetics with improved pharmacokinetic profiles.[6][7] This guide provides a comprehensive overview and detailed protocols for the successful incorporation of (R)-pyrrolidine-3-carboxylic acid into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemical peptide synthesis.[8][][10]
The Building Block: Fmoc-(R)-pyrrolidine-3-carboxylic Acid
The successful incorporation of (R)-pyrrolidine-3-carboxylic acid into a growing peptide chain via SPPS first requires the protection of its secondary amine to prevent undesired side reactions.[10] The Fmoc group is the standard choice for temporary Nα-protection in modern SPPS due to its base-lability, which allows for mild deprotection conditions that preserve acid-labile side-chain protecting groups.[][10]
The carboxylic acid moiety of the building block will be activated during the coupling step to form an amide bond with the free N-terminal amine of the resin-bound peptide. The pyrrolidine ring's inherent chirality and structure are central to its function.[11]
Caption: Chemical structure of the Fmoc-protected building block.
The Synthetic Strategy: The Fmoc/tBu SPPS Workflow
Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[12] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[13] The entire process can be broken down into four key stages per cycle.
Caption: General workflow for a single cycle of Fmoc-based SPPS.
Challenges Specific to (R)-pyrrolidine-3-carboxylic Acid
The incorporation of this constrained, N-substituted amino acid presents unique challenges compared to standard proteinogenic amino acids.[14]
-
Coupling Kinetics: As a secondary amine, the N-terminus of a resin-bound pyrrolidine residue is less nucleophilic and more sterically hindered than a primary amine. This can lead to slower and less efficient coupling of the subsequent amino acid.
-
Reaction Monitoring: The standard Kaiser test, which detects primary amines, will yield a negative result (colorless) after the successful coupling of Fmoc-(R)-pyrrolidine-3-carboxylic acid. An alternative test, such as the chloranil test, is required to confirm the presence of a free secondary amine for the subsequent coupling step.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Category | Item | Notes |
| Resins | Rink Amide Resin or 2-Chlorotrityl Chloride Resin | For C-terminal amides or acids, respectively.[15] |
| Protected Amino Acid | Fmoc-(R)-pyrrolidine-3-carboxylic acid | |
| Standard Fmoc-L-amino acids with side-chain protection | e.g., Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH, etc.[4] | |
| Solvents | N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Must be amine-free.[15] |
| Dichloromethane (DCM) | ||
| Diethyl Ether, Anhydrous, Cold | For precipitation. | |
| Reagents | Piperidine | For Fmoc deprotection. |
| Diisopropylethylamine (DIEA) | Base for coupling. | |
| Acetic Anhydride | For capping. | |
| Coupling Reagents | HBTU, HATU, or DIC/OxymaPure | See Table 2 for details. |
| Cleavage Cocktail | Trifluoroacetic Acid (TFA), Reagent Grade | HIGHLY CORROSIVE . |
| Triisopropylsilane (TIS) | Scavenger. | |
| Deionized Water | Scavenger. |
Protocol 1: Resin Preparation and First Amino Acid Loading
This protocol outlines the manual loading of the first amino acid onto 2-Chlorotrityl chloride resin for a peptide with a C-terminal carboxylic acid.
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (e.g., 0.25 mmol scale) in a peptide synthesis vessel. Add DCM (approx. 10 mL/g resin) and allow it to swell for 30 minutes with gentle agitation. Drain the DCM.
-
Amino Acid Loading: Dissolve the first Fmoc-amino acid (3 eq., 0.75 mmol) and DIEA (4 eq., 1.0 mmol) in DCM. Add this solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted trityl chloride sites, drain the solution and add a mixture of DCM/Methanol/DIEA (17:2:1 v/v/v) to the resin. Agitate for 30 minutes.[15]
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for chain elongation.
Protocol 2: Peptide Chain Elongation Cycle
This cycle is repeated for each amino acid, including Fmoc-(R)-pyrrolidine-3-carboxylic acid.
-
Fmoc Deprotection:
-
Wash the resin with DMF (2x).
-
Add 20% piperidine in DMF (v/v) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.[16]
-
-
Amino Acid Coupling (Incorporating Fmoc-(R)-pyrrolidine-3-carboxylic acid):
-
Pre-activation: In a separate vial, dissolve Fmoc-(R)-pyrrolidine-3-carboxylic acid (3 eq.), a coupling agent (e.g., HATU, 2.9 eq.), and an additive (if required, e.g., OxymaPure) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Agitate at room temperature. For the sterically hindered (R)-pyrrolidine-3-carboxylic acid, a longer coupling time (e.g., 2-4 hours) may be necessary.
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a chloranil test. A positive result (blue/green bead color) indicates the presence of a free secondary amine and an incomplete reaction. If incomplete, the coupling step should be repeated ("recoupling").
-
Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
-
Coupling Reagent Cocktails
The choice of coupling reagent is critical for difficult couplings, such as the acylation of a secondary amine.[14]
| Coupling Reagent | Additive | Base (eq.) | Typical Equivalents (Reagent/AA) | Notes |
| HBTU | HOBt (implied) | DIEA (6) | 2.9 / 3.0 | A standard and effective choice. |
| HATU | None | DIEA (6) | 2.9 / 3.0 | More reactive than HBTU, highly recommended for hindered couplings. |
| DIC | OxymaPure | None | 3.0 / 3.0 | Carbodiimide-based activation. Oxyma is a safer alternative to HOBt.[17] |
Protocol 3: Final Cleavage and Peptide Precipitation
-
Preparation: After the final Fmoc deprotection and washing of the completed peptide-resin, dry the resin thoroughly under a vacuum.
-
Cleavage: Prepare a fresh cleavage cocktail. A standard non-malodorous cocktail is 95% TFA, 2.5% Water, 2.5% TIS . Add this cocktail to the dried resin (approx. 10 mL/g resin).
-
CAUTION: TFA is highly corrosive. Handle with extreme care in a fume hood.
-
-
Reaction: Agitate the slurry at room temperature for 2-4 hours. This cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[14]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Add the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step twice.[14]
-
-
Drying and Storage: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification and analysis.
Protocol 4: Analysis and Purification
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water). Analyze by analytical RP-HPLC to assess purity and by Mass Spectrometry (MS) to confirm the correct molecular weight.[13][14]
-
Purification: Purify the bulk of the crude peptide using preparative RP-HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.[13] Lyophilize the pure fractions to obtain a fluffy white powder.
Troubleshooting and Key Considerations
When working with (R)-pyrrolidine-3-carboxylic acid, incomplete coupling is the most common issue. The following decision pathway can help troubleshoot this problem.
Caption: Decision pathway for troubleshooting incomplete coupling reactions.
References
- 1. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Pyrrolidine-3-carboxylic acid | Amino Acid Derivatives | 72580-54-2 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (3R)-3-Pyrrolidinecarboxylic acid | C5H9NO2 | CID 1501970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application of (R)-pyrrolidine-3-carboxamide in Metabolic Disease Research: A Technical Guide
Introduction: Targeting Metabolic Disease with (R)-pyrrolidine-3-carboxamide
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. A key therapeutic strategy in the management of type 2 diabetes involves the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones.[1][2][3][4] The this compound scaffold is a crucial component in the design of numerous potent and selective DPP-4 inhibitors.[2][5][6] This technical guide provides a comprehensive overview of the application of this compound and its derivatives in metabolic disease research, complete with detailed protocols for in vitro and in vivo evaluation.
The primary mechanism of action for DPP-4 inhibitors is the prevention of the breakdown of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][4] This leads to prolonged activity of these incretin hormones, resulting in glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.[1][3] The pyrrolidine ring of this compound derivatives plays a critical role in binding to the active site of the DPP-4 enzyme, making it a valuable lead structure for the development of novel therapeutics.[5][6][7]
This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic disorders. We will delve into the mechanistic basis for using this compound, provide detailed experimental protocols, and offer insights into data interpretation.
Mechanism of Action: The Role of this compound as a DPP-4 Inhibitor
The therapeutic potential of this compound in metabolic diseases stems from its function as a scaffold for DPP-4 inhibitors. DPP-4 is a serine protease that cleaves N-terminal dipeptides from various substrates, including the incretin hormones GLP-1 and GIP.[4][8]
The Incretin Effect and its Enhancement:
-
Food Intake and Incretin Release: Upon food consumption, specialized endocrine cells in the gut release GLP-1 and GIP into the bloodstream.[4]
-
Incretin Action: These hormones act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner. This means that insulin is only released when blood glucose levels are elevated, minimizing the risk of hypoglycemia.[1] GLP-1 also suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]
-
DPP-4 Mediated Degradation: DPP-4 rapidly degrades active GLP-1 and GIP, limiting their physiological effects.[1][2]
-
Inhibition by this compound Derivatives: this compound-based inhibitors bind to the catalytic site of DPP-4, preventing the degradation of GLP-1 and GIP.[5][6] This prolongs their half-life and enhances their insulinotropic and glucagonostatic actions, leading to improved glycemic control.[1][4]
Signaling Pathway of DPP-4 Inhibition
Caption: Mechanism of action of this compound as a DPP-4 inhibitor.
In Vitro Application and Protocols
To evaluate the efficacy of this compound and its derivatives as potential treatments for metabolic diseases, a series of in vitro assays are essential. These assays help to determine the compound's direct effects on target enzymes and cells.
Protocol 1: DPP-4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound derivatives to inhibit DPP-4 enzyme activity.
Rationale: This is the primary screen to confirm the direct inhibitory effect of the compound on the target enzyme. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter for assessing potency.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound derivative (test compound)
-
Positive control inhibitor (e.g., Sitagliptin, Vildagliptin)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the diluted test compound or positive control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes).
-
Initiate the reaction by adding the DPP-4 substrate to each well.
-
Monitor the absorbance (at 405 nm for p-nitroanilide) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Description |
| IC50 | Concentration of the inhibitor that causes 50% inhibition of the enzyme activity. A lower IC50 indicates higher potency. |
Protocol 2: Cellular Glucose Uptake Assay
Objective: To assess the effect of this compound on glucose uptake in a relevant cell line (e.g., 3T3-L1 adipocytes, L6 myotubes).
Rationale: This assay determines if the compound can enhance the uptake of glucose into cells, a key physiological effect of improved insulin signaling. The use of a fluorescent glucose analog, 2-NBDG, allows for a non-radioactive and high-throughput method.[9]
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
This compound derivative (test compound)
-
Positive control (e.g., Rosiglitazone, Metformin)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed and differentiate 3T3-L1 or L6 cells in a 96-well plate.
-
Once differentiated, serum-starve the cells for 2-4 hours in serum-free DMEM.
-
Treat the cells with the test compound or positive control at various concentrations for a specified time (e.g., 18-24 hours).
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.
-
Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence values to the protein content in each well.
| Treatment Group | Expected Outcome |
| Vehicle Control | Basal glucose uptake |
| Insulin | Increased glucose uptake |
| Test Compound | Potentiation of insulin-stimulated glucose uptake |
| Positive Control | Significant increase in glucose uptake |
Protocol 3: Insulin Signaling Pathway Analysis
Objective: To investigate the effect of this compound on key proteins in the insulin signaling cascade.
Rationale: This protocol helps to elucidate the molecular mechanism by which the compound enhances glucose uptake. Western blotting is used to measure the phosphorylation status of key signaling proteins like Akt and AS160, which are crucial for GLUT4 translocation.[10][11][12]
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
This compound derivative (test compound)
-
Insulin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-AS160, anti-total AS160)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Treat differentiated cells with the test compound as in the glucose uptake assay.
-
Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 10-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the in vitro assessment of this compound derivatives.
In Vivo Application and Protocols
Following promising in vitro results, the efficacy of this compound derivatives should be evaluated in relevant animal models of metabolic disease.
Animal Models of Metabolic Disease
The choice of animal model is critical for obtaining clinically relevant data. Common models include:
-
Diet-Induced Obesity (DIO) Models: Mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) fed a high-fat diet develop obesity, insulin resistance, and hyperglycemia, mimicking key features of human metabolic syndrome.[13][14][15][16]
-
Genetic Models:
Protocol 4: Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance in an animal model of metabolic disease.
Rationale: The OGTT is a standard method to assess how quickly glucose is cleared from the blood. An improvement in glucose tolerance is a key indicator of anti-diabetic efficacy.
Materials:
-
Animal model (e.g., DIO mice)
-
This compound derivative (test compound)
-
Vehicle control
-
Positive control (e.g., Sitagliptin)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail vein lancets, capillaries)
Procedure:
-
Fast the animals overnight (e.g., 6-8 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from the tail vein.
-
Administer the test compound, vehicle, or positive control orally.
-
After a specific time (e.g., 30-60 minutes), administer the glucose solution orally.
-
Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
| Parameter | Description |
| Blood Glucose AUC | A lower AUC indicates improved glucose tolerance. |
Protocol 5: Chronic Efficacy Study
Objective: To assess the long-term effects of this compound on metabolic parameters in an animal model.
Rationale: This study provides insights into the sustained efficacy and potential side effects of the compound over a longer treatment period.
Materials:
-
Animal model of metabolic disease
-
This compound derivative (test compound)
-
Vehicle control
-
Positive control
-
Metabolic cages (for monitoring food and water intake, and activity)
-
Equipment for measuring body weight, body composition (e.g., qNMR), and blood parameters.
Procedure:
-
Acclimatize the animals and divide them into treatment groups.
-
Administer the test compound, vehicle, or positive control daily for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight, food intake, and water intake regularly.
-
At the end of the study, perform an OGTT (as described in Protocol 4).
-
Collect blood samples for analysis of fasting glucose, insulin, HbA1c, and lipid profiles.
-
Harvest tissues (e.g., liver, adipose tissue, muscle) for histological analysis and gene expression studies.
| Endpoint | Measurement |
| Body Weight and Composition | qNMR for fat and lean mass |
| Glycemic Control | Fasting glucose, insulin, HbA1c |
| Lipid Profile | Triglycerides, cholesterol |
| Liver Health | Liver weight, histology (for steatosis), liver enzymes (ALT, AST) |
Data Presentation and Interpretation
All quantitative data should be presented clearly in tables and graphs. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects. A comprehensive interpretation of the data will involve correlating the in vitro and in vivo findings to build a strong case for the therapeutic potential of the this compound derivative.
Conclusion
This compound represents a promising scaffold for the development of novel DPP-4 inhibitors for the treatment of metabolic diseases. The application notes and protocols provided in this guide offer a robust framework for the preclinical evaluation of these compounds. By systematically assessing their in vitro and in vivo efficacy, researchers can advance the development of new and effective therapies for patients with metabolic disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 13. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Metabolic Syndrome: Lessons from Rodent and Drosophila Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of (R)-pyrrolidine-3-carboxamide in the Development of Potent and Selective Enzyme Inhibitors
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2] Among its many derivatives, (R)-pyrrolidine-3-carboxamide and its corresponding carboxylic acid serve as exceptionally versatile chiral building blocks for the stereoselective synthesis of biologically active molecules.[3][4] This guide provides an in-depth exploration of the application of this scaffold in the development of inhibitors for several key enzyme classes, including Dipeptidyl Peptidase-4 (DPP-4), Bruton's Tyrosine Kinase (BTK), Janus Kinases (JAKs), and Enoyl-Acyl Carrier Protein Reductase (InhA). We present detailed synthetic strategies, step-by-step protocols for inhibitor evaluation, and quantitative data to support researchers, scientists, and drug development professionals in this field.
The this compound Scaffold: A Foundation for Specificity
The synthetic utility of (R)-pyrrolidine-3-carboxylic acid and its amide derivative is rooted in the orthogonal reactivity of its functional groups: a secondary amine and a carboxylic acid/carboxamide.[3] This allows for sequential, controlled modifications. The inherent chirality and rigid conformation of the five-membered ring enable the precise spatial orientation of pharmacophoric elements, which is critical for achieving high-affinity and selective interactions with enzyme active sites.
The general workflow for functionalizing this scaffold often begins with the protection of the secondary amine, typically with a tert-butyloxycarbonyl (Boc) group, followed by modification of the carboxamide/carboxylic acid moiety. Subsequent deprotection allows for further derivatization at the nitrogen atom.
Figure 1: General workflow for the functionalization of the this compound scaffold.
Application I: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Scientific Background
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are crucial for glucose homeostasis.[4] By inhibiting DPP-4, the active lifespan of these hormones is extended, leading to enhanced glucose-dependent insulin secretion and reduced glucagon release. This mechanism is a cornerstone of modern therapy for type 2 diabetes mellitus.[5] Pyrrolidine-based structures are highly effective at targeting the DPP-4 active site, with several marketed drugs, such as Vildagliptin, built upon this scaffold.[6][7]
Figure 2: Mechanism of DPP-4 inhibitors in regulating glucose control.[4]
Quantitative Data: Inhibitor Potency
The this compound scaffold has been instrumental in developing highly potent DPP-4 inhibitors. The table below compares the half-maximal inhibitory concentration (IC₅₀) values of several key compounds.
| Compound | DPP-4 IC₅₀ (nM) | Selectivity Profile | Reference |
| Vildagliptin | 62 | High selectivity over DPP-8, DPP-9 | |
| Saxagliptin | 50 | High selectivity over related proteases | |
| Prusogliptin (DBPR108) | 15 | Excellent selectivity over DPP-2, DPP-8, DPP-9, and FAP | [8] |
| Bromo-substituted benzylidene derivative | 1.27 | Not specified | |
| Sitagliptin (Reference) | 4.38 | Potent and selective |
Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the IC₅₀ value of a test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5), containing NaCl and EDTA
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, followed by 10-point, 3-fold serial dilutions.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound, reference inhibitor, or DMSO (for control wells) to the appropriate wells of the 96-well plate.
-
Add 88 µL of Assay Buffer containing the DPP-4 enzyme to each well. The final enzyme concentration should be optimized to ensure the reaction remains in the linear range for the duration of the assay.[9][10]
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of the Gly-Pro-AMC substrate to each well to initiate the reaction. The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[9]
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9]
-
Application II: Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors
Scientific Background
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[11] Dysregulation of BTK is implicated in various B-cell malignancies and autoimmune diseases.[11][12] Covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site have proven highly effective. The (R)-pyrrolidine scaffold is frequently used as a stereochemically defined linker to present an acrylamide "warhead" to this cysteine residue, as exemplified by the clinical candidate TAK-020.[12][13]
Figure 3: Simplified workflow for the fragment-based design of a covalent BTK inhibitor like TAK-020.[13]
Quantitative Data: Inhibitor Potency
| Compound | Target | BTK IC₅₀ (nM) | Cellular IC₅₀ (nM) | Reference |
| TAK-020 | BTK (covalent) | 0.96 | 1.9 (Ramos B-cell) | [13] |
| Ibrutinib | BTK (covalent) | 0.5 | 11 (in TMD8 cells) | [11] |
| RN486 | BTK (reversible) | 1.1 | 3 (in B-cell) | [14] |
| Compound 4x | BTK (reversible) | 4.8 | 17 (in B-cell) | [14] |
Protocol: BTK Kinase Activity Assay (Radiometric)
This protocol outlines a method to measure the inhibitory effect of compounds on BTK's ability to phosphorylate a substrate peptide using radiolabeled ATP.[15]
Materials:
-
Recombinant human BTK enzyme
-
Kinase Buffer: HEPES (pH 7.5), MgCl₂, MnCl₂, DTT, BSA
-
Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³³P]ATP (radiolabeled ATP)
-
10 mM ATP solution
-
Stop Solution: EDTA in water
-
Streptavidin-coated plates (e.g., FlashPlate)
-
Test compound (dissolved in DMSO)
-
Microplate scintillation counter
Procedure:
-
Compound Plating: Add 2 µL of serially diluted test compound or DMSO control to the wells of a 96-well plate.
-
Enzyme/Substrate Addition: Prepare a master mix in Kinase Buffer containing the BTK enzyme and the biotinylated peptide substrate. Add 40 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare an ATP mix containing both unlabeled ATP and [γ-³³P]ATP in Kinase Buffer. Add 10 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be close to the Km for BTK.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Reaction Termination: Add 50 µL of Stop Solution to each well to chelate the divalent cations and halt the enzymatic reaction.
-
Signal Detection: Transfer the reaction mixture to a streptavidin-coated plate. The biotinylated, phosphorylated substrate will bind to the plate. Incubate for at least 30 minutes, then wash the plate to remove unbound [γ-³³P]ATP.
-
Read Plate: Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition based on the radioactive counts per minute (CPM) relative to the DMSO control and determine the IC₅₀ value as described in Protocol 2.3.
Application III: Janus Kinase (JAK) Inhibitors
Scientific Background
Janus kinases (JAK1, JAK2, JAK3, and TYK2) are non-receptor tyrosine kinases that mediate signaling for a wide array of cytokines and growth factors involved in inflammation and immunity.[16][17] Inhibiting the JAK-STAT pathway is a validated strategy for treating autoimmune diseases like rheumatoid arthritis.[16] The pyrrolidine-carboxamide scaffold has been used to develop potent JAK inhibitors, with research often focused on achieving selectivity for specific JAK family members (e.g., JAK1/3 over JAK2) to mitigate potential side effects.[16][18][19]
Quantitative Data: JAK Isoform Selectivity
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| Compound 22 | 1.8 | 32 | 10 | [16] |
| Tofacitinib | 1 | 20 | 5 | [16] |
| Compound 38a | 2.1 | 148.9 | 101.9 | [17] |
| Compound 2j | 2,200 | >50,000 | >50,000 | [20] |
Protocol: General JAK Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, a common non-radiometric method for assessing kinase inhibitors.
Materials:
-
Recombinant JAK enzyme (e.g., JAK1, JAK2, or JAK3) with a GST tag
-
Europium (Eu)-labeled anti-GST antibody
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled, ATP-competitive ligand)
-
Assay Buffer: HEPES (pH 7.5), MgCl₂, EGTA, BSA
-
Test compound (dissolved in DMSO)
-
384-well low-volume black plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compound, JAK enzyme, Eu-anti-GST antibody, and Alexa Fluor™ 647-tracer at 2x the final desired concentration in Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the 2x test compound serial dilutions (or DMSO control) to the wells of the 384-well plate.
-
Add 5 µL of the 2x enzyme/antibody mixture to each well.
-
Add 5 µL of the 2x tracer solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ tracer acceptor (665 nm) after excitation at 340 nm.
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 620 nm).
-
A high ratio indicates the tracer is bound to the enzyme (high FRET), while a low ratio indicates displacement by the test compound (low FRET).
-
Calculate percent inhibition and determine the IC₅₀ value by plotting the emission ratio against the log of the inhibitor concentration.
-
Application IV: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors
Scientific Background
InhA is an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[21][22] It is a key enzyme in the fatty acid synthesis pathway (FAS-II) and is a validated target for antitubercular drugs.[23] Through high-throughput screening, pyrrolidine carboxamides were identified as a novel class of potent, direct InhA inhibitors.[21][22] Subsequent optimization of the initial hits led to a significant improvement in potency, demonstrating the value of this scaffold in developing new anti-infective agents.[21]
Quantitative Data: Lead Optimization
| Compound Series | InhA IC₅₀ (µM) | Fold Improvement | Reference |
| Initial HTS Hit | ~2.0 | 1x | [21] |
| Optimized Analogs | 0.012 - 0.045 | >160x | [21] |
Protocol: InhA Spectrophotometric Inhibition Assay
This protocol measures the NADH-dependent reduction of a substrate catalyzed by InhA by monitoring the decrease in NADH absorbance at 340 nm.
Materials:
-
Recombinant M. tuberculosis InhA enzyme
-
Assay Buffer: MES (pH 6.5), NaCl
-
Substrate: 2-trans-dodecenoyl-CoA (DD-CoA)
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Test compound (dissolved in DMSO)
-
96-well UV-transparent microplates
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Assay Plate Setup:
-
To each well, add 80 µL of Assay Buffer.
-
Add 2 µL of serially diluted test compound or DMSO control.
-
Add 10 µL of NADH solution.
-
Add 5 µL of InhA enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 5 µL of the DD-CoA substrate solution to each well to start the reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity by calculating the rate of decrease in absorbance at 340 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme assay - Wikipedia [en.wikipedia.org]
- 16. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Engineering Conformational Constraints in Peptides using (R)-pyrrolidine-3-carboxamide
Introduction: The Quest for Structurally Defined Peptides in Drug Discovery
In the landscape of modern therapeutics, peptides offer a compelling combination of high potency and target specificity, often with a favorable safety profile compared to small molecules. However, their inherent conformational flexibility can lead to reduced receptor affinity and susceptibility to proteolytic degradation, limiting their therapeutic potential. To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, thereby locking the peptide into a bioactive conformation. The incorporation of rigid scaffolds is a powerful approach to achieve this structural pre-organization.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to introduce defined turns in a peptide backbone.[1][2] This application note provides a detailed guide for the incorporation of (R)-pyrrolidine-3-carboxamide, a versatile building block, into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, provide step-by-step protocols from the protection of the building block to the final characterization of the constrained peptide, and discuss the anticipated impact of this modification on peptide structure and function.
The this compound Scaffold: A Tool for Conformational Control
The choice of this compound as a constraining element is deliberate. The pyrrolidine ring itself restricts the peptide backbone's flexibility, similar to proline.[3] The stereochemistry at the 3-position further influences the puckering of the pyrrolidine ring and the overall peptide conformation.[3] The carboxamide group at this position can potentially engage in additional hydrogen bonding interactions, further stabilizing the desired conformation and potentially improving solubility and cell permeability.
Experimental Section: A Validating Workflow
This section outlines a complete workflow for the synthesis and characterization of a model peptide incorporating the this compound moiety.
Part 1: Preparation of the Key Building Block: Fmoc-(R)-pyrrolidine-3-carboxamide
Since the Fmoc-protected version of this compound is not readily commercially available, the first step is its synthesis from the commercially available this compound.
Protocol 1: Fmoc Protection of this compound
This protocol is based on standard Schotten-Baumann conditions for the Fmoc protection of secondary amines.[4][5]
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| This compound | ≥98% | PubChem CID: 28213639[6] |
| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | ≥99% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific |
| Dioxane | Anhydrous | Sigma-Aldrich |
| Water | Deionized | Millipore |
| Diethyl ether | ACS grade | VWR |
| Hydrochloric acid (HCl) | 1 M aqueous solution | J.T. Baker |
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and saturated aqueous sodium bicarbonate solution.
-
Addition of Fmoc-Cl: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-Cl (1.05 equivalents) in dioxane dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Work-up: Dilute the reaction mixture with water and extract with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidification: Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Fmoc-(R)-pyrrolidine-3-carboxamide.
Part 2: Solid-Phase Peptide Synthesis (SPPS)
The following protocol details the manual synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-Leu-X, where X is the this compound residue, on a Rink Amide resin. This standard Fmoc/tBu strategy is widely applicable.[7]
Diagram of the SPPS Workflow:
Caption: SPPS workflow for the synthesis of a constrained peptide.
Protocol 2: SPPS of a Model Peptide
Materials and Reagents:
| Reagent | Grade | Supplier (Example) |
| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Novabiochem |
| Fmoc-amino acids (tBu protected) | Synthesis grade | Bachem |
| Fmoc-(R)-pyrrolidine-3-carboxamide | As synthesized in Protocol 1 | - |
| HATU | ≥98% | Chem-Impex |
| DIPEA | Peptide synthesis grade | Iris Biotech |
| Piperidine | ACS grade | Sigma-Aldrich |
| DMF | Peptide synthesis grade | Fisher Scientific |
| DCM | ACS grade | VWR |
| Methanol | ACS grade | J.T. Baker |
| Acetic Anhydride | ACS grade | Sigma-Aldrich |
| TFA | Reagent grade | Halocarbon |
| Triisopropylsilane (TIS) | 98% | Acros Organics |
| Water | Deionized | Millipore |
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
For standard Fmoc-amino acids: Pre-activate a solution of the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes. Add to the resin and shake for 1-2 hours.
-
For Fmoc-(R)-pyrrolidine-3-carboxamide: Due to potential steric hindrance, a double coupling is recommended. Use the same reagent stoichiometry as for standard amino acids and couple for 2-4 hours for the first coupling. After washing, repeat the coupling step.[1]
-
-
Washing: Wash the resin as in step 3.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection and washing, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Part 3: Cleavage and Purification
Protocol 3: Peptide Cleavage and Purification
Procedure:
-
Cleavage: Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature. A specific cocktail for proline-containing peptides may also be used.[3][8][9]
-
Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and purify by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Characterization and Data Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized peptide.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the crude and purified peptide. A single major peak is expected for the pure product.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI mass spectrometry is used to confirm the molecular weight of the peptide.[10][11] The observed mass should match the calculated mass of the desired peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy (COSY, TOCSY, NOESY/ROESY) in a suitable solvent (e.g., DMSO-d₆ or H₂O/D₂O) is crucial for confirming the sequence and determining the three-dimensional structure.[12][13] The presence of the this compound will introduce unique chemical shifts and NOE patterns that can be used to define the conformation of the constrained region.
Discussion: The Structural Impact of this compound
The incorporation of the this compound moiety is expected to have a profound impact on the peptide's conformational landscape.
Diagram of Conformational Constraint:
Caption: The pyrrolidine scaffold induces a constrained conformation.
The pyrrolidine ring restricts the Ramachandran space available to the peptide backbone, favoring specific turn structures.[3] The stereochemistry at the C3 position influences the ring pucker (endo vs. exo), which in turn dictates the orientation of the carboxamide side chain and the preceding peptide bond's propensity for a cis or trans conformation.[3] NMR studies on peptides containing 3-substituted prolines have shown that these modifications can significantly alter the cis/trans equilibrium.[3] The carboxamide group introduces a potential hydrogen bond donor and acceptor, which can form intramolecular hydrogen bonds with other parts of the peptide backbone or side chains, further rigidifying the structure. This pre-organization can lead to:
-
Enhanced Receptor Binding: By locking the peptide in a conformation that is complementary to the target receptor's binding site, a significant increase in affinity can be achieved.
-
Increased Proteolytic Stability: The non-natural amino acid structure and the constrained conformation can render the peptide less susceptible to degradation by proteases.
-
Improved Pharmacokinetic Properties: The introduction of the polar carboxamide group may influence solubility and cell permeability, potentially leading to improved bioavailability.
Conclusion
The use of this compound as a conformational constraint offers a powerful strategy for the design of structurally defined and biologically active peptides. The protocols outlined in this application note provide a robust and reproducible workflow for the synthesis and characterization of such constrained peptides. By understanding the underlying chemical principles and the structural implications of this modification, researchers can effectively leverage this building block to advance their peptide-based drug discovery programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (R)-Pyrrolidine-3-carboxamide Synthesis
Welcome to the technical support center for the synthesis of (R)-Pyrrolidine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical amide coupling reaction. The synthesis, typically involving the coupling of an N-protected (R)-pyrrolidine-3-carboxylic acid with an ammonia source, is a fundamental transformation, yet it can be susceptible to issues that lead to low yields and purification challenges.
This document provides a structured approach to identifying and resolving common experimental hurdles through a series of troubleshooting questions and frequently asked questions (FAQs).
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format. Each answer provides potential causes and a logical, step-by-step approach to resolving the issue.
Q1: My reaction yield is very low, and I primarily recover my N-Boc-(R)-pyrrolidine-3-carboxylic acid starting material. What are the likely causes?
This is a classic symptom of failed or incomplete carboxylic acid activation, which is the crucial first step in amide bond formation. If the carboxylic acid is not converted into a reactive intermediate, the amine nucleophile (ammonia) cannot attack, and no product will be formed.[1]
Potential Causes & Troubleshooting Steps:
-
Inactive Coupling Reagent:
-
Cause: Many common coupling reagents, especially carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are moisture-sensitive and can hydrolyze over time.[2] Uronium/aminium salt reagents like HBTU can also degrade.
-
Solution:
-
Action 1: Use a freshly opened bottle of the coupling reagent or purchase a new one.
-
Action 2: If using EDC, ensure it is the hydrochloride salt (EDC·HCl), which is more stable and easier to handle than the free base.
-
Action 3: Store all coupling reagents in a desiccator under an inert atmosphere.
-
-
-
Insufficient Activation Time:
-
Cause: The carboxylic acid needs time to react with the coupling agent to form the activated intermediate (e.g., an active ester) before the amine is introduced.[1][3]
-
Solution:
-
Action: Implement a "pre-activation" step. Stir the N-Boc-(R)-pyrrolidine-3-carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent (like DMF or DCM) for 15-30 minutes at room temperature before adding your ammonia source.[1][3]
-
-
-
Presence of Moisture:
-
Cause: Water in the reaction will hydrolyze the activated carboxylic acid intermediate faster than it can react with the amine, regenerating the starting material.
-
Solution:
-
Action 1: Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or drying it over molecular sieves.
-
Action 2: Flame-dry all glassware under vacuum before use.
-
Action 3: Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
-
Incorrect Stoichiometry or Base:
-
Cause: The stoichiometry of the base is critical. For uronium/aminium reagents (HATU, HBTU), a base like DIPEA is required to deprotonate the carboxylic acid and neutralize the HCl produced.[4] Insufficient base can stall the reaction.
-
Solution:
-
Action: Ensure you are using at least 2.0 equivalents of a non-nucleophilic base such as DIPEA or N-Methylmorpholine (NMM) relative to the carboxylic acid.
-
-
Q2: I'm observing a significant impurity with the same mass as my product in the LC-MS, and my optical rotation is low. What is happening?
This strongly suggests racemization, the loss of stereochemical integrity at the chiral center of the pyrrolidine ring. The alpha-carbon of an activated carboxylic acid is susceptible to deprotonation, especially in the presence of base, leading to the formation of a planar intermediate that can be protonated from either face, resulting in a mixture of (R) and (S) enantiomers.[5]
Potential Causes & Troubleshooting Steps:
-
Overly Reactive Intermediate:
-
Cause: Carbodiimide reagents like EDC form a highly reactive O-acylisourea intermediate. This intermediate is particularly prone to rearranging into an oxazolone, a key intermediate in the racemization pathway.[6][7]
-
Solution:
-
Action: Incorporate an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[6] These additives trap the O-acylisourea intermediate to form a more stable active ester (HOBt-ester or Oxyma-ester), which is less susceptible to racemization while remaining sufficiently reactive towards the amine.[6][8] A standard combination is EDC/HOBt.[9][10]
-
-
-
Excess Base or Incorrect Base Choice:
-
Cause: Strong or sterically unhindered bases can accelerate the deprotonation of the alpha-carbon, promoting racemization. The amount of base used is also critical.
-
Solution:
-
-
Elevated Reaction Temperature:
-
Cause: Higher temperatures provide the activation energy needed for racemization pathways.
-
Solution:
-
Action: Run the reaction at a lower temperature. Start the coupling at 0 °C and allow it to slowly warm to room temperature.[10] In some difficult cases, maintaining the reaction at 0 °C for a longer period may be necessary.
-
-
Q3: The reaction appears complete by TLC/LC-MS, but my yield is low after purification due to hard-to-remove byproducts. How can I improve the workup?
This issue is common when using carbodiimide or uronium/aminium-based coupling reagents, as they generate byproducts that can be difficult to separate from the desired amide product.
Potential Causes & Troubleshooting Steps:
-
Urea Byproducts (from Carbodiimides):
-
Cause: Reagents like Dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents and can complicate purification.[11][12] EDC produces a water-soluble urea, which is a major advantage.[4][12]
-
Solution:
-
Action 1: If using DCC, switch to EDC. The corresponding N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble and can be easily removed with an aqueous workup.[12]
-
Action 2 (for DCU): After the reaction, filter the crude mixture through a pad of Celite to remove the precipitated DCU before proceeding with the aqueous workup.
-
-
-
HOBt and Guanidinium Byproducts (from HBTU/HATU):
-
Cause: Excess uronium reagents like HBTU can react with the amine to form a stable guanidinium cap, terminating the reaction.[5] Both the guanidinium byproduct and residual HOBt/HOAt can be tricky to remove.
-
Solution:
-
Action 1: Use precise stoichiometry, with no more than one equivalent of the uronium reagent relative to the carboxylic acid, to minimize guanidinylation.[5]
-
Action 2 (Workup): During the aqueous workup, perform several washes with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic additives like HOBt. For DMF solvent, washing with a 5% Lithium Chloride (LiCl) solution can help remove residual DMF before final extraction.[3]
-
-
Frequently Asked Questions (FAQs)
Q: Which coupling agent is generally recommended for this synthesis?
For the synthesis of a primary amide like this compound, a balance of reactivity, cost, and minimization of side reactions is key.
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC / HOBt | Carbodiimide | Cost-effective; generates water-soluble urea byproduct, simplifying workup.[12] HOBt suppresses racemization.[6] | O-acylisourea intermediate is highly reactive and can lead to side reactions if HOBt is not used.[6] |
| HATU / DIPEA | Uronium/Aminium | Highly efficient and fast.[1][12] Generally leads to high yields with low racemization.[12] | More expensive; can cause guanidinylation of the amine if used in excess.[5] |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Excellent for preventing racemization; byproducts are water-soluble and easily removed. | Often requires slightly elevated temperatures; may be less common in some labs. |
Recommendation: Start with EDC/HOBt due to its cost-effectiveness and straightforward workup. If yields are still suboptimal or if the substrate is particularly sensitive, HATU is an excellent, more powerful alternative.[3][12]
Q: How critical is the quality of the starting N-Boc-(R)-pyrrolidine-3-carboxylic acid?
It is absolutely critical. The purity of your starting material will directly impact the yield and purity of your final product.
-
Chemical Purity: Non-acidic impurities will not react but will lower your theoretical yield and may complicate purification. Acidic impurities can compete in the coupling reaction, consuming your reagents and generating additional side products.
-
Enantiomeric Purity: The synthesis will not improve the enantiomeric excess (ee) of your starting material. If your starting acid is partially racemized, your final product will be as well.
Recommendation: Always check the purity of the starting carboxylic acid by NMR and determine its enantiomeric purity by chiral HPLC if racemization is a major concern for the final application.
Q: What is the best source of ammonia for this reaction?
Directly bubbling ammonia gas can be difficult to control on a lab scale. Common, more convenient sources include:
-
Ammonium Chloride (NH₄Cl) with a Base: Using NH₄Cl along with a tertiary amine base like DIPEA or TEA is a very common method. The base deprotonates the ammonium ion in situ to generate ammonia.
-
7N Ammonia in Methanol: A commercially available solution that is easy to measure and dispense. Ensure the methanol is compatible with your reaction solvent system.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in the this compound synthesis.
Caption: A step-by-step decision tree for troubleshooting low reaction yield.
Standard Protocol: EDC/HOBt Coupling
This protocol provides a reliable starting point for the synthesis of N-Boc-(R)-pyrrolidine-3-carboxamide.[9][10]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and Ammonium Chloride (NH₄Cl) (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. A slight exotherm may be observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction with water and dilute with the organic solvent used (e.g., DCM).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. peptide.com [peptide.com]
Technical Support Center: Optimizing Diastereoselectivity in Pyrrolidine Ring Formation
Document ID: TSC-PYRR-DS-2026-01 Version: 1.0 Last Updated: January 6, 2026
Introduction
Welcome to the technical support center for managing diastereoselectivity in the synthesis of substituted pyrrolidines. The pyrrolidine motif is a cornerstone in a vast array of biologically active natural products and pharmaceutical agents, making stereocontrol in its synthesis a critical parameter for modern drug development and chemical research.[1][2][3][4] This guide provides structured troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and systematically optimizing their synthetic routes.
This resource is designed to be a dynamic tool. We will begin with foundational knowledge in our FAQ section before moving to specific, problem-oriented troubleshooting guides. Our goal is to empower you not just to solve immediate issues but to understand the underlying principles that govern diastereoselectivity in these complex cyclization reactions.
Part 1: Frequently Asked questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding diastereoselective pyrrolidine synthesis.
Q1: What are the primary synthetic strategies for achieving diastereoselective pyrrolidine formation?
A1: The construction of the pyrrolidine ring with high diastereocontrol is most prominently achieved through several key reaction classes:
-
[3+2] Cycloadditions: This is arguably the most powerful and versatile method. It typically involves the reaction of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile).[5][6] The stereochemistry of the resulting pyrrolidine can be controlled by the geometry of the reactants, the use of chiral catalysts (metal salts or organocatalysts), or chiral auxiliaries.[3][7]
-
Intramolecular Cyclization: Methods like intramolecular hydroamination or carboamination of unactivated alkenes can form pyrrolidine rings.[8][9][10] The diastereoselectivity is often substrate-controlled, relying on the pre-existing stereocenters in the acyclic precursor to direct the stereochemical outcome of the ring closure. Copper-promoted aminooxygenation is another effective strategy.[11]
-
Tandem and Domino Reactions: These elegant processes combine multiple bond-forming events in a single pot, often creating complex, multi-substituted pyrrolidines with high stereocontrol.[2][8] An example is a tandem aza-Michael addition followed by a radical 5-exo cyclization.[2]
Q2: How do metal catalysts and their ligands influence diastereoselectivity in [3+2] cycloadditions?
A2: In metal-catalyzed [3+2] cycloadditions, the metal center (commonly Ag(I), Cu(I), or Pd(II)) and its associated chiral ligand form a complex with the azomethine ylide precursor (often an iminoester).[7][12][13] This complex serves several roles:
-
Template for Reaction: The metal-ligand complex acts as a chiral template, orchestrating the approach of the dipolarophile. The steric and electronic properties of the ligand create a biased environment, favoring one face of the dipole and one face of the dipolarophile, thus controlling the stereochemical outcome.
-
Control of Ylide Geometry: The metal coordination can lock the azomethine ylide into a specific conformation, which is crucial for predictable stereoselection.
-
Lewis Acidity: The Lewis acidic metal center activates the dipolarophile, accelerating the reaction rate, often allowing the reaction to proceed at lower temperatures where selectivity is enhanced.
The choice of ligand is paramount. For instance, silver-catalyzed reactions often show a higher preference for endo selectivity compared to their copper-catalyzed counterparts.[13] Screening a library of ligands with varying steric bulk and electronic properties is a standard optimization procedure.
Q3: What is "substrate control" in diastereoselective pyrrolidine synthesis?
A3: Substrate control refers to the influence of pre-existing stereocenters on the starting materials (the acyclic precursor, the azomethine ylide, or the dipolarophile) on the stereochemical outcome of the cyclization. The resident chiral center directs the formation of new stereocenters by favoring a transition state that minimizes steric interactions.
This is a key concept in "double diastereoselection," where both the dipole and dipolarophile are chiral.[14] The interaction can be either "matched" (the inherent preferences of both chiral components favor the same diastereomer, leading to very high selectivity) or "mismatched" (the preferences are opposed, leading to lower selectivity or even a reversal of the major product).[14] Understanding these interactions is critical for designing effective stereoselective syntheses.
Part 2: Troubleshooting Guides
This section is formatted to address specific experimental problems. Each entry details the issue, explores potential causes, and provides a systematic approach to resolution.
Problem 1: My [3+2] cycloaddition reaction is resulting in a low diastereomeric ratio (dr).
-
Question: I am performing a metal-catalyzed [3+2] cycloaddition between an iminoester and an acrylate derivative, but the crude ¹H NMR shows a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate to improve the dr?
-
Answer & Troubleshooting Workflow: Low diastereoselectivity is a common challenge that indicates the energy difference between the competing transition states leading to the different diastereomers is minimal. A systematic optimization is required.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Workflow for Optimizing Diastereoselectivity
-
Temperature: This is often the most impactful variable. Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.[15][16]
-
Action: If your reaction is running at room temperature or elevated temperatures, try running it at 0 °C, -20 °C, or even -78 °C. Monitor reaction progress carefully, as the rate will decrease significantly.
-
-
Solvent: The solvent can dramatically influence the stability and geometry of the transition state through polarity and coordination effects.[15][17]
-
Action: Screen a range of solvents with varying properties.
-
Non-polar: Toluene, Hexane
-
Ethereal: THF, Diethyl ether
-
Halogenated: Dichloromethane (DCM), Chloroform
-
Polar aprotic: Acetonitrile (MeCN)
-
-
Rationale: A change in solvent can alter the solvation of the catalytic complex and the dipole, potentially increasing the energy gap between the diastereomeric transition states.
-
-
Catalyst System (Metal and Ligand): The choice of metal salt and ligand is fundamental to achieving high selectivity.[13][16]
-
Action:
-
Metal Salt: If using a silver catalyst (e.g., AgOAc), consider trying a copper catalyst (e.g., Cu(OTf)₂ • C₆H₆), or vice versa. Different metals can favor different transition state geometries.
-
Ligand: If you have access to a ligand library, screen ligands with different steric and electronic profiles. For example, compare a BOX ligand with a PHOX ligand. Even subtle changes can have a profound effect on the chiral pocket of the catalyst.[13]
-
-
Table 1: Example Effect of Reaction Parameters on Diastereomeric Ratio (dr)
Entry Catalyst (10 mol%) Solvent Temp (°C) Diastereomeric Ratio (cis:trans) 1 Yb(OTf)₃ Toluene 80 93:7 2 MgI₂ DCM RT >95:5 (cis) 3 Cu(ND)₂ Toluene 120 >20:1 (cis) 4 AgOAc / (R)-Ph-BOX THF -20 15:1 | 5 | AgOAc / (R)-Ph-BOX | Toluene | -20 | >20:1 |
Data compiled from representative literature.[9][18][19] Actual results are substrate-dependent.
-
Problem 2: An unexpected diastereomer is the major product.
-
Question: My reaction was predicted to yield the endo cycloadduct based on literature precedents, but I am isolating the exo product as the major diastereomer. What could be causing this reversal in selectivity?
-
Answer & Troubleshooting Workflow: The formation of an unexpected major diastereomer points to a controlling factor that overrides the expected steric or electronic preferences.
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Decision Tree for Unexpected Stereochemical Outcome
-
Re-evaluate the Reaction Mechanism: The presumed transition state model might be incorrect for your specific substrate.
-
Concerted vs. Stepwise: While many [3+2] cycloadditions are concerted, some can proceed through a stepwise mechanism involving a zwitterionic intermediate. The stability of this intermediate can be influenced by the substrate and solvent, potentially leading to a different stereochemical outcome upon ring closure.[15]
-
Action: Consult computational studies or consider performing DFT calculations to model the transition states for both endo and exo approaches with your specific substrates. This can reveal subtle electronic effects or unforeseen steric clashes.[1][20]
-
-
Influence of Lewis Acids/Additives: If you are using a Lewis acid catalyst or other additives, they can dramatically alter the stereochemical course.
-
Rationale: A Lewis acid can coordinate to both the dipole and the dipolarophile, creating a more rigid, organized transition state. This coordination can sometimes favor an exo approach to avoid steric repulsion within the ternary complex, even if the uncatalyzed thermal reaction favors the endo product. The use of additives like benzoic acid can also promote cycloaddition and influence selectivity.[16][21]
-
Action: Try running the reaction under thermal, catalyst-free conditions (if feasible) to determine the inherent stereochemical preference of your substrates. This baseline will clarify the effect of the catalyst.
-
-
Substrate-Specific Stereoelectronic Effects: Your substrates may possess unique electronic features that favor an unusual transition state.
-
Rationale: An attractive secondary orbital interaction is often invoked to explain endo selectivity. However, repulsive interactions (e.g., dipole-dipole repulsion) between substituents on the azomethine ylide and the dipolarophile can override this preference, making the exo pathway more favorable.
-
Action: Analyze the 3D structure of your reactants. Are there bulky groups or atoms with significant partial charges that could lead to unexpected repulsion in the endo transition state? Modifying a substituent remotely on the substrate and observing the effect on selectivity can provide valuable mechanistic insight.
-
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Yb(OTf)₃-Catalyzed Three-Component Diastereoselective Pyrrolidine Synthesis
This protocol is adapted from a literature procedure known to favor the formation of cis-2,5-disubstituted pyrrolidines.[18]
Materials:
-
Aldehyde (1.1 mmol)
-
Primary amine (1.1 mmol)
-
1,1-Cyclopropanediester (1.0 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%, 0.1 mmol)
-
Anhydrous Toluene (10 mL)
-
Activated 4 Å molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.1 mmol), primary amine (1.1 mmol), and activated 4 Å molecular sieves to anhydrous toluene (10 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate in situ formation of the aldimine.
-
Add the 1,1-cyclopropanediester (1.0 mmol) and Yb(OTf)₃ (0.1 mmol) to the flask.
-
Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the pyrrolidine product.
-
Determine the diastereomeric ratio of the purified product (and crude mixture if possible) by ¹H NMR analysis. The cis relationship between the C2 and C5 substituents is often confirmed by NOESY experiments.[18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrrolidine and piperidine formation via copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins: diastereoselectivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Functionalization of (R)-Pyrrolidine-3-carboxamide
From the desk of the Senior Application Scientist
Welcome to the technical support guide for (R)-pyrrolidine-3-carboxamide. This chiral scaffold is a cornerstone in medicinal chemistry, prized for the conformational rigidity and specific vector it imparts to drug candidates.[1][2] However, its functionalization is not without challenges. The secondary amine offers a prime handle for modification, but the adjacent stereocenter at C3, which is alpha to a carbonyl group, creates a potential hotspot for undesirable side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered during N-alkylation and N-acylation. We will move beyond simple protocols to explain the mechanistic underpinnings of these side reactions, empowering you to make informed decisions in your synthetic strategy.
Section 1: N-Alkylation of the Pyrrolidine Nitrogen
Functionalizing the secondary amine via alkylation introduces substituents that can probe new binding pockets or modulate physicochemical properties. While seemingly straightforward, this reaction class is frequently plagued by poor selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of this compound?
There are two main approaches:
-
Direct Alkylation: This involves reacting the pyrrolidine with an electrophile, typically an alkyl halide (R-X) or sulfonate, in the presence of a base. While simple in concept, it is often difficult to control.
-
Reductive Amination: This is a two-step, one-pot process where the pyrrolidine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced to the N-alkylated product. This is widely considered the superior method for achieving selective mono-alkylation.[3][4]
Q2: Why is direct alkylation with alkyl halides so often problematic?
The core issue is over-alkylation . The mono-alkylated pyrrolidine product is often a stronger nucleophile than the starting secondary amine.[3][4] This means that as soon as the desired product is formed, it begins to compete with the starting material for the remaining alkyl halide, leading to the formation of an undesired tertiary amine and, subsequently, a quaternary ammonium salt. This "runaway" reaction results in a mixture that is difficult to separate and lowers the yield of the target compound.[5]
Troubleshooting Guide: N-Alkylation
Issue: My direct alkylation reaction is producing a mixture of mono-alkylated product and over-alkylated quaternary salt. How can I improve selectivity?
This is the most common failure mode for this reaction. The increased nucleophilicity of the product drives the reaction past the desired stage. Here are the recommended solutions, starting with the most robust.
Solution A: Switch to Reductive Amination (Preferred Method)
Reductive amination is the gold standard for controlled, selective mono-alkylation of secondary amines.[6] It completely avoids the over-alkylation problem by creating a non-nucleophilic iminium intermediate that is selectively reduced.
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or 1,2-dichloroethane (DCE).
-
Imine/Iminium Formation: Stir the mixture at room temperature for 1-2 hours. You can add a mild acid catalyst like acetic acid (0.1 eq.) to facilitate iminium ion formation, though it's not always necessary.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture. This reagent is particularly effective as it is selective for imines over carbonyls and tolerates mild acidity.[3]
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with your reaction solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Solution B: Use a Large Excess of the Starting Amine
If reductive amination is not feasible, you can leverage stoichiometry to favor mono-alkylation. By using a large excess (5-10 fold) of this compound relative to the alkylating agent, you statistically favor the reaction of the electrophile with the starting material over the product.[3]
-
Causality: The high concentration of the starting amine means the alkyl halide is far more likely to encounter and react with it before it can react with the newly formed, lower-concentration product.
-
Drawback: This method is only practical if the this compound is inexpensive and readily available, as a significant portion of it will need to be removed during purification.
Troubleshooting Workflow for N-Alkylation
Caption: Decision tree for troubleshooting N-alkylation reactions.
Section 2: N-Acylation / Amide Coupling
Forming an amide bond at the pyrrolidine nitrogen is a fundamental transformation. This is typically achieved by activating a carboxylic acid, which is then attacked by the nucleophilic amine. While robust, this process can trigger side reactions, most critically the loss of stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right amide coupling reagent?
The choice depends on the specific substrates, particularly their steric hindrance and electronic properties. Modern uronium/aminium or phosphonium-based reagents are generally preferred over classic carbodiimides (like EDC) alone due to their higher efficiency and ability to suppress side reactions.[7][8] See the table below for a comparison.
Q2: What is the purpose of additives like HOBt or HOAt?
Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for two reasons:
-
Preventing Racemization: They minimize the lifetime of highly reactive intermediates that can promote racemization at the alpha-carbon of the activated carboxylic acid.
-
Suppressing Byproducts: When using carbodiimides (e.g., EDC), these additives react with the initial O-acylisourea intermediate to form an active ester. This prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct, which is a common failure mode.[9] Reagents like HATU and HBTU already have a HOAt or HOBt moiety incorporated into their structure.[8]
Troubleshooting Guide: N-Acylation
Issue 1: I'm observing racemization or epimerization at the C3 position of the pyrrolidine ring.
This is a critical issue that compromises the chiral integrity of your molecule. The hydrogen atom at the C3 position is alpha to the carboxamide carbonyl, making it susceptible to deprotonation under basic conditions.
-
Mechanism of Racemization: The presence of a base can abstract the acidic C3 proton to form a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (R) and (S) epimers, resulting in a racemic or epimerized mixture.[10][11]
Mechanism of C3 Epimerization
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A Guide to Improving the Scalability of (R)-Pyrrolidine-3-carboxamide Production
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the scalable production of (R)-Pyrrolidine-3-carboxamide. This valuable chiral building block is integral to the synthesis of various pharmaceutical agents, and its efficient, scalable production is critical for drug development pipelines. This guide provides field-proven insights and detailed experimental protocols to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers and references to more detailed explanations within this guide.
Q1: What are the most common scalable synthetic routes to this compound?
A1: The most prevalent and scalable approach involves a two-step process:
-
Enantioselective synthesis of the precursor, (R)-pyrrolidine-3-carboxylic acid. A highly effective method for this is the organocatalytic asymmetric Michael addition.[1][2][3]
-
Amidation of (R)-pyrrolidine-3-carboxylic acid. This is typically achieved using a coupling agent to facilitate the reaction between the carboxylic acid and an ammonia source.
Q2: Why is a coupling agent necessary for the amidation step?
A2: Direct reaction of a carboxylic acid and an amine (or ammonia) requires high temperatures to dehydrate the intermediate ammonium carboxylate salt.[4] These harsh conditions can lead to side reactions and racemization. Coupling agents activate the carboxylic acid, allowing the reaction to proceed under milder conditions, thus preserving the stereochemical integrity of the chiral center.
Q3: What are the common challenges in scaling up this synthesis?
A3: Key challenges include:
-
Maintaining high enantiomeric excess (ee) at a larger scale.
-
Efficient removal of coupling agent byproducts.
-
Minimizing side reactions, such as the formation of N-acylurea when using carbodiimide coupling agents.
-
Ensuring complete reaction conversion to simplify purification.
Q4: How can I determine the enantiomeric purity of my final product?
A4: The most reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques can separate and quantify the two enantiomers, providing an accurate measure of chiral purity.
Troubleshooting Guide
This section provides a detailed, question-and-answer-formatted troubleshooting guide for specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound during the Amidation Step
Question: I am attempting the amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid using EDC and HOBt, but I am consistently obtaining low yields of the desired amide. What are the potential causes and how can I improve the yield?
Causality and Troubleshooting Steps:
Low yields in amide coupling reactions can stem from several factors, from incomplete activation of the carboxylic acid to side reactions that consume the starting material or activated intermediate.
1. Inefficient Carboxylic Acid Activation:
-
Explanation: The formation of the active O-acylisourea intermediate from the reaction of the carboxylic acid with a carbodiimide like EDC is a critical first step. Incomplete activation will result in unreacted starting material.
-
Protocol for Optimization:
-
Pre-activation: Before adding the ammonia source, allow the N-Boc-(R)-pyrrolidine-3-carboxylic acid, EDC, HOBt, and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to stir in an anhydrous solvent (e.g., DCM or DMF) at 0 °C for 15-30 minutes. This ensures the formation of the HOBt-ester, a more stable and reactive intermediate.[5][6]
-
Stoichiometry: Ensure you are using a slight excess of the coupling agents. A common starting point is 1.2 equivalents of both EDC and HOBt relative to the carboxylic acid.
-
2. Side Reaction: N-Acylurea Formation:
-
Explanation: The highly reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea byproduct, which removes the activated carboxylic acid from the reaction pathway. This is a common side reaction with carbodiimide coupling agents.
-
Mitigation Strategy: The addition of HOBt is crucial to suppress this side reaction. HOBt rapidly converts the O-acylisourea to the corresponding HOBt-ester, which is less prone to rearrangement but still highly reactive towards the amine.
3. Ineffective Ammonia Source:
-
Explanation: For the synthesis of a primary amide, a source of ammonia is required. The choice and handling of this reagent are important.
-
Recommended Procedure:
-
Use ammonium chloride (NH₄Cl) in the presence of a base like DIPEA. The base will generate ammonia in situ. This method is often more controlled than bubbling ammonia gas.
-
Ensure the reaction mixture is sufficiently basic to deprotonate the ammonium salt and neutralize any acidic byproducts.
-
4. Sub-optimal Reaction Conditions:
-
Explanation: Temperature and reaction time can significantly impact the yield.
-
Optimization Table:
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C minimizes side reactions during the activation step. Allowing the reaction to slowly warm to room temperature often drives the reaction to completion. |
| Reaction Time | 12 - 24 hours | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Premature workup can lead to low yields. |
| Solvent | Anhydrous DCM or DMF | The choice of solvent can impact solubility and reaction rates. DMF is often a good choice for amide couplings due to its high polarity. Ensure the solvent is anhydrous to prevent hydrolysis of the activated intermediate. |
Workflow for Optimized Amidation:
Caption: Optimized workflow for the amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid.
Problem 2: Low Enantiomeric Excess (ee) of the Final Product
Question: After synthesizing this compound, my chiral HPLC analysis shows a low enantiomeric excess. What could be causing this loss of stereochemical purity?
Causality and Troubleshooting Steps:
Maintaining enantiopurity is paramount in chiral synthesis. A loss of ee can occur at various stages, from the starting material to the final work-up.
1. Purity of the Starting Material:
-
Explanation: The enantiomeric purity of the final product can be no higher than that of the starting (R)-pyrrolidine-3-carboxylic acid.
-
Validation Protocol:
-
Analyze the Starting Material: Before proceeding with the amidation, determine the ee of your (R)-pyrrolidine-3-carboxylic acid using a validated chiral HPLC or GC method.
-
Purification if Necessary: If the starting material has a low ee, consider recrystallization or chiral chromatography to improve its purity before use.
-
2. Racemization During Amidation:
-
Explanation: While less common with modern coupling agents when used correctly, some conditions can promote racemization of the chiral center alpha to the carboxylic acid.
-
Mitigation Strategies:
-
Use of Additives: Additives like HOBt not only prevent N-acylurea formation but also help to suppress racemization.
-
Avoid Strong Bases and High Temperatures: Excessive heat or the use of strong, nucleophilic bases can increase the risk of epimerization. Stick to milder conditions (0 °C to room temperature) and non-nucleophilic bases like DIPEA.
-
3. Inaccurate Analytical Method:
-
Explanation: An unoptimized chiral chromatography method can give misleading results, such as poor separation of enantiomers leading to inaccurate peak integration.
-
Method Validation:
-
Analyze a Racemic Standard: Synthesize or purchase a racemic sample of pyrrolidine-3-carboxamide.
-
Optimize Separation: Develop your chiral HPLC/GC method to achieve baseline separation of the two enantiomers using the racemic standard. This will ensure that your ee determination for the reaction product is accurate.
-
Workflow for Ensuring High Enantiomeric Excess:
Caption: Workflow to maintain high enantiomeric excess during synthesis.
Problem 3: Difficulty in Removing Byproducts During Purification
Question: After the amidation reaction using EDC, I am struggling to remove the dicyclohexylurea (DCU) or N-acylurea byproducts from my desired this compound. How can I improve the purification process?
Causality and Troubleshooting Steps:
The byproducts of carbodiimide coupling agents can often co-elute with the desired product or be difficult to remove completely.
1. Choice of Coupling Agent:
-
Explanation: EDC is often preferred for scalable synthesis over DCC (dicyclohexylcarbodiimide) because its urea byproduct is water-soluble, facilitating its removal during an aqueous work-up. If you are using DCC, the resulting DCU is poorly soluble in most organic solvents and can be challenging to remove.
-
Recommendation: If not already doing so, switch to EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
2. Optimized Aqueous Work-up:
-
Explanation: A well-designed aqueous work-up is the most effective way to remove the water-soluble byproducts of EDC.
-
Detailed Work-up Protocol:
-
Quench the Reaction: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.
-
Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate and extract any unreacted amine and the EDC-urea byproduct into the aqueous layer.
-
Basic Wash: Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid and HOBt.
-
Brine Wash: A final wash with brine will help to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
3. Purification of the Final Product:
-
Explanation: If impurities persist after the work-up, column chromatography is the next step.
-
Chromatography Parameters:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel |
| Mobile Phase | A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude product. |
4. Boc Deprotection and Final Purification:
-
Explanation: The N-Boc protecting group is typically removed after the amidation. The properties of the deprotected amine are significantly different from the Boc-protected intermediate, which can aid in purification.
-
Deprotection and Purification Strategy:
-
Deprotection: Treat the crude or partially purified N-Boc-(R)-pyrrolidine-3-carboxamide with an acid like trifluoroacetic acid (TFA) in DCM.
-
Post-Deprotection Work-up: After deprotection, the resulting amine salt can often be purified by recrystallization or by passing it through a short plug of silica gel.
-
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-Pyrrolidine-3-carboxylic acid [5]
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.
-
Stir the mixture for 1.5 hours.
-
Dilute the reaction mixture with ether and wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with ether.
-
Dry the combined organic extracts and concentrate to yield N-Boc-(R)-pyrrolidine-3-carboxylic acid.
Protocol 2: Amidation of N-Boc-(R)-pyrrolidine-3-carboxylic acid [5][6]
-
To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Add ammonium chloride (1.5 mmol) and an additional portion of DIPEA (1.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, proceed with the optimized aqueous work-up as described in the troubleshooting section.
-
Purify the crude product by silica gel chromatography.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Chiral Pyrrolidine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with chiral pyrrolidine derivatives. The pyrrolidine ring is a critical structural motif in numerous pharmaceuticals and natural products, making the efficient separation of its enantiomers a crucial step in synthesis and development.[1][2] This document provides in-depth, experience-driven answers to common and complex challenges encountered during the purification of these valuable compounds.
Section 1: Foundational Strategy & Initial Troubleshooting
This section addresses the preliminary decisions and common issues faced before committing to a specific purification workflow. A well-defined initial strategy can save significant time and resources.
Q1: I have a racemic mixture of a new pyrrolidine derivative. How do I decide between chiral chromatography and classical resolution?
A1: This is a critical first decision. The choice depends on scale, available equipment, timeline, and the physical properties of your compound.
-
Chiral Chromatography (HPLC/SFC): This is the preferred method for analytical scale and small-to-medium preparative scale (milligrams to tens of grams).[3][4] It offers rapid method development and high success rates. Supercritical Fluid Chromatography (SFC) is often superior to High-Performance Liquid Chromatography (HPLC) for preparative work due to its speed, lower solvent consumption (using supercritical CO₂), and reduced environmental impact.[5][6][7]
-
Classical Resolution (Diastereomeric Salt Crystallization): This method is highly scalable and can be more cost-effective for large-scale (kilogram to ton) production.[8] It relies on the formation of diastereomeric salts with a chiral resolving agent, which are then separated by fractional crystallization based on solubility differences.[9][10] However, it requires a suitable crystalline salt-forming handle on your molecule (typically a basic amine) and can involve more empirical, iterative optimization.
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a primary purification strategy.
Q2: My crude product contains many non-chiral impurities. Should I remove them before or after the chiral separation?
A2: It is almost always advisable to perform an achiral "catch-and-release" purification before attempting chiral separation.
Causality:
-
Column Longevity: Chiral stationary phases (CSPs) are expensive and can be fouled by crude impurities, leading to a loss of efficiency and shortened lifetime.[11]
-
Loading Capacity: Removing bulk impurities allows you to load more of your desired racemic compound onto the chiral column, improving throughput.
-
Improved Resolution: Crude impurities can interfere with the chiral recognition mechanism, leading to broader peaks and poorer resolution.
A simple flash column chromatography on silica gel or an acid-base extraction are effective preliminary purification steps.[12] For instance, as pyrrolidine is basic, it can be converted to its salt with acid, washed with an organic solvent to remove non-basic impurities, and then liberated back to the free base for the next step.[12]
Section 2: Chiral Chromatography (HPLC & SFC)
This is the most common technique for obtaining enantiomerically pure pyrrolidines in a research and development setting.
Q3: I'm not getting any separation on my polysaccharide-based chiral column. What are the first troubleshooting steps?
A3: This is a common starting point. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are workhorses for chiral separations, but success requires systematic optimization.[4][5]
Step-by-Step Troubleshooting Workflow:
-
Confirm Analyte-Column Interaction: Ensure your compound is actually retained on the column. If it elutes in the void volume, the mobile phase is too strong.
-
Mobile Phase Modifier Screening: The type and percentage of the alcohol co-solvent (modifier) is the most critical parameter.
-
Start Point: For SFC, begin with a gradient of Methanol (MeOH) in CO₂. For normal-phase HPLC, start with a 90:10 Hexane:Isopropanol (IPA) mobile phase.
-
Systematic Screen: If the initial conditions fail, screen other alcohols. The typical elution strength and selectivity order is MeOH > Ethanol (EtOH) > IPA. A switch from IPA to EtOH, for instance, can sometimes dramatically invert elution order or resolve co-eluting peaks.
-
-
Additive Introduction: For basic compounds like pyrrolidines, peak shape is often poor without an additive.
-
Temperature Optimization: Temperature affects the thermodynamics of the chiral interaction.
-
Action: Screen temperatures between 25°C and 40°C. Lower temperatures often improve resolution but increase analysis time and pressure.
-
Caption: Systematic workflow for chiral method development on HPLC/SFC.
Q4: My retention times are drifting and my resolution is inconsistent between runs. What's causing this?
A4: Irreproducible results are often traced back to column equilibration or mobile phase issues. Chiral separations can be highly sensitive to minor changes.[15]
Common Causes & Solutions:
| Problem | Causality & Explanation | Solution |
| Column Equilibration | CSPs, especially in normal-phase or SFC, can take a long time to fully equilibrate. Injecting before the column is stable will lead to drifting retention times. The "memory effect" of additives from previous runs can also impact results.[11][15] | Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. For validated methods, establish a consistent equilibration time. |
| Mobile Phase Volatility | In normal-phase HPLC, hexane is highly volatile. Preferential evaporation can change the modifier percentage over time, altering selectivity. | Prepare fresh mobile phase daily. Keep the solvent reservoir covered to minimize evaporation. |
| Temperature Fluctuations | As noted, temperature is a key parameter. Ambient lab temperature changes can be enough to affect separation. | Always use a column oven to maintain a constant, controlled temperature.[4] |
| Water Content | Trace amounts of water in the mobile phase can significantly impact separations on polysaccharide CSPs, especially under normal-phase conditions.[15] | Use high-purity, HPLC-grade solvents. Be consistent in solvent handling to minimize atmospheric water absorption. |
Q5: What is pre-column derivatization and when should I consider it for my pyrrolidine amine?
A5: Pre-column derivatization is the process of reacting your enantiomers with a chiral or achiral reagent to form diastereomers or to introduce a chromophore before HPLC analysis.[13][16]
You should consider it in two main scenarios:
-
Poor UV Detection: If your pyrrolidine derivative lacks a strong UV chromophore, derivatizing it with a reagent like 4-nitrobenzoic acid can make it easily detectable at common wavelengths like 254 nm.[13][16]
-
Failure of Direct Methods: If you have screened multiple CSPs without success, converting the enantiomers into diastereomers with a chiral derivatizing agent allows for separation on a standard, less expensive achiral column (like a C18).[14]
However, this indirect approach has drawbacks: the derivatizing agent must be enantiomerically pure, the reaction must proceed to completion without racemization, and you must remove the derivatizing group after purification, adding extra steps to your synthesis.[14] For these reasons, direct separation on a CSP is generally preferred.
Section 3: Classical Resolution via Diastereomeric Crystallization
This powerful technique is ideal for large-scale purification but requires careful optimization.
Q6: I am attempting a diastereomeric salt resolution of my basic pyrrolidine, but everything is crashing out of solution as an oil. How can I promote crystallization?
A6: Oiling out is a common problem indicating that the solubility limit has been exceeded too rapidly or under conditions unfavorable for crystal lattice formation. The key is to control the rate of supersaturation.
Troubleshooting Protocol for Crystallization:
-
Solvent System is Key: The choice of solvent is the most critical factor. You need a system where one diastereomeric salt is significantly less soluble than the other.[9]
-
Action: Start with a solvent in which the salt has moderate solubility at elevated temperatures and lower solubility at room temperature (e.g., methanol, ethanol, isopropanol, or mixtures with water/acetone). Perform a solvent screen using small vials.
-
-
Control the Cooling Rate: Rapid cooling promotes oiling out.
-
Action: Allow the heated, clear solution to cool slowly to room temperature, ideally in an insulated bath. Do not place it directly into an ice bath. Once at room temperature, cooling to 4°C can be attempted.
-
-
Introduce a Seed Crystal: Seeding is a powerful technique to induce crystallization of the desired form.
-
Action: If you can generate a tiny amount of crystalline material (e.g., by scratching the flask or via rapid evaporation of a small aliquot), add a single speck of this "seed" to the supersaturated solution.
-
-
Adjust Stoichiometry: The molar ratio of your amine to the chiral resolving agent can influence the outcome.[8]
-
Action: While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can help crystallize the less soluble salt with higher purity.
-
Q7: How do I liberate the free amine from the crystallized diastereomeric salt?
A7: This is a straightforward but essential step to recover your final product after you have isolated the desired salt by filtration.
General Protocol for Amine Liberation: [9][17]
-
Dissolution: Suspend the filtered and dried diastereomeric salt in water.
-
Basification: While stirring vigorously, add a strong base, such as 2 M sodium hydroxide (NaOH) solution, dropwise. This neutralizes the chiral acid resolving agent. Continue adding base until the solution is strongly basic (pH > 12), which ensures the amine is in its free base form.[9][17]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine into a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether). Perform the extraction at least three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your enantiomerically enriched pyrrolidine derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chiraltech.com [chiraltech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Stability testing of (R)-Pyrrolidine-3-carboxamide in biological assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (R)-Pyrrolidine-3-carboxamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during biological assays. Ensuring the stability of your test compound is paramount for generating reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound belongs to a class of compounds built upon the pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle.[1][2] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][3] Its three-dimensional structure and chemical properties make it a versatile building block in drug design.[3] However, the inherent reactivity of the secondary amine and the carboxamide group can make the molecule susceptible to degradation under common biological assay conditions, potentially leading to a loss of active compound concentration and unreliable experimental outcomes.[4][5]
Q2: What are the primary factors that can compromise the stability of this compound in my experiments?
Several factors can influence the stability of a small molecule during an experiment. For this compound, the key factors to consider are:
-
pH: The pH of the culture medium or buffer can catalyze the hydrolysis of the carboxamide group.[5][6][7] The stability of the pyrrolidine ring itself can also be influenced by pH.[8]
-
Temperature: Incubating experiments at 37°C, while necessary for biological activity, can accelerate the rate of chemical degradation.[6][9]
-
Enzymatic Degradation: Cells and serum components (if used) contain various enzymes, such as esterases, amidases, and cytochrome P450s (CYPs), that can metabolize the compound.[5][10][11][12] CYPs, for instance, are known to cause oxidative metabolism of pyrrolidine rings.[13]
-
Light Exposure: Photosensitive compounds can degrade upon exposure to light. While not specifically documented for this exact molecule without further testing, it is a general best practice to protect novel compounds from light.[6][14]
-
Assay Medium Components: Reactive species in some media formulations or interactions with serum proteins can lead to degradation or reduced bioavailability.[5][6][15]
Q3: How can I quickly assess the stability of this compound under my specific assay conditions?
The most direct method is to perform a time-course stability study. The general procedure involves incubating the compound in your complete assay medium (including serum, if applicable) under standard experimental conditions (e.g., 37°C, 5% CO₂). Samples are collected at various time points (e.g., 0, 4, 8, 24, 48 hours), and the concentration of the parent compound is quantified using a validated analytical method like LC-MS/MS or HPLC-UV.[5][6] A decrease in concentration over time is a direct indication of instability.
Q4: What are the best practices for preparing and storing stock solutions?
Inconsistent results can often be traced back to degraded stock solutions.[6][9]
-
Solvent: Use a high-purity, anhydrous solvent like DMSO.
-
Storage: Store stock solutions at -20°C or, preferably, -80°C to minimize degradation.[9]
-
Aliquoting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[16]
-
Light Protection: Store aliquots in amber-colored vials or in the dark.[17]
Troubleshooting Guide
This guide addresses specific issues you might encounter, providing potential causes and actionable solutions.
Problem: I am observing a diminished or complete loss of biological effect in a multi-day experiment.
This is a classic symptom of compound instability, where the effective concentration of your active molecule decreases over the course of the assay.
-
Possible Cause 1: Chemical Degradation (Hydrolysis)
-
Why it happens: The carboxamide group on the pyrrolidine ring is susceptible to pH-dependent hydrolysis, breaking down into the corresponding carboxylic acid and ammonia. This reaction is often accelerated at physiological temperature (37°C) and in non-optimal pH conditions within the cell culture medium.[4][5][7]
-
Solution:
-
Assess Stability: Perform the stability experiment detailed in the "Experimental Protocols" section to quantify the rate of degradation in your specific medium.
-
Optimize Assay Duration: If significant degradation occurs within 24-48 hours, consider using shorter-term assays if possible.
-
Replenish Compound: For long-term experiments, consider performing partial media changes with freshly added compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[9]
-
pH Control: Ensure your cell culture medium is properly buffered and that the pH does not drift significantly during the experiment.[18]
-
-
-
Possible Cause 2: Metabolic Degradation
-
Why it happens: The cells in your assay are actively metabolizing this compound. The pyrrolidine ring can undergo δ-oxidation by cytochrome P450 enzymes, leading to ring-opening and inactivation.[13] The carboxamide bond can also be cleaved by cellular amidase enzymes.[10][19]
-
Solution:
-
Run a No-Cell Control: Perform a stability study (as described below) in your complete cell culture medium both with and without cells. A significantly faster degradation rate in the presence of cells points to metabolic instability.
-
Conduct an In Vitro Metabolism Study: To confirm enzymatic involvement, assess the compound's stability in the presence of liver microsomes or hepatocytes, which are rich in metabolic enzymes.[5][6]
-
Consider a Different Cell Line: If possible, use a cell line with lower metabolic activity if it is suitable for your biological question.
-
-
Problem: My experimental results show high variability between replicate wells or between experiments.
High variability can undermine the statistical significance of your findings and often points to issues with compound handling or assay setup.[16]
-
Possible Cause 1: Stock Solution Instability
-
Why it happens: The compound may be degrading in the stock solution (e.g., 10 mM in DMSO) due to improper storage, repeated freeze-thaw cycles, or moisture contamination.[6] This leads to a different starting concentration for each experiment.
-
Solution:
-
Implement Strict Stock Handling: Always use a fresh, single-use aliquot for each experiment. Store stocks protected from light at -80°C.[9]
-
Verify Stock Concentration: If variability persists, consider verifying the concentration and purity of your stock solution via HPLC-UV or LC-MS before starting a critical experiment.
-
-
-
Possible Cause 2: Adsorption to Plasticware
-
Why it happens: Hydrophobic or charged compounds can non-specifically bind to the surface of standard tissue culture plates, pipette tips, and tubes, lowering the effective concentration available to the cells.[4]
-
Solution:
-
Use Low-Binding Plastics: Switch to low-protein-binding microplates and tubes for compound dilution and cell plating.[9]
-
Pre-treatment: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding, though this must be validated for your specific assay.
-
-
-
Possible Cause 3: Inconsistent Reagents
-
Why it happens: Lot-to-lot variability in serum or cell culture media can introduce different levels of enzymes or reactive components, affecting compound stability differently between experiments.[6][20]
-
Solution:
-
Standardize Lots: For a given set of experiments, use a single, qualified lot of fetal bovine serum (FBS) and culture medium.[6]
-
Qualify New Lots: Before switching to a new lot of reagents, it is good practice to run a small qualification experiment to ensure it produces results consistent with the previous lot.
-
-
Visualized Workflows and Degradation Pathways
To aid in diagnosing stability issues, refer to the following diagrams.
Caption: Troubleshooting flowchart for investigating compound instability.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Assessing Chemical Stability in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (with serum and all supplements)
-
Sterile, low-protein-binding tubes or 96-well plate
-
Humidified incubator (37°C, 5% CO₂)
-
Validated LC-MS/MS or HPLC-UV method for quantification[21]
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare Working Solution: Warm the complete cell culture medium to 37°C. Spike the medium with the compound stock solution to the final working concentration used in your biological assays (ensure final DMSO concentration is typically ≤ 0.5%).[9]
-
Aliquot for Time Points: Distribute the working solution into sterile, low-binding tubes, one for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample T=0: Immediately take the "0 hour" sample. Process it for analysis by adding 3-4 volumes of cold acetonitrile containing an appropriate internal standard to precipitate proteins, vortex, centrifuge, and transfer the supernatant for analysis. Alternatively, freeze the sample at -80°C for later batch analysis.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO₂ incubator.[6]
-
Sample Collection: At each subsequent time point, remove one tube from the incubator and process or freeze it exactly as described in step 4.
-
Analysis: Analyze all samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Calculate the percentage of compound remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the degradation rate and calculate the compound's half-life (t₁/₂) under your specific assay conditions.[5]
Table 1: Hypothetical Stability Data in Different Media
| Time (Hours) | % Remaining (Medium A, pH 7.4) | % Remaining (Medium B, pH 7.8) |
| 0 | 100 | 100 |
| 4 | 98.5 | 95.1 |
| 8 | 95.2 | 88.3 |
| 24 | 81.3 | 65.7 |
| 48 | 65.1 | 42.0 |
Interpretation: The hypothetical data in Table 1 suggests that this compound is less stable in Medium B, which has a slightly more alkaline pH, indicating potential pH-dependent hydrolysis.[4]
References
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ever-expanding limits of enzyme catalysis and biodegradation: polyaromatic, polychlorinated, polyfluorinated, and polymeric compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nucleusbiologics.com [nucleusbiologics.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 19. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 21. Bioanalytical methods | Faculty of Pharmacy - Research Portal [portal.faf.cuni.cz]
Technical Support Center: N-Protection of Pyrrolidine-3-Carboxamide
Welcome to the technical support guide for the N-protection of pyrrolidine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and manipulation of this important scaffold. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the "why" behind the "how."
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for pyrrolidine-3-carboxamide, and how do I choose the right one?
A1: The selection of an N-protecting group is critical and depends on the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The most common protecting groups for the pyrrolidine nitrogen are the carbamates: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
-
Boc (tert-butoxycarbonyl): This is a popular choice due to its stability under a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation. It is typically removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Cbz (benzyloxycarbonyl): The Cbz group is stable to both acidic and basic conditions, making it orthogonal to Boc and Fmoc.[1][2] Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which are neutral conditions.[2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is labile to basic conditions, typically cleaved by piperidine in DMF.[3] It is orthogonal to both Boc and Cbz, making it a cornerstone of solid-phase peptide synthesis (SPPS).[1]
The decision-making process for choosing a protecting group can be visualized as follows:
Caption: Decision tree for selecting an N-protecting group.
Table 1: Comparison of Common N-Protecting Groups for Pyrrolidine-3-Carboxamide
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Orthogonal To |
| tert-butoxycarbonyl | Boc | Stable to base, nucleophiles, and hydrogenolysis | Strong acid (TFA, HCl) | Cbz, Fmoc |
| benzyloxycarbonyl | Cbz, Z | Stable to acid and base[1][2] | Catalytic hydrogenolysis (H₂/Pd-C)[2] | Boc, Fmoc |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Stable to acid and catalytic hydrogenolysis | Base (e.g., 20% piperidine in DMF)[3] | Boc, Cbz |
Troubleshooting Guide
Issue 1: Low yield during N-Boc protection of pyrrolidine-3-carboxamide.
Possible Cause A: Incomplete Reaction The nucleophilicity of the pyrrolidine nitrogen can be influenced by the electron-withdrawing effect of the C3-carboxamide group, potentially slowing down the reaction with di-tert-butyl dicarbonate (Boc₂O).
Troubleshooting & Optimization:
-
Increase Reagent Equivalents: Use a slight excess of Boc₂O (1.1–1.5 equivalents).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period (e.g., overnight) if necessary.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate, though this should be done cautiously to avoid side reactions.
Possible Cause B: Basic Conditions If a strong base is used, it may deprotonate the primary amide, leading to side reactions.
Troubleshooting & Optimization:
-
Use a Milder Base: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases. In many cases, a base like sodium bicarbonate in a biphasic system is sufficient.[2]
-
Catalyst-Free Conditions: For many simple amines, Boc protection can proceed efficiently without a strong base, especially in polar solvents.
Protocol 1: Robust N-Boc Protection of Pyrrolidine-3-carboxamide
This protocol is designed to ensure complete reaction while minimizing side products.
-
Dissolution: Dissolve pyrrolidine-3-carboxamide (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or a mixture of THF and water (1:1).
-
Base Addition: Add sodium bicarbonate (2.0 eq.) if using an aqueous system, or triethylamine (1.5 eq.) for an anhydrous system. Cool the mixture to 0 °C.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq.) in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: If using an aqueous system, separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel if necessary.
Issue 2: The C3-carboxamide is hydrolyzed during N-deprotection.
A2: This is a valid concern, as the stability of the primary amide must be considered during the removal of the N-protecting group.
-
Boc Deprotection (Acidic): Primary amides are generally stable to the acidic conditions used for Boc removal (e.g., TFA in DCM, or HCl in dioxane).[4] However, prolonged exposure to very strong acids at elevated temperatures can lead to hydrolysis. A study on amide bond instability with TFA noted that cleavage is a rare event, typically requiring specific neighboring group participation.[4]
-
Cbz Deprotection (Hydrogenolysis): Catalytic hydrogenolysis is a very mild method and is highly compatible with amide functionalities. The conditions required to cleave the benzyl C-O bond are not harsh enough to affect the more robust amide bond.[2]
-
Fmoc Deprotection (Basic): While strong basic conditions can hydrolyze amides, the standard conditions for Fmoc removal (e.g., 20% piperidine in DMF) are generally mild enough to leave the primary carboxamide at C3 intact.[3]
Troubleshooting & Optimization:
-
Minimize Reaction Time: For Boc deprotection, monitor the reaction closely and quench it as soon as the starting material is consumed to avoid overexposure to acid.
-
Control Temperature: Perform acid-mediated deprotections at 0 °C or room temperature. Avoid heating unless absolutely necessary.
-
Choice of Acid: 4M HCl in dioxane is often a milder alternative to neat TFA and can be effective for Boc removal.
Protocol 2: Selective N-Boc Deprotection of Pyrrolidine-3-carboxamide
This protocol uses standard acidic conditions optimized for selectivity and yield.
-
Dissolution: Dissolve N-Boc-pyrrolidine-3-carboxamide (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq.) dropwise. Alternatively, use a pre-made solution of 4M HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The product will be the corresponding ammonium salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution), followed by extraction and drying.
Issue 3: During Cbz deprotection by hydrogenolysis, the reaction is slow or stalls.
Possible Cause: Catalyst Poisoning The palladium catalyst is sensitive to poisoning by various functional groups and impurities, particularly sulfur-containing compounds.
Troubleshooting & Optimization:
-
Use a Fresh, High-Quality Catalyst: Ensure the Pd/C catalyst is active. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for stubborn hydrogenolyses.
-
Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 5 mol% to 10-20 mol%).
-
Increase Hydrogen Pressure: If using a balloon of hydrogen is ineffective, perform the reaction in a Parr shaker or a similar apparatus that allows for higher hydrogen pressures (e.g., 50 psi).
-
Solvent Choice: Methanol and ethanol are standard solvents. Adding a small amount of acetic acid can sometimes accelerate the reaction, but be mindful of any other acid-sensitive groups.
Caption: Workflow for troubleshooting Cbz deprotection.
References
Avoiding racemization during (R)-Pyrrolidine-3-carboxamide reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving (R)-Pyrrolidine-3-carboxamide and its derivatives. As a Senior Application Scientist, I understand the critical importance of maintaining stereochemical integrity in the synthesis of chiral molecules. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this versatile chiral building block and avoid racemization.
Troubleshooting Guide: Preserving Stereochemical Purity
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions grounded in established chemical principles.
Question: I'm observing significant racemization in my amide coupling reaction. What are the likely causes and how can I fix it?
Answer:
Racemization during amide coupling is a common challenge, particularly when dealing with chiral amines or carboxylic acids. The primary culprit is often the formation of a symmetric intermediate that can be protonated from either face, leading to a loss of stereochemical information. The central event in this process is the removal of a proton from the chiral α-carbon, generating a planar enolate.[1]
Here's a breakdown of the likely causes and how to address them:
1. Inappropriate Choice of Coupling Reagent:
-
The Problem: Some coupling reagents, especially carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) when used alone, can promote the formation of highly reactive intermediates that are prone to racemization.[2][3]
-
The Solution:
-
Use Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure can significantly suppress racemization by forming active esters that are more stable and less prone to epimerization.[3][4][5] The combination of DIC and HOBt is a well-established method for minimizing racemization.[4]
-
Switch to Uronium/Aminium or Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally more efficient and lead to lower levels of racemization compared to carbodiimides alone.[2][4][6] HATU, in particular, is known for its rapid reaction kinetics and low tendency for racemization.[6] Phosphonium salts like PyBOP are advantageous as they do not react with the free amino group of the amine component.[2]
-
Consider Novel Reagents: Ynamides have emerged as a class of coupling reagents that are remarkably effective at preventing racemization, even under mild conditions.[7][8][9]
-
2. The Role of the Base:
-
The Problem: The choice and amount of base are critical. Strong, non-nucleophilic bases are necessary to deprotonate the carboxylic acid and the amine salt, but an excess of a strong base can directly abstract the α-proton of the activated carboxylic acid, leading to racemization.[10][11][12] Tertiary amines are commonly employed in peptide bond formation.[1]
-
The Solution:
-
Use a Hindered Base: Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over less hindered bases like triethylamine (TEA).[6]
-
Stoichiometry is Key: Use the minimum amount of base required to neutralize any acid present and facilitate the reaction. Typically, one equivalent is sufficient if starting from a free amine, and two equivalents if starting from an amine salt (e.g., hydrochloride).
-
3. Reaction Temperature:
-
The Problem: Higher reaction temperatures can provide the activation energy needed for the proton abstraction that leads to racemization.[13][14][15]
-
The Solution:
-
Low-Temperature Coupling: Perform the coupling reaction at low temperatures, typically starting at 0 °C and allowing it to slowly warm to room temperature. In some cases, maintaining the reaction at 0 °C or even lower temperatures throughout the process may be necessary.
-
4. Solvent Effects:
-
The Problem: The polarity of the solvent can influence the stability of charged intermediates and transition states involved in the racemization pathway.[16][17][18] Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.
-
The Solution:
-
Optimize Your Solvent: Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for amide coupling. If racemization is an issue, consider less polar solvents like tetrahydrofuran (THF). The choice of solvent can also affect the solubility of reagents and byproducts.[19]
-
Question: My starting this compound seems to be losing its enantiomeric purity even before the main reaction. Why is this happening?
Answer:
While less common than racemization during a reaction, the starting material's stereochemical integrity can be compromised under certain conditions.
-
Prolonged Storage in Protic or Basic Solutions: Storing this compound in protic solvents (like methanol or water) or in the presence of even weak bases for extended periods can lead to slow epimerization at the C3 position. The α-proton to the carbonyl group is susceptible to abstraction, leading to a planar enolate intermediate which can be re-protonated from either face.
-
Harsh Deprotection Conditions: If your this compound is derived from a protected precursor, the deprotection step itself can be a source of racemization. For example, strongly basic or acidic conditions used to remove protecting groups can sometimes lead to epimerization. It is crucial to use the mildest possible conditions for deprotection.
Recommended Actions:
-
Use Fresh or Properly Stored Material: Always use freshly acquired or properly stored this compound. Store it as a solid in a cool, dry place.
-
Prepare Solutions Fresh: Prepare solutions of the amine immediately before use.
-
Analyze Starting Material: Before starting a critical synthesis, it is good practice to verify the enantiomeric purity of your starting material using a suitable analytical technique like chiral HPLC.[20]
Frequently Asked Questions (FAQs)
What are the most critical factors to control to maintain the stereochemistry of this compound derivatives?
The three most critical factors are:
-
Choice of Coupling Reagent and Additives: This has the most direct impact on the reaction mechanism and the stability of activated intermediates. Using reagents known to suppress racemization, such as HATU or DIC/HOBt, is paramount.[4][6]
-
Base Selection and Stoichiometry: The base is necessary for the reaction but is also a potential catalyst for racemization. Use a hindered, non-nucleophilic base like DIPEA and carefully control its stoichiometry.
-
Temperature Control: Lowering the reaction temperature is a straightforward and effective way to minimize the rate of epimerization.[14]
Which analytical techniques are best for detecting and quantifying racemization in my samples?
Several techniques can be used to determine the enantiomeric excess (ee) of your product. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for separating and quantifying enantiomers.[21][22][23][] A variety of chiral stationary phases (CSPs) are commercially available.[21]
-
Chiral Gas Chromatography (Chiral GC): This is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a chiral solvating agent, the enantiomers of a chiral compound can have distinct chemical shifts in the NMR spectrum, allowing for their quantification.[25]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules and can be used to assess enantiomeric purity.[23][]
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[21] | High accuracy and precision, widely applicable.[23] | Method development can be time-consuming. |
| Chiral GC | Separation of enantiomers on a chiral capillary column. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |
| NMR with CSAs | Formation of diastereomeric complexes with distinct NMR signals.[25] | Rapid analysis, no separation required. | Requires a suitable chiral solvating agent, potential for signal overlap. |
| CD Spectroscopy | Differential absorption of circularly polarized light.[23][] | Non-destructive, provides information on absolute configuration. | Requires a chromophore near the stereocenter, less accurate for ee determination than chromatography. |
Can the pyrrolidine ring itself influence the rate of racemization?
Yes, the rigid five-membered ring of the pyrrolidine scaffold can influence the stereochemical outcome of reactions. The conformational constraints of the ring can affect the accessibility of the α-proton and the stability of the resulting enolate intermediate. In some cases, this constrained geometry can help to disfavor the formation of the planar intermediate required for racemization compared to more flexible acyclic amines.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Racemization using HATU
-
Dissolve the Carboxylic Acid: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the Mixture: Cool the solution to 0 °C using an ice bath.
-
Add Reagents: Add HATU (1.05 eq.) and HOAt (1.1 eq.) to the cooled solution. Stir for 5 minutes.
-
Add Base: Add DIPEA (2.5 eq.) to the mixture and stir for another 10-15 minutes. The solution should become clear.
-
Add Amine: Add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Visualizing the Problem: Racemization Pathways
Understanding the mechanisms of racemization is key to preventing it. The following diagram illustrates the two primary pathways for racemization during amide bond formation.
Caption: Key mechanisms leading to racemization.
This guide is intended to be a starting point for troubleshooting and optimizing your reactions. Successful synthesis with chiral molecules requires careful planning, execution, and analysis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. file.globalso.com [file.globalso.com]
- 7. researchgate.net [researchgate.net]
- 8. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of racemization in optically active drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectroscopic investigations of solvent effect on chiral interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of solvent on chiral and enantiomeric separation of Koga bases using derivatized amylose chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Chiral analysis - Wikipedia [en.wikipedia.org]
- 22. books.rsc.org [books.rsc.org]
- 23. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 25. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amide Bond Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Amide Bond Formation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to master this fundamental transformation. Amide bond formation is the most frequently used reaction in medicinal chemistry, yet it can be fraught with challenges, from low yields to unexpected side reactions.[1] This guide is structured to help you diagnose and solve these issues by understanding the underlying chemical principles.
Quick Navigation: Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during amide coupling reactions.
Q1: My reaction yield is low. What are the first things I should check?
A1: Low yield is a common issue that can often be resolved by systematically evaluating the core components of your reaction.
-
Reagent Quality: Ensure your coupling reagents, solvents, and bases are anhydrous and not degraded. Many coupling reagents are sensitive to moisture.
-
Activation Step: Confirm that your carboxylic acid is being activated. You can often monitor the formation of the active ester intermediate by LCMS.[2] If no active ester is forming, the issue may lie with your coupling reagent or reaction conditions.
-
Amine Reactivity: Your amine may be too sterically hindered or electronically poor (e.g., an aniline) to react efficiently.[2][3] Consider switching to a more potent coupling reagent or using harsher conditions (e.g., higher temperature), if your substrates are stable.[3]
-
Stoichiometry: Ensure the stoichiometry of your reactants is correct. While a 1:1 ratio of acid to amine is typical, you may need to use a slight excess of one component, depending on purification considerations. Uronium reagents like HATU and HBTU should not be used in excess as they can react with the free amine, capping it and preventing the desired reaction.[4]
Q2: How do I choose the right coupling reagent for my specific substrates?
A2: The "best" reagent is highly substrate-dependent. Screening a selection of reagents is often the most effective approach.[1] However, here is a general guide:
-
For routine, straightforward couplings: Carbodiimides like EDC (water-soluble byproduct) or DIC (soluble byproduct) in the presence of an additive like HOBt or OxymaPure are often sufficient and cost-effective.[4][5]
-
For sterically hindered or electron-deficient substrates: More powerful onium salts are generally required. Phosphonium salts (e.g., PyBOP) and Uronium/Aminium salts (e.g., HATU, HBTU) are excellent choices.[5][6] HATU is often preferred for its rapid coupling and ability to minimize epimerization.[4]
-
For couplings prone to racemization: The choice of reagent and additive is critical. Additives like HOBt, and especially HOAt, are essential when using carbodiimides to suppress racemization.[4][7] Reagents like HATU, which are based on HOAt, are highly effective at preventing this side reaction.[6]
-
For large-scale synthesis: Factors like cost, safety, and byproduct removal become paramount. T3P (propylphosphonic anhydride) is a good option as its byproducts are water-soluble, simplifying workup.[7] Be aware of the potential thermal hazards associated with some reagents like HATU/HBTU on a large scale.[8]
Q3: I'm observing significant racemization of my chiral carboxylic acid. How can I prevent this?
A3: Racemization, or epimerization in the context of peptides, is a major concern when the chiral center is at the α-carbon of the carboxylic acid. It typically proceeds through the formation of an oxazolone intermediate, which is readily deprotonated and reprotonated, scrambling the stereochemistry.[7]
Here's how to minimize it:
-
Use Additives: When using carbodiimides (DCC, DIC, EDC), always include an additive like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). These additives trap the initial O-acylisourea intermediate to form an active ester that is less prone to racemization.[4][7]
-
Choose the Right Reagent: Uronium/aminium salts that incorporate these additives, such as HBTU (based on HOBt) and HATU (based on HOAt), are designed to suppress racemization.[4] HATU is generally considered superior to HBTU for this purpose.[4][6]
-
Control the Base: The base used can influence the rate of racemization. Highly basic conditions can promote the formation of the problematic oxazolone. Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA). In particularly sensitive cases, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[7]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of both the desired reaction and the competing racemization pathway.[7]
Q4: What is the purpose of adding a base like DIPEA to my reaction?
A4: A tertiary amine base, such as DIPEA or NMM, serves two primary functions in most modern amide coupling protocols:[7]
-
Neutralization: If your amine starting material is a salt (e.g., an HCl or TFA salt), the base is required to deprotonate it to the free, nucleophilic amine.
-
Carboxylate Formation: The base deprotonates the carboxylic acid to form a carboxylate anion. This is the species that reacts with phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU) coupling reagents to initiate the activation process.[1][9]
Carbodiimide couplings (e.g., DIC/HOBt) can sometimes be run without an external base if the amine is not a salt, which can be advantageous for minimizing racemization.[7]
Troubleshooting Guides
When things go wrong, a logical approach is needed to identify and solve the problem.
Guide 1: Low or No Product Formation
This guide helps you diagnose the root cause when your reaction fails to produce the desired amide.
Caption: Workflow for troubleshooting low reaction yields.
Guide 2: Presence of Significant Byproducts
Unwanted peaks in your chromatogram can often be identified and eliminated.
Common Byproduct 1: N-Acylurea
-
Observation: A major byproduct when using carbodiimide reagents (DCC, DIC, EDC).
-
Cause: The highly reactive O-acylisourea intermediate can undergo an intramolecular O-to-N acyl transfer, rearranging to a stable N-acylurea that is unreactive towards the amine.[7][10] This is more common at higher temperatures.
-
Solution:
Common Byproduct 2: Guanidinylation of the Amine
-
Observation: Your amine starting material is consumed, but the product is not the desired amide. The mass spectrum shows an addition corresponding to the coupling reagent framework.
-
Cause: This is specific to uronium/aminium reagents like HATU and HBTU. These reagents can react directly with the amine component to form a stable guanidinium byproduct, effectively capping the amine.[6] This is more likely if the carboxylic acid activation is slow or if an excess of the coupling reagent is used.[4][6]
-
Solution:
-
Change Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine.
-
Use Phosphonium Reagents: Switch to a phosphonium salt like PyBOP. These reagents do not have this side reaction pathway and can be used in excess.[1][6]
-
Stoichiometry Control: Use a 1:1 molar ratio of the uronium reagent to the carboxylic acid.[1]
-
Common Byproduct 3: Dehydration of Asparagine (Asn) or Glutamine (Gln)
-
Observation: When coupling Asn or Gln residues in peptide synthesis, a byproduct with a mass of -18 Da (loss of water) is observed.
-
Cause: Carbodiimide reagents can dehydrate the side-chain amide of Asn or Gln to a nitrile.[4][7]
-
Solution:
-
Protect the Side Chain: Use a side-chain protecting group (e.g., Trityl) for the amide nitrogen of Asn or Gln.
-
Avoid Carbodiimides: Use a different class of coupling reagent, such as an onium salt, which is less prone to this side reaction.
-
Data & Protocols
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Pros | Cons | Key Applications |
| Carbodiimides | DCC, DIC, EDC | Inexpensive, widely used.[] | Prone to racemization without additives; side reactions (N-acylurea, nitrile formation).[1][7] DCU (from DCC) is insoluble.[4] | Routine solution-phase synthesis; EDC is used for aqueous couplings.[7] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High efficiency, low racemization.[5] Does not cause guanidinylation.[6] | BOP produces carcinogenic HMPA byproduct.[4][7] More expensive than carbodiimides. | Difficult couplings, fragment condensation, cyclizations.[6] |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very fast reaction times, highly efficient, low racemization.[1][] | Can cause guanidinylation if used in excess.[4] Some (HOBt/HOAt-based) have safety/stability concerns.[7] | Gold standard for solid-phase peptide synthesis (SPPS); coupling of hindered amino acids.[5][7] |
| Other | T3P, DMTMM, Acyl Halides | T3P byproducts are water-soluble (easy workup).[7] Acyl halides are highly reactive.[] | Acyl halide formation requires harsh conditions and is not suitable for complex molecules.[1] DMTMM can be used in aqueous solutions.[7] | Large-scale synthesis (T3P); simple, robust couplings (acyl halides). |
Experimental Protocol: General Procedure for a HATU-Mediated Coupling
This protocol provides a reliable starting point for a small-scale amide bond formation using HATU, a versatile and highly effective coupling reagent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (or amine salt) (1.0-1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF or NMP (to dissolve substrates to ~0.1 M)
Procedure:
-
To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid.
-
Dissolve the acid in the anhydrous solvent.
-
Add HATU to the solution and stir for 1 minute.
-
Add DIPEA to the mixture. The amount of base should be sufficient to neutralize the amine salt (if applicable) and to facilitate the coupling (typically 2 equivalents for a free amine).
-
Allow the mixture to stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The solution may change color (e.g., to yellow).[9]
-
Add the amine to the reaction mixture (either neat or as a solution in the reaction solvent).
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LCMS. Reactions are often complete within 1-2 hours.[9]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with an aqueous acid (e.g., 1M HCl) to remove excess amine and DIPEA, followed by an aqueous base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Mechanism Overview: The Amide Bond Formation Pathway
The formation of an amide bond is a two-step process: activation of the carboxylic acid followed by nucleophilic attack from the amine.[7]
Caption: General mechanism of amide bond formation.
By understanding these core principles and troubleshooting strategies, you can approach your next amide coupling with greater confidence and achieve more reliable, high-quality results.
References
- 1. hepatochem.com [hepatochem.com]
- 2. reddit.com [reddit.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. growingscience.com [growingscience.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Pyrrolidine-Based Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrrolidine-based inhibitors. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] However, its synthesis is fraught with challenges, from controlling stereochemistry to managing ring-closing reactions and subsequent functionalization.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to address the common pitfalls encountered in the lab, providing not just solutions but the chemical reasoning behind them.
Section 1: Mastering Stereochemical Control
Achieving the correct three-dimensional arrangement of atoms is often the most critical and challenging aspect of synthesizing potent pyrrolidine inhibitors. The non-planar, puckered nature of the pyrrolidine ring means that the spatial orientation of substituents dramatically influences binding affinity and biological activity.[2]
FAQ 1: My 1,3-dipolar cycloaddition is producing a mixture of diastereomers. How can I improve selectivity?
Answer: This is a classic challenge in pyrrolidine synthesis. The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile (an alkene) can proceed through two major transition states: endo and exo. While the endo approach is often favored due to stabilizing secondary orbital interactions, these interactions can be weak, leading to poor diastereoselectivity.[3]
The key to control is influencing the transition state energy. This can be achieved by:
-
Catalyst Choice: Lewis acid catalysts (e.g., using Ag(I), Cu(I), or Zn(II)) can coordinate to both the dipole and dipolarophile, creating a more rigid, organized transition state that favors one approach over the other.[3]
-
Chiral Ligands: For enantioselective synthesis, using a chiral ligand with your metal catalyst is essential. The ligand creates a chiral pocket that forces the reactants to approach from a specific face, yielding one enantiomer preferentially.
-
Solvent Effects: Solvent polarity can influence the stability of the transition states. It is often necessary to screen a range of solvents, from non-polar (toluene, DCM) to polar aprotic (acetonitrile, THF), to find optimal conditions.[4]
Troubleshooting Guide: Achieving High Diastereoselectivity
If you are observing poor selectivity, the following protocol for a catalyst screen is recommended.
Protocol: Catalyst Screening for Asymmetric 1,3-Dipolar Cycloaddition
-
Setup: In parallel reaction vials under an inert atmosphere (N₂ or Ar), add your dipolarophile (0.1 mmol) and the chosen solvent (1.0 mL).
-
Catalyst Preparation: In separate vials, pre-mix the Lewis acid precursor (e.g., AgOAc, Cu(OTf)₂) (5 mol%) and the chiral ligand (e.g., a BINAP or BOX derivative) (5.5 mol%) in the same solvent. Stir for 30 minutes to allow for complex formation.
-
Reaction Initiation: Add the catalyst solution to each reaction vial. Follow with the addition of the azomethine ylide precursor (e.g., an α-iminoester) (0.12 mmol).
-
Execution: Stir the reactions at the chosen temperature (start at room temperature).
-
Monitoring: After 1 hour, take a small aliquot from each vial for analysis. Use ¹H NMR to determine the diastereomeric ratio (dr) by integrating characteristic, non-overlapping peaks for each isomer. Use chiral HPLC or SFC to determine the enantiomeric excess (ee).
-
Analysis: Continue monitoring every few hours until the reaction has gone to completion. Compare the dr and ee for each catalyst system to identify the optimal conditions.
| Parameter | Condition A | Condition B | Condition C |
| Lewis Acid | AgOAc | Cu(OTf)₂ | Zn(OTf)₂ |
| Ligand | (R)-BINAP | (S)-Ph-BOX | (R)-SEGPHOS |
| Solvent | Toluene | DCM | THF |
| Temperature | 25 °C | 0 °C | 25 °C |
| Observed dr | 5:1 | >20:1 | 12:1 |
| Observed ee | 85% | 98% | 92% |
Section 2: Overcoming Ring Formation & Cyclization Hurdles
The construction of the pyrrolidine ring itself can be a major source of failure, leading to low yields, unexpected side products, or difficulty with substrate scope.
FAQ 2: My Paal-Knorr synthesis is yielding significant furan byproducts. Why is this happening and how can I stop it?
Answer: The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine, is a powerful tool. However, it is highly sensitive to pH. The reaction mechanism involves the formation of a hemiaminal, which must then cyclize and dehydrate. Under strongly acidic conditions (pH < 3), the competing acid-catalyzed dehydration of the 1,4-dicarbonyl itself to form a furan derivative becomes a major competing pathway.[5]
To favor pyrrolidine formation, you must control the acidity to ensure the amine remains sufficiently nucleophilic while still facilitating the necessary dehydration steps.
Troubleshooting Steps: [5]
-
pH Control: Maintain the reaction under neutral or weakly acidic conditions. Using a weak acid like acetic acid is often sufficient. Avoid strong mineral acids.
-
Amine Salt: Using the amine as its hydrochloride salt can sometimes buffer the reaction appropriately.
-
Reaction Monitoring: Use TLC or GC-MS to monitor for the appearance of the less polar furan byproduct early in the reaction. If it appears, the conditions are likely too acidic.
FAQ 3: My Ring-Closing Metathesis (RCM) reaction is sluggish or leads to dimerization. How can I optimize it?
Answer: RCM is a highly effective method for forming cyclic structures, but its success depends on favoring an intramolecular reaction over an intermolecular one. Sluggish reactions or dimerization often point to issues with substrate conformation, catalyst activity, or reaction concentration.[6]
Key Optimization Strategies:
-
High Dilution: This is the most critical factor. Running the reaction at very low concentrations (0.001 M to 0.01 M) dramatically favors the intramolecular cyclization, as the two ends of the same molecule are statistically more likely to find each other than to find another molecule.
-
Catalyst Choice: Not all Grubbs catalysts are equal. For sterically hindered or electron-deficient olefins, a more active catalyst like Grubbs 2nd or 3rd Generation, or the Hoveyda-Grubbs catalysts, may be required. These catalysts often have better initiation rates and stability.
-
Temperature: While many RCM reactions run well at room temperature or with gentle heating (40 °C in toluene or DCE), some stubborn substrates require more thermal energy to overcome conformational barriers to cyclization.
-
Substrate Design: The "Thorpe-Ingold effect," where gem-disubstitution on the carbon chain brings the reactive ends closer together, can be synthetically designed into the substrate to promote cyclization.
| Catalyst | Generation | Key Features |
| Grubbs I | 1st | Good for simple, unhindered dienes. |
| Grubbs II | 2nd | Higher activity, better for less reactive olefins. |
| Hoveyda-Grubbs II | 2nd | More stable, slower initiation, good for controlled reactions. |
| Grubbs III | 3rd | Pyridine ligands, very fast initiation. |
Section 3: Navigating Functional Group & Protection Strategies
Post-cyclization modifications are where many syntheses falter. Protecting groups that were stable during ring formation may prove difficult to remove, or reactive sites like the pyrrolidine nitrogen can lead to unwanted side reactions.
FAQ 4: I am attempting N-alkylation but getting significant over-alkylation, resulting in a quaternary ammonium salt. How can I achieve selective mono-alkylation?
Answer: This is a common problem because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second, undesired alkylation.[5]
Troubleshooting Strategies:
-
Stoichiometry Control: Using a large excess of the pyrrolidine starting material relative to the alkylating agent can statistically favor mono-alkylation. However, this is wasteful if your pyrrolidine is valuable.[5]
-
Slow Addition: The most effective and common technique is to add the alkylating agent very slowly (e.g., via syringe pump over several hours) to a solution of the amine. This keeps the instantaneous concentration of the alkylating agent low, ensuring it is more likely to react with the abundant starting amine rather than the small amount of mono-alkylated product being formed.[5]
-
Protecting Group Strategy: For complex molecules, the most robust method is to use a protecting group. Reacting the pyrrolidine with a different, more easily attached group (e.g., reductive amination with an aldehyde) and then performing the desired alkylation elsewhere on the molecule before deprotection is a reliable, albeit longer, route.
FAQ 5: Removal of my N-Boc protecting group is incomplete or is causing cleavage of other acid-labile groups. What are the best practices?
Answer: The N-Boc (tert-butoxycarbonyl) group is popular due to its general stability, but its acidic removal requires careful consideration of the substrate.
Protocol: Optimized N-Boc Deprotection
This protocol is designed to effectively remove the Boc group while minimizing side reactions.
-
Reagent Choice:
-
Standard: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method. A typical ratio is 20-50% TFA in DCM.
-
Milder Conditions: For highly acid-sensitive substrates, using 4M HCl in dioxane or 1,4-dioxane is often a better choice. It is potent enough to cleave the Boc group but can be less harsh than neat TFA.
-
-
Scavengers: During deprotection, the released tert-butyl cation is a powerful electrophile that can alkylate electron-rich moieties (like indoles, phenols, or thiols) on your molecule. Always include a scavenger to trap this cation.
-
Common Scavengers: Triethylsilane (TES) or triisopropylsilane (TIS) (2-5 equivalents) are excellent. Anisole is another common choice.
-
-
Execution:
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in the chosen solvent (e.g., DCM).
-
Add the scavenger (e.g., TIS, 3.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid (e.g., TFA, 10-20 eq).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS until all starting material is consumed. To work up, carefully concentrate the reaction mixture in vacuo. The resulting pyrrolidine will be the TFA or HCl salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), then dry and concentrate.[7]
| Protecting Group | Common Cleavage Conditions | Potential Pitfalls |
| Boc | TFA/DCM or HCl/Dioxane | Acid-labile groups may be cleaved; t-butyl cation side reactions. |
| Cbz | H₂, Pd/C (Hydrogenolysis) | Fails with sulfur-containing compounds; may reduce other functional groups. |
| Tosyl (Ts) | Na/NH₃ (Birch); Mg/MeOH | Harsh conditions, not compatible with many functional groups. |
Section 4: Purification & Characterization
The final step of isolating and confirming your product can be deceptively difficult, especially with polar, nitrogen-containing compounds.
FAQ 6: My final pyrrolidine inhibitor is a sticky, non-crystalline oil that is difficult to purify by column chromatography. What can I do?
Answer: This is a very frequent issue. The basic nitrogen of the pyrrolidine ring can cause significant tailing on silica gel chromatography, leading to poor separation. Furthermore, many functionalized pyrrolidines are not amenable to crystallization as free bases.
Purification Troubleshooting:
-
Column Chromatography Additives: To mitigate tailing on silica gel, pre-treat your column and eluent system with a small amount of a volatile base. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent system (e.g., ethyl acetate/hexanes). This neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with your basic compound.
-
Salt Formation for Purification: Often, the best way to obtain a pure, solid material is to form a salt. After chromatography of the free base, dissolve the partially pure oil in a minimal amount of a solvent like diethyl ether, ethyl acetate, or methanol. Then, add a solution of an appropriate acid (e.g., HCl in ether, oxalic acid in methanol, or tartaric acid in ethanol) dropwise. The corresponding salt will often precipitate out as a crystalline solid, which can be isolated by simple filtration. This is an excellent final purification step.
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica gel, which operate under different separation principles and may be more effective for your specific compound.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Dehydrogenation side reactions in pyrrolidine synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing pyrrolidine-based scaffolds. Dehydrogenation of the pyrrolidine ring to form pyrrole or pyrroline derivatives is a common and often undesirable side reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate these side reactions and ensure the integrity of your synthesis.
Troubleshooting Guide: Unwanted Dehydrogenation
This guide addresses specific issues you might encounter related to dehydrogenation side reactions during your experiments.
Issue 1: My reaction is producing a significant amount of a pyrrole byproduct, confirmed by NMR and GC-MS. What are the likely causes?
Answer:
The formation of a pyrrole byproduct is a classic sign of dehydrogenation. This side reaction is often promoted by several factors related to your reaction conditions and reagents. Pyrrolidines can be sensitive to oxidative conditions, which can be inadvertently introduced.[1][2] The primary culprits for dehydrogenation fall into three categories: the catalyst, the reaction atmosphere, and the temperature.
-
Catalyst Choice: Certain metal catalysts, particularly those based on palladium, platinum, and iridium, are highly effective for dehydrogenation reactions.[3][4][5][6] If your synthesis involves such catalysts, for instance, in a deprotection step or a cross-coupling reaction elsewhere in the molecule, you may be unintentionally catalyzing the dehydrogenation of your pyrrolidine ring. Some Lewis acids, like B(C₆F₅)₃, are also known to catalyze pyrrolidine dehydrogenation, especially in the presence of a hydrogen acceptor.[1][2]
-
Atmosphere and Oxidants: The presence of oxygen or other oxidizing agents can lead to the formation of pyrroles. While pyrrolidines are generally stable, they can be more susceptible to oxidation under certain catalytic conditions.[1][2] Stoichiometric oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are used intentionally to dehydrogenate pyrrolidines, especially those with electron-withdrawing groups.[1] The inadvertent presence of similar oxidizing impurities in your reagents can be a cause.
-
Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for dehydrogenation, especially in the presence of a catalyst.[3][4] Thermal decomposition of pyrrolidine can also occur at elevated temperatures, leading to a mixture of products, including those from dehydrogenation.[7]
Issue 2: I suspect dehydrogenation is lowering my yield, but the byproduct is not easily isolable. How can I definitively identify the presence of pyrrole or pyrroline impurities?
Answer:
Identifying volatile or reactive impurities like pyrroles and pyrrolines in a crude reaction mixture requires the right analytical techniques. Here is a systematic approach to confirm their presence:
1. Spectroscopic Analysis (NMR):
-
¹H NMR: Look for characteristic signals of the pyrrole ring. Protons on a pyrrole ring typically appear in the aromatic region, significantly downfield from the aliphatic protons of the pyrrolidine ring. Specifically, you would expect to see signals in the range of 6.0-7.0 ppm. The protons on the intermediate 1-pyrroline would show a characteristic signal for the imine proton (C=N-H) further downfield.[8]
-
¹³C NMR: The carbon atoms in a pyrrole ring will also have distinctive chemical shifts in the aromatic region (around 100-120 ppm), which are absent in the starting pyrrolidine.
2. Chromatographic and Mass Spectrometric Analysis (GC-MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very powerful technique for identifying volatile impurities.[9] A pyrrole byproduct will likely have a different retention time than your desired pyrrolidine product. The mass spectrum of the impurity peak can be compared to a library of known spectra to confirm the presence of pyrrole or its derivatives. The molecular ion peak will be lower by 2 or 4 mass units compared to your product, corresponding to the loss of one or two molecules of H₂.
Experimental Protocol: Sample Preparation and Analysis for Impurity Identification
-
Sample Preparation:
-
Carefully quench your reaction and perform a standard aqueous work-up.
-
Extract the organic layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Carefully concentrate a small aliquot of the crude organic extract under reduced pressure at low temperature to avoid loss of volatile impurities.
-
-
NMR Analysis:
-
Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra. Pay close attention to the aromatic region in the ¹H NMR spectrum.
-
-
GC-MS Analysis:
-
Dilute the crude sample in a volatile solvent like dichloromethane.
-
Inject the sample into a GC-MS system equipped with a suitable column (e.g., a non-polar or medium-polarity column).
-
Analyze the resulting chromatogram for peaks other than your product and solvent.
-
Examine the mass spectrum of any impurity peaks and compare them with a database (e.g., NIST).
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts that cause dehydrogenation side reactions in pyrrolidine synthesis?
A1: The most common catalysts known to cause dehydrogenation of pyrrolidines are platinum-group metals.[3][5] These include:
-
Palladium (Pd): Often used on a support like carbon (Pd/C) or alumina (Pd/Al₂O₃). While excellent for hydrogenations, these can work in reverse and catalyze dehydrogenation, especially at higher temperatures or in the absence of a hydrogen source.[3][6]
-
Platinum (Pt): Similar to palladium, platinum catalysts are very effective for hydrogenation and dehydrogenation.
-
Iridium (Ir): Iridium pincer complexes have been specifically studied for the dehydrogenation of pyrrolidine-based liquid organic hydrogen carriers.[4]
-
Ruthenium (Ru): Certain ruthenium complexes can also catalyze dehydrogenation.
Additionally, some Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃) can catalyze the dehydrogenation of pyrrolidines, typically in the presence of a hydrogen acceptor like an alkene.[1][2]
Q2: How can I modify my reaction conditions to prevent dehydrogenation?
A2: To prevent dehydrogenation, you should focus on controlling the temperature, atmosphere, and choice of reagents.
| Parameter | Recommendation to Minimize Dehydrogenation | Rationale |
| Temperature | Maintain the lowest effective temperature for your desired reaction. | Dehydrogenation often has a higher activation energy than the desired reaction. Lowering the temperature can significantly reduce the rate of this side reaction.[4] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents atmospheric oxygen from acting as an oxidant and promoting dehydrogenation. |
| Catalyst | If a metal catalyst is necessary, consider less active alternatives for hydrogenation if applicable, or ensure a positive hydrogen pressure. | For reactions other than hydrogenation, if a platinum-group metal is required, running the reaction under a hydrogen atmosphere can suppress dehydrogenation by Le Chatelier's principle. |
| Solvent | Use high-purity, degassed solvents. | This minimizes the presence of dissolved oxygen or other oxidizing impurities. |
| Reagents | Use high-purity starting materials and reagents. | Impurities in reagents could potentially act as catalysts or oxidants for dehydrogenation. |
Q3: Can my choice of protecting group on the pyrrolidine nitrogen influence the likelihood of dehydrogenation?
A3: Yes, the nature of the substituent on the nitrogen atom can influence the susceptibility of the pyrrolidine ring to dehydrogenation. Electron-withdrawing groups, such as acyl or sulfonyl groups, can make the α-protons more acidic and potentially facilitate dehydrogenation under certain basic conditions. Conversely, some bulky protecting groups might sterically hinder the approach of a catalyst to the ring, thereby reducing the rate of dehydrogenation. However, the primary factors driving dehydrogenation are typically the reaction conditions (catalyst, temperature, atmosphere) rather than the protecting group itself.
Q4: I am performing a Paal-Knorr synthesis to create a substituted pyrrole. Can this reaction lead to pyrrolidine impurities?
A4: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[10][11] This reaction is essentially a dehydration/cyclization process and does not typically involve hydrogenation or reduction steps that would lead to a pyrrolidine. In fact, the conditions for the Paal-Knorr synthesis (often acidic) are generally not conducive to the formation of pyrrolidines.[12] It is more common for furan derivatives to form as byproducts if the reaction becomes too acidic.[12]
Q5: Are there any specific synthetic routes to pyrrolidines that are more prone to dehydrogenation side reactions?
A5: Syntheses that are conducted at high temperatures and in the presence of metal catalysts are most at risk. For example, the industrial synthesis of pyrrolidine from 1,4-butanediol and ammonia is carried out at high temperatures and pressures over a metal oxide catalyst, which could potentially lead to dehydrogenation byproducts if not carefully controlled.[13] Similarly, any synthetic step on a molecule already containing a pyrrolidine ring that uses a palladium catalyst (e.g., for a coupling reaction or deprotection) at elevated temperatures should be carefully monitored for dehydrogenation of the pyrrolidine.[3]
Visualizing the Problem: Mechanisms and Workflows
To better understand and troubleshoot dehydrogenation, the following diagrams illustrate the key mechanistic pathway and a suggested workflow for addressing this side reaction.
Caption: General mechanism of catalytic dehydrogenation of pyrrolidine to pyrrole.
References
- 1. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US3522269A - Dehydrogenation of pyrrolidine to pyrrole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic dehydrogenation for hydrogen production controlled by metal-supported heterogeneous catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Dehydrogenation of Amine–Boranes Using p‐Block Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Stereospecific Activity of (R)- and (S)-Pyrrolidine-3-carboxamide Derivatives
Introduction: The Imperative of Chirality in Modern Drug Design
In the landscape of medicinal chemistry, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its biological function. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, creating stereoisomers—molecules with the same chemical formula but different arrangements of atoms in space.
This guide focuses on the C3-substituted pyrrolidine-3-carboxamide core, specifically comparing the biological activities of its (R) and (S) enantiomers. Enantiomers are non-superimposable mirror images of each other, and their interactions with the chiral environment of the body—proteins, enzymes, and receptors—are often profoundly different.[4] One enantiomer may elicit a potent therapeutic effect, while its mirror image could be inactive or, in some cases, responsible for undesirable side effects. Understanding this stereospecificity is paramount for the development of safe and effective therapeutics. This guide will provide an in-depth comparison, grounded in experimental data, to illuminate the critical role of stereochemistry in the activity of this important pharmacological scaffold.
I. Comparative Biological Activity: A Case Study of Enantioselectivity in M. tuberculosis InhA Inhibition
A compelling demonstration of the differential activity between pyrrolidine-3-carboxamide enantiomers comes from the discovery of a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis.[5] InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it a validated and high-priority target for new anti-tuberculosis agents.[5]
In a high-throughput screening campaign, a series of pyrrolidine carboxamide derivatives were identified as potent InhA inhibitors. The researchers noted the presence of a chiral center at the 3-position of the pyrrolidine ring and proceeded to investigate the biological activity of the individual enantiomers.[5]
Experimental Findings
The racemic mixtures of the most potent inhibitors were separated using chiral High-Performance Liquid Chromatography (HPLC). Subsequent enzymatic assays revealed a stark difference in activity: only one of the two enantiomers was an active inhibitor of InhA .[5] This finding unequivocally demonstrates that the biological activity of this scaffold is highly stereospecific.
Table 1: Comparative Activity of Pyrrolidine Carboxamide Enantiomers Against InhA
| Enantiomer | Target | Biological Activity | Conclusion | Reference |
| Enantiomer 1 | InhA | Active Inhibitor | The biological effect is confined to a single stereoisomer. | [5] |
| Enantiomer 2 | InhA | Inactive | The mirror-image molecule shows no significant inhibitory activity. | [5] |
Note: The referenced study resolved several potent derivatives but did not specify whether the active enantiomer possessed the (R) or (S) configuration for each specific compound. However, the core finding is the clear separation of activity between the two enantiomers.
II. Mechanistic Rationale: The Structural Basis for Stereospecific Binding
The dramatic difference in activity between the enantiomers can be explained by examining their interaction with the InhA enzyme at a molecular level. The active site of an enzyme is a complex, three-dimensional chiral environment. For an inhibitor to be effective, it must fit precisely within this pocket and form specific, stabilizing interactions with key amino acid residues.
Crystal structures of InhA complexed with active pyrrolidine carboxamide inhibitors show that they bind within the enzyme's active site, establishing a crucial hydrogen-bonding pattern with the catalytic residue Tyr158 and the NAD⁺ cofactor.[5] This "lock-and-key" fit is only possible when the substituents on the chiral pyrrolidine ring are oriented in the correct spatial configuration. The inactive enantiomer, being a mirror image, cannot achieve this same optimal binding pose. Its substituents likely clash with the walls of the active site, preventing the necessary interactions for inhibition.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-Pyrrolidine-3-carboxamide for Researchers and Drug Development Professionals
(R)-Pyrrolidine-3-carboxamide is a valuable chiral building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active compounds. Its rigid pyrrolidine scaffold and the stereochemistry at the C3 position are crucial for specific molecular interactions with biological targets. Consequently, the efficient and stereoselective synthesis of this compound is of significant interest to researchers and drug development professionals. This guide provides an in-depth comparison of prominent synthetic routes to this compound, offering a critical analysis of their respective advantages and limitations, supported by experimental data and detailed protocols.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of principles and practical considerations:
-
Chiral Pool Synthesis: This strategy leverages naturally occurring, enantiomerically pure starting materials to introduce the desired stereochemistry. Key starting points for this compound include L-aspartic acid and itaconic acid.
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to induce stereoselectivity in a reaction that forms the pyrrolidine ring or establishes the chiral center. Organocatalytic Michael additions are a prime example of this strategy.
-
Chemoenzymatic Synthesis: This method combines chemical transformations with enzymatic reactions to achieve high enantioselectivity. Enzymatic resolution of a racemic intermediate is a common tactic in this approach.
This guide will delve into specific examples of each of these strategies, providing a framework for selecting the most appropriate route based on factors such as scalability, cost, and desired purity.
Route 1: Chiral Pool Synthesis from L-Aspartic Acid
This classical approach utilizes the readily available and inexpensive chiral building block, L-aspartic acid, to construct the pyrrolidine ring with the desired (R)-stereochemistry at the C3 position. The synthesis involves a multi-step sequence that transforms the amino acid into the target carboxamide.
Rationale and Mechanistic Insights
The key to this synthesis is the stereospecific conversion of the starting material. The chirality at the α-carbon of L-aspartic acid is ultimately transferred to the C3 position of the pyrrolidine ring. The formation of the pyrrolidine ring typically proceeds through the formation of a cyclic intermediate, followed by reductions and functional group manipulations. The use of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and ensure regioselectivity throughout the synthesis.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from L-Aspartic Acid.
Detailed Experimental Protocol
A representative multi-step synthesis from L-aspartic acid is detailed below. Note that specific protecting groups (e.g., Boc, Cbz) and reagents may vary between published procedures.
Step 1: Protection and Anhydride Formation
-
Protect the amino group of L-aspartic acid with a suitable protecting group (e.g., Boc anhydride).
-
Treat the N-protected L-aspartic acid with a dehydrating agent (e.g., acetic anhydride) to form the corresponding cyclic anhydride.
Step 2: Reductive Ring Opening and Cyclization
-
The anhydride is opened and the carboxylic acids are reduced, typically using a reducing agent like sodium borohydride, to afford a diol.
-
The diol is then converted to a dihalide or a disulfonate.
-
Treatment with a protected amine source leads to the formation of the N-protected pyrrolidine ring.
Step 3: Conversion to Carboxylic Acid
-
The functional group at the 3-position is converted to a carboxylic acid. This may involve multiple steps depending on the intermediate.
Step 4: Amidation
-
The resulting N-protected (R)-pyrrolidine-3-carboxylic acid is subjected to amidation. A common method involves activation with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), followed by the addition of ammonia or an ammonia equivalent.[1][2][3]
Step 5: Deprotection
-
The N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc group) to yield the final this compound.
Performance Data
| Parameter | Typical Value |
| Overall Yield | 15-25% |
| Enantiomeric Purity | >98% ee |
| Number of Steps | 6-8 |
| Scalability | Moderate |
| Key Considerations | Multiple protection/deprotection steps, potential for racemization if not carefully controlled. |
Route 2: Asymmetric Organocatalytic Michael Addition
This modern approach utilizes a chiral organocatalyst to directly create the stereocenter of the pyrrolidine ring in a highly enantioselective manner. The synthesis of (R)-pyrrolidine-3-carboxylic acid derivatives can be achieved via an asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound.[4][5][6]
Rationale and Mechanistic Insights
The core of this strategy lies in the use of a chiral secondary amine catalyst, often a derivative of proline or another pyrrolidine-based structure. This catalyst reacts with a carbonyl compound (e.g., an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral environment of the catalyst directs the subsequent Michael addition to an electrophilic acceptor (e.g., a nitroalkene or an enone), leading to the formation of a new carbon-carbon bond with high stereocontrol. The resulting product is then cyclized to form the pyrrolidine ring. The carboxylic acid functionality can be introduced either as part of the initial substrates or through subsequent transformations.
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative example of an organocatalytic asymmetric Michael addition for the synthesis of a precursor to (R)-pyrrolidine-3-carboxylic acid.[4][7][8]
Step 1: Organocatalytic Michael Addition
-
To a solution of the Michael acceptor (e.g., a 4-oxo-2-enoate) and a nitroalkane in a suitable solvent (e.g., dichloromethane), add the chiral organocatalyst (e.g., a derivative of (R)-proline).
-
Stir the reaction mixture at the specified temperature until completion, monitoring by TLC.
-
Purify the Michael adduct by column chromatography.
Step 2: Reductive Cyclization
-
The purified Michael adduct is subjected to reductive cyclization conditions. This typically involves catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) which reduces the nitro group to an amine, followed by spontaneous intramolecular cyclization to form the pyrrolidine ring.
Step 3: Amidation and Deprotection
-
The resulting pyrrolidine-3-carboxylic acid derivative is then converted to the final carboxamide using standard amidation procedures as described in Route 1.
-
Any protecting groups are subsequently removed.
Performance Data
| Parameter | Typical Value |
| Overall Yield | 40-60% |
| Enantiomeric Purity | 90-99% ee |
| Number of Steps | 3-4 |
| Scalability | Good |
| Key Considerations | Catalyst selection is crucial for high enantioselectivity; optimization of reaction conditions may be required. |
Route 3: Chemoenzymatic Synthesis via Enzymatic Resolution
This strategy combines the efficiency of chemical synthesis with the high stereoselectivity of enzymatic transformations. A racemic mixture of a suitable pyrrolidine precursor is synthesized chemically, and then an enzyme is used to selectively react with one of the enantiomers, allowing for their separation.
Rationale and Mechanistic Insights
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds.[9] In this approach, a racemic mixture is treated with an enzyme that preferentially catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For the synthesis of this compound, a racemic pyrrolidine-3-carboxylic acid ester or amide could be subjected to enzymatic hydrolysis by a lipase or a protease. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer (the desired one in this case) from the hydrolyzed product.
Experimental Workflow
Caption: Chemoenzymatic synthesis of this compound.
Detailed Experimental Protocol
The following is a general protocol for a chemoenzymatic approach involving enzymatic kinetic resolution.
Step 1: Synthesis of Racemic Precursor
-
Synthesize racemic N-protected pyrrolidine-3-carboxylic acid or its ester using standard organic synthesis methods.
Step 2: Enzymatic Kinetic Resolution
-
Dissolve the racemic N-protected pyrrolidine-3-carboxylic acid ester in a suitable buffer solution.
-
Add a lipase (e.g., Candida antarctica lipase B, Novozym 435) to the solution.
-
Monitor the reaction progress carefully (e.g., by chiral HPLC) until approximately 50% conversion is reached.
-
Stop the reaction and separate the unreacted (R)-ester from the hydrolyzed (S)-acid.
Step 3: Hydrolysis and Amidation
-
Hydrolyze the separated (R)-ester to the corresponding carboxylic acid.
-
Convert the carboxylic acid to the carboxamide using standard amidation protocols.
-
Remove the N-protecting group to obtain the final product.
Performance Data
| Parameter | Typical Value |
| Overall Yield | <50% (for the desired enantiomer) |
| Enantiomeric Purity | >99% ee |
| Number of Steps | 4-5 |
| Scalability | Moderate to good, depending on the enzyme cost and stability. |
| Key Considerations | The maximum theoretical yield for the desired enantiomer is 50%; requires careful monitoring to stop the reaction at the optimal point. |
Comparison Summary and Concluding Remarks
| Synthesis Route | Starting Material | Key Advantages | Key Disadvantages |
| Chiral Pool | L-Aspartic Acid | Readily available, inexpensive starting material; well-established chemistry. | Lower overall yields; multiple steps; potential for racemization. |
| Asymmetric Catalysis | Simple achiral precursors | High enantioselectivity; fewer steps; good scalability. | Catalyst cost and optimization; may require specialized catalysts. |
| Chemoenzymatic | Racemic precursor | Very high enantiomeric purity; mild reaction conditions. | Maximum 50% theoretical yield; enzyme cost and stability can be a factor. |
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the project.
-
For large-scale production where cost is a major driver, a well-optimized asymmetric catalytic route is often the most attractive option due to its efficiency and good yields.
-
For exploratory research and smaller scale synthesis where high enantiomeric purity is paramount, a chemoenzymatic approach can be ideal, despite the lower theoretical yield.
-
The chiral pool synthesis from L-aspartic acid , while being a more traditional method, remains a viable option, particularly in academic settings or when the required quantities are not extensive.
It is imperative for researchers and drug development professionals to carefully evaluate these factors to select the most suitable synthetic strategy that aligns with their goals for efficiency, cost-effectiveness, and the quality of the final product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. | Semantic Scholar [semanticscholar.org]
- 8. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of (R)-Pyrrolidine-3-carboxamide Analogs
An In-Depth Technical Guide
The (R)-pyrrolidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the non-planar, saturated pyrrolidine ring, provides an exceptional framework for exploring chemical space and achieving high-affinity, selective interactions with biological targets.[1] This guide offers a comparative analysis of the biological activities of its analogs, focusing on two prominent and therapeutically significant target classes: Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes mellitus, and Factor XIa (FXIa) for anticoagulation therapy. We will delve into the structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to offer a comprehensive resource for researchers in drug discovery.
Part 1: this compound Analogs as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion, making it a validated therapeutic strategy for managing type 2 diabetes.[4][5] The pyrrolidine scaffold has proven to be an excellent starting point for potent and selective DPP-4 inhibitors.
Mechanism of Action: The Incretin Pathway
The therapeutic rationale for DPP-4 inhibition is grounded in enhancing the endogenous incretin system. After food intake, GLP-1 and GIP are released from the gut, stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner. This mechanism inherently minimizes the risk of hypoglycemia, a common side effect of other antidiabetic agents.[4] DPP-4 rapidly cleaves and inactivates these peptides. By inhibiting DPP-4, this compound analogs prevent this degradation, thereby increasing active GLP-1 and GIP levels and improving glycemic control.
Caption: The Incretin Pathway and the Role of DPP-4 Inhibition.
Structure-Activity Relationship (SAR) Analysis
The design of pyrrolidine-based DPP-4 inhibitors often focuses on mimicking the natural dipeptide substrates. Key interactions occur within the S1 and S2 pockets of the DPP-4 active site.[4]
-
The Pyrrolidine Ring: The (R)-configuration is crucial for correct orientation within the active site. The basic nitrogen of the pyrrolidine ring typically forms a salt bridge with the glutamate dyad (Glu205, Glu206) in the S2 pocket.[4][6]
-
The Carboxamide Moiety: This group is critical for binding. Modifications here significantly impact potency. For instance, replacing a piperazine ring system with a 2-benzylpyrrolidine derivative has been shown to increase inhibitory activity, with an IC50 of 0.3 ± 0.03 µM.[4]
-
Substituents: Bulky and conformationally rigid substructures attached to the core scaffold can enhance binding affinity.[3] Electron-rich groups such as fluorine or methoxy on an attached aryl ring can improve interactions with residues like Tyr662 and Arg358.[6]
Comparative Biological Data
The following table summarizes the in vitro inhibitory activity of selected pyrrolidine-based DPP-4 inhibitors. The choice of presenting IC50 values is deliberate; it provides a standardized metric for comparing the concentration of an inhibitor required to reduce enzyme activity by 50%, allowing for direct potency comparisons across different chemical series.
| Compound ID | Core Structure Modification | DPP-4 IC50 (nM) | Reference |
| Compound 2 | 2-benzylpyrrolidine derivative | 300 | [4] |
| Compound 5f | Pyrrole-3-carboximidamide | 12.19 | [7] |
| Compound 5g | Pyrrole-3-carboximidamide | 23.08 | [7] |
| Sitagliptin | Marketed Drug (Reference) | 18 | [4] |
Experimental Protocols
This protocol is designed to be self-validating by including a known inhibitor (Sitagliptin) as a positive control, ensuring the assay is performing to specification.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
-
Materials:
-
Human recombinant DPP-4 enzyme.
-
DPP-4 substrate: Gly-Pro-p-nitroanilide (G-p-NA) or a fluorogenic substrate like Gly-Pro-aminoluciferin.[8]
-
Assay Buffer: Tris-HCl buffer (pH 7.5).
-
Test Compounds and Sitagliptin (positive control) dissolved in DMSO.
-
96-well microplate and plate reader.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds and Sitagliptin in DMSO, then dilute further into the assay buffer. The final DMSO concentration in the well should be kept below 1% to avoid solvent effects.
-
Add 25 µL of the diluted compounds to the wells of the 96-well plate. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background control).
-
Add 50 µL of the DPP-4 enzyme solution to all wells except the background control. Incubate for 15 minutes at room temperature to allow for inhibitor binding. This pre-incubation step is critical for inhibitors that may have a slower on-rate.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
Monitor the increase in absorbance (for G-p-NA) or fluorescence/luminescence at appropriate wavelengths over 30 minutes. The kinetic read-out is superior to a single endpoint as it ensures the reaction is in the linear range.
-
Calculate the rate of reaction for each well. Subtract the background rate from all other readings.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]
-
This protocol validates the in vitro findings in a physiological context, assessing the compound's ability to improve glucose handling in a living organism.
-
Objective: To evaluate the effect of a test compound on glucose tolerance in mice.
-
Animals: Male NMRI mice or diabetic Wistar rats are commonly used.[5][7] Animals should be acclimatized for at least one week before the experiment.
-
Methodology:
-
Fast the animals overnight (approx. 16 hours) with free access to water. This is essential to establish a baseline glucose level.
-
The following morning, record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer the test compound or vehicle (control) via oral gavage. A standard reference drug like Sitagliptin should be used as a positive control.[5]
-
After 30-60 minutes (to allow for compound absorption), administer a glucose solution (e.g., 2 g/kg) via oral gavage. This glucose challenge initiates the incretin response.
-
Measure blood glucose levels at 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC for a compound-treated group compared to the vehicle group indicates improved glucose tolerance.[7]
-
Part 2: this compound Analogs as Factor XIa (FXIa) Inhibitors
Factor XIa is a serine protease in the intrinsic pathway of the coagulation cascade. Targeting FXIa is a promising strategy for developing anticoagulants with a potentially lower bleeding risk compared to therapies targeting downstream factors like Factor Xa or thrombin.[10] This is because FXIa appears to be more critical for pathologic thrombus formation than for normal hemostasis.[11]
Mechanism of Action: The Coagulation Cascade
The coagulation cascade is a series of enzymatic activations culminating in the formation of a fibrin clot. FXIa's primary role is to activate Factor IX, which in turn activates Factor X, a key component of the common pathway. By inhibiting FXIa, pyrrolidine-based compounds can effectively block the amplification of the coagulation cascade, thereby preventing thrombosis.
Caption: The Coagulation Cascade Highlighting FXIa Inhibition.
Structure-Activity Relationship (SAR) Analysis
For FXIa inhibitors, the pyrrolidine core often serves as a central scaffold to position substituents into the S1, S2, and S4 pockets of the enzyme.
-
P1 and P1' Fragments: Phenyl or benzyl groups often act as P1' fragments. The introduction of halogen atoms into a benzene ring can increase its affinity as a P1 fragment.[12]
-
P2' Pocket Interactions: A hydrogen bond acceptor appears to be favorable for interaction with the Tyr143 residue in the S2' pocket. For example, a 3-amino-benzoisoxazole analog showed a potent Ki of 3.8 nM.[10]
-
Overall Structure: Unlike the relatively constrained active site of DPP-4, the binding site of FXIa can accommodate larger and more diverse structures, including macrocycles.[10] Pyrrolidine-2-carboxamide and piperidine-2-carboxamide derivatives have shown potent inhibitory activity in the nanomolar range.[10]
Comparative Biological Data
The following table summarizes the in vitro potency of selected pyrrolidine-based FXIa inhibitors. The inhibition constant (Ki) is a more precise measure of inhibitor potency than IC50, representing the dissociation constant of the enzyme-inhibitor complex. aPTT (activated partial thromboplastin time) is a plasma-based clotting assay used to assess the functional anticoagulant effect.
| Compound ID | Core Structure | FXIa Ki (nM) | aPTT EC1.5x (µM) | Reference |
| Compound 68 | 3-amino-benzoisoxazole analog | 3.8 | 0.6 | [10] |
| Compound 99 | Pyrrolidine-2-carboxamide | 6.0 | N/A | [10] |
| Compound 100 | Piperidine-2-carboxamide | 0.4 | N/A | [10] |
| R1663 | (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amide | N/A (Potent FXa inhibitor) | N/A | [13] |
(Note: R1663 is a Factor Xa inhibitor but is included to show the versatility of the pyrrolidine scaffold in targeting different coagulation factors.)[13]
Experimental Protocols
This protocol provides a direct measure of an inhibitor's effect on the enzymatic activity of FXIa.
-
Objective: To determine the Ki of test compounds against human FXIa.
-
Materials:
-
Purified human Factor XIa.
-
FXIa chromogenic substrate (e.g., S-2366).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl, PEG, and BSA.
-
Test compounds dissolved in DMSO.
-
96-well microplate and plate reader.
-
-
Methodology:
-
Add test compounds at various concentrations to the wells of a 96-well plate.
-
Add the FXIa enzyme to the wells and incubate for 30 minutes at 37°C. This allows the inhibitor-enzyme binding to reach equilibrium.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the rate of p-nitroaniline release by measuring the change in absorbance at 405 nm over time.
-
Calculate the reaction velocity for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors or by using Cheng-Prusoff corrections if the inhibition is competitive.
-
This is a widely used and robust model to evaluate the antithrombotic efficacy of a compound in vivo.[14] The chemical injury to the vessel wall robustly initiates thrombus formation, providing a clear endpoint for efficacy assessment.[15]
-
Objective: To assess the antithrombotic effect of a test compound in a mouse model of arterial thrombosis.
-
Animals: Male C57BL/6 mice.
-
Methodology:
-
Anesthetize the mouse and surgically expose the carotid artery.
-
Administer the test compound or vehicle control, typically via intravenous or oral routes, at a predetermined time before injury.
-
Place a Doppler flow probe around the artery to monitor blood flow continuously.
-
Apply a filter paper saturated with a FeCl3 solution (e.g., 10%) to the surface of the artery for 3 minutes to induce endothelial injury. This triggers a thrombotic response.
-
Continue to monitor blood flow until the vessel becomes fully occluded (cessation of flow) or for a set period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion (TTO). A significant prolongation of TTO in the compound-treated group compared to the vehicle group indicates antithrombotic efficacy. The number of animals that remain patent (no occlusion) at the end of the experiment is also a key metric.
-
Caption: General Workflow for Bioactivity Screening of Novel Analogs.
Conclusion
The this compound scaffold represents a highly versatile and successful core for the design of potent and selective inhibitors targeting diverse enzyme classes. For DPP-4, the design strategy focuses on mimicking dipeptide substrates with key interactions driven by the basic pyrrolidine nitrogen and substituents that occupy the S1 and S2 pockets. In contrast, for FXIa, the scaffold serves as a framework to orient larger, more diverse pharmacophores into the extended binding cleft of the protease.
The experimental data and protocols provided herein offer a guide for the comparative evaluation of these analogs. By understanding the distinct SAR for each target and employing robust, self-validating in vitro and in vivo assays, researchers can effectively advance the development of novel therapeutics based on this remarkable chemical scaffold. Future work will likely explore this scaffold against other emerging therapeutic targets, further cementing its status as a privileged structure in drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a factor Xa inhibitor (3R,4R)-1-(2,2-difluoro-ethyl)-pyrrolidine-3,4-dicarboxylic acid 3-[(5-chloro-pyridin-2-yl)-amide] 4-[[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide] as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of pyrrolidine-based DPP-IV inhibitors
An In-Depth Guide to the Structure-Activity Relationship of Pyrrolidine-Based DPP-IV Inhibitors
Introduction: Targeting DPP-IV for Type 2 Diabetes Management
Dipeptidyl peptidase-IV (DPP-IV), a serine protease, has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the physiological levels of active incretins are increased, leading to improved glycemic control with a low risk of hypoglycemia.[3][4]
Among the various classes of DPP-IV inhibitors, those built upon a pyrrolidine scaffold have proven to be particularly effective.[1][2][5] The pyrrolidine ring serves as a proline mimetic, effectively targeting the enzyme's active site.[1][2] Understanding the intricate structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide provides a comprehensive analysis of the key structural features governing the activity of pyrrolidine-based DPP-IV inhibitors, supported by experimental data and methodologies for their evaluation.
The DPP-IV Active Site: A Blueprint for Inhibitor Design
The design of potent DPP-IV inhibitors is guided by the architecture of the enzyme's active site. The binding site is generally characterized by three main subsites: S1, S2, and the S2-extensive subpocket.[5][6]
-
S1 Pocket: This hydrophobic pocket accommodates the proline-mimicking pyrrolidine ring of the inhibitor. A key interaction involves the inhibitor's main amine forming a hydrogen bond with the glutamate residues Glu205 and Glu206.[6]
-
S2 Pocket: This is a larger, more complex pocket that interacts with the side chains of the inhibitor.
-
S2-Extensive Subpocket: An additional site that can be engaged by larger inhibitor moieties, often leading to increased potency and selectivity.[5] Teneligliptin, for example, owes its high potency to interactions with this subsite.[5]
The catalytic triad, characteristic of serine proteases, consists of Ser630, His740, and Asp708. The Ser630 residue is particularly important as it forms a crucial interaction, often a reversible covalent bond, with the "warhead" moiety of many potent inhibitors.
Caption: General binding mode of a pyrrolidine inhibitor in the DPP-IV active site.
Core Structure-Activity Relationships of the Pyrrolidine Scaffold
The pyrrolidine moiety is the cornerstone of this inhibitor class. Its structural modifications have a profound impact on binding affinity and inhibitory potency.
The 2-Cyanopyrrolidine "Warhead"
A recurring and critical feature in many highly potent inhibitors, such as Vildagliptin, is the cyano group at the 2-position of the pyrrolidine ring.
-
Mechanism of Action: The nitrile (cyano) group is essential for high potency. It acts as an electrophilic "warhead" that interacts with the hydroxyl group of the catalytic Ser630 residue. This interaction can be considered a reversible covalent bond, significantly increasing the inhibitor's affinity and residence time in the active site.[6] Studies have shown that replacing the primary amide with a cyano group can improve potency up to 1000-fold.[6]
-
Stereochemistry: The stereochemistry at the C2 position is crucial. The (2S)-configuration is consistently found to be optimal for fitting into the S1 pocket and achieving potent inhibition.
Substitutions on the Pyrrolidine Ring
Modifications at other positions on the pyrrolidine ring can fine-tune the inhibitor's properties.
-
C3 and C4 Positions: Introducing small, electronegative substituents at these positions can enhance binding affinity. For instance, 3-fluoro or 4-fluoro substitutions have been explored to increase potency.[7][8] 3D-QSAR studies suggest that electronegative groups between the C2 and C3 positions improve binding, likely through hydrogen bond interactions with Ser630.[3] A 3-hydroxy substitution was found to be the most potent in one series but exhibited poor selectivity.[6]
SAR of Side Chains: Exploring the S2 and S2-Extensive Pockets
The moiety attached to the pyrrolidine nitrogen, often an acyl group, is directed towards the S2 and S2-extensive pockets. This part of the molecule, consisting of a linker and a tail group, is a major determinant of both potency and selectivity.
-
Linker Group: Typically an amide bond derived from an amino acid, this linker properly orients the tail group within the S2 pocket. The size and nature of the amino acid are critical; for instance, increasing the size of the amide group can lead to a loss of activity.[6]
-
Tail Group (Aryl and Heterocyclic Moieties): This is the most varied part of the inhibitor structure and a key area for optimization.
-
Aromatic Systems: Halogen-substituted phenyl rings are often essential for enhanced potency.[6] The position of substitution matters greatly; in one study on triazole-based inhibitors, the order of activity for substituents on a phenyl ring was para > ortho > meta.[6]
-
Heterocyclic Systems: A wide variety of heterocyclic scaffolds have been successfully incorporated to enhance interactions.
-
Triazoles: Phenyl-substituted triazoles were found to be more potent than pyridine-substituted ones.[6]
-
Sulfonamides: A series containing sulfonamide-pyrrolidine scaffolds showed potent inhibition, with one compound displaying activity in the nanomolar range, comparable to Vildagliptin.[6]
-
Piperazines: A piperazinopyrrolidine analog showed moderate activity (IC50 = 3.73 μM) and was identified as a promising lead for further development.[6]
-
-
Comparative Analysis of Pyrrolidine-Based DPP-IV Inhibitors
The following table summarizes the structure and in vitro activity of several representative pyrrolidine-based DPP-IV inhibitors, illustrating the SAR principles discussed.
| Compound Class | Key Structural Features | R-Group (Tail) | DPP-IV IC50 | Reference |
| Vildagliptin Analog | (2S)-Cyanopyrrolidine | Adamantyl | ~3 nM | [6] |
| α-Amino Pyrrole-2-Carbonitrile | α-amino pyrrole-2-carbonitrile | Heteroaromatic moiety | 4 nM | [6][9] |
| β-Homophenylalanine Analog | Pyrrolidin-2-yl methyl amide | meta-sulfamoyl phenyl | 0.87 nM | [6] |
| Triazolopyrrolidine Analog | Phenyl-substituted triazole | Biphenyl | Potent (nM range) | [6] |
| Piperazinopyrrolidine Analog | Piperazino-acetyl linker | 7-chloro-4-quinolyl | 3.73 µM | [6][9] |
| Sulfonamide Analog | Sulfonamide-pyrrolidine scaffold | 4-trifluorophenyl-1,2,4-oxadiazole | 11.32 µM | [10] |
| Benzimidazole-based Analog | Benzimidazole tail | Not specified | 8 nM | [6] |
Experimental Protocols for SAR Evaluation
A systematic evaluation of SAR requires robust and reproducible experimental assays. Below are standard protocols for assessing the efficacy of newly synthesized inhibitors.
Protocol 1: In Vitro DPP-IV Inhibitory Activity Assay
This protocol describes a common fluorescence-based assay to determine the IC50 value of a test compound.
Objective: To quantify the concentration of an inhibitor required to reduce DPP-IV enzyme activity by 50%.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) containing BSA and NaCl
-
Test compounds (inhibitors) dissolved in DMSO
-
Positive Control: Vildagliptin or Sitagliptin
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup:
-
To appropriate wells, add 50 µL of Assay Buffer.
-
Add 2 µL of the serially diluted test compounds or DMSO (for control wells).
-
Add 25 µL of the human recombinant DPP-IV enzyme solution (pre-diluted in Assay Buffer) to all wells except the "blank" wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution (pre-diluted in Assay Buffer) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)
This workflow outlines a standard in vivo experiment to assess the antihyperglycemic effect of an inhibitor in an animal model.
Objective: To evaluate the ability of a test compound to improve glucose tolerance in response to a glucose challenge.
Animal Model: Male Wistar rats or ICR mice.
Methodology:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Animals are fasted overnight (approx. 12-16 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose levels.
-
Compound Administration: Animals are divided into groups and administered the test compound, vehicle control, or positive control (e.g., Sitagliptin) via oral gavage.
-
Glucose Challenge: After a set period (typically 30-60 minutes post-compound administration), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected at specific time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile for each animal.
-
Statistically compare the AUC values of the treatment groups to the vehicle control group to determine efficacy.
-
Caption: Standard experimental workflows for evaluating DPP-IV inhibitors.
Conclusion and Future Directions
The structure-activity relationship of pyrrolidine-based DPP-IV inhibitors is well-defined, providing a clear roadmap for the design of new chemical entities. The core principles revolve around a (2S)-cyanopyrrolidine scaffold for potent interaction with the catalytic site, while diverse and strategically substituted side chains are used to optimize interactions within the S2 and S2-extensive pockets.
Future research will likely focus on:
-
Improving Selectivity: Designing inhibitors with greater selectivity for DPP-IV over other homologous proteases like DPP-8 and DPP-9 to potentially reduce off-target effects.[6][11]
-
Novel Scaffolds: Exploring novel heterocyclic tail groups and bioisosteric replacements for the pyrrolidine ring to discover unique chemical space and improve drug-like properties.
-
Dual-Target Inhibitors: Investigating molecules that can modulate DPP-IV and another relevant diabetes target simultaneously to achieve synergistic therapeutic effects.
By leveraging the established SAR principles and employing robust evaluation workflows, the development of next-generation pyrrolidine-based DPP-IV inhibitors can continue to provide effective and safe treatment options for patients with type 2 diabetes.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) | MDPI [mdpi.com]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aminer.cn [aminer.cn]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-Pyrrolidine-3-carboxamide Derivatives and Sitagliptin in DPP-4 Inhibition
A Technical Guide for Researchers in Drug Development
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control. Sitagliptin, the first-in-class DPP-4 inhibitor, set a benchmark for efficacy and safety.[1][2] However, the quest for novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor in medicinal chemistry. This guide provides a comparative overview of (R)-Pyrrolidine-3-carboxamide derivatives against the established DPP-4 inhibitor, sitagliptin, with a focus on their efficacy supported by experimental data.
The Central Role of DPP-4 Inhibition in Glucose Homeostasis
Dipeptidyl peptidase-4 is a serine protease that plays a critical role in glucose metabolism through the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and improved glycemic control in a glucose-dependent manner, which mitigates the risk of hypoglycemia.[1][4]
Sitagliptin functions as a competitive, reversible, and potent inhibitor of the DPP-4 enzyme.[5] Its mechanism of action is centered on preventing the hydrolysis of incretin hormones, thereby amplifying their physiological effects.[6]
Below is a diagram illustrating the signaling pathway affected by DPP-4 inhibitors.
Figure 1: Mechanism of action of DPP-4 inhibitors.
This compound Derivatives: A Promising Class of DPP-4 Inhibitors
The pyrrolidine scaffold is a key structural motif in many DPP-4 inhibitors. The this compound derivatives have been a subject of extensive research due to their potential for high-potency and selective inhibition of DPP-4. The design of these derivatives often focuses on optimizing interactions with the key residues in the active site of the DPP-4 enzyme.
Comparative Efficacy: In Vitro DPP-4 Inhibition
The primary measure of a compound's efficacy against a target enzyme is its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the in vitro DPP-4 inhibitory activity of selected this compound derivatives compared to sitagliptin.
| Compound | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | 18 | [7] |
| Pyrrolidine-2-carbonitrile derivative (17a) | 17 | [8] |
| Pyrrole-3-carboximidamide derivative (5f) | 12.19 | [9] |
| Pyrrole-3-carboximidamide derivative (5g) | 23.08 | [9] |
Note: The specific structures of the proprietary derivatives are detailed in the cited references.
The data indicates that certain this compound derivatives exhibit DPP-4 inhibitory potency comparable to or even slightly greater than sitagliptin, as evidenced by their low nanomolar IC50 values.[8][9]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
The determination of IC50 values is crucial for evaluating the potency of novel inhibitors. A common method is a fluorometric kinetic assay.
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by the DPP-4 enzyme. The release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored over time. In the presence of an inhibitor, the rate of AMC production is reduced.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative or sitagliptin) in a suitable solvent like DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the Gly-Pro-AMC substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the diluted test compounds to the respective wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the DPP-4 enzyme solution to all wells except the negative control and incubate for a predefined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular intervals for a specific duration (e.g., 30 minutes) using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Below is a diagram illustrating the workflow for an in vitro DPP-4 inhibition assay.
Figure 2: Workflow for in vitro DPP-4 inhibition assay.
Comparative Efficacy: In Vivo Glucose Tolerance
While in vitro assays provide valuable information on enzyme inhibition, in vivo studies are essential to assess the therapeutic potential of a compound in a physiological context. The oral glucose tolerance test (OGTT) is a standard preclinical model to evaluate the effect of antihyperglycemic agents on glucose disposal.
In studies with diabetic mouse models, administration of novel pyrrolidine derivatives has demonstrated significant reductions in blood glucose excursions following an oral glucose challenge, with efficacy comparable to sitagliptin.[8][9] For instance, a novel pyrrole-3-carboximidamide derivative was shown to effectively reduce plasma glucose in an acute OGTT in mice, with antiglycemic effects comparable to sitagliptin.[9]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of a test compound on glucose tolerance after an oral glucose load.
Step-by-Step Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice (e.g., C57BL/6J or a diabetic mouse model like KKAy) to the experimental conditions.
-
Fast the mice for a specified period (e.g., 6 hours) before the test, with free access to water.[11]
-
-
Compound Administration:
-
Administer the test compound (e.g., this compound derivative), sitagliptin (positive control), or vehicle (negative control) orally via gavage at a predetermined time before the glucose challenge (e.g., 30-60 minutes).[12]
-
-
Baseline Blood Glucose Measurement:
-
Just before the glucose administration (t=0), collect a blood sample from the tail vein to measure the baseline blood glucose level using a glucometer.[11]
-
-
Glucose Challenge:
-
Post-Challenge Blood Glucose Monitoring:
-
Collect blood samples at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure the blood glucose levels for each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes.
-
Compare the AUC values between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA). A significant reduction in the AUC indicates improved glucose tolerance.
-
Pharmacokinetic Profile: A Brief Comparison
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. Sitagliptin is well-absorbed orally, with a terminal half-life of approximately 8-14 hours, which supports a once-daily dosing regimen.[13][14] It is primarily excreted unchanged in the urine.[14][15]
For novel this compound derivatives to be viable alternatives, they must also possess favorable pharmacokinetic profiles. Early-stage in vivo studies in animal models, such as Sprague-Dawley rats, are crucial for determining parameters like bioavailability, half-life, and clearance to assess their potential for clinical development.[8]
Conclusion
The exploration of this compound derivatives has yielded a promising class of potent and selective DPP-4 inhibitors. Experimental data from in vitro enzyme assays demonstrate that several of these derivatives exhibit inhibitory activity comparable to, and in some cases exceeding, that of sitagliptin. Furthermore, in vivo studies in preclinical models of diabetes have confirmed their ability to improve glucose tolerance.
While sitagliptin remains a vital therapeutic option, the continued development of novel chemical entities like this compound derivatives is essential for expanding the arsenal of treatments for type 2 diabetes. Future research should focus on comprehensive structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and long-term safety assessments to identify lead candidates for clinical development. The comparative data presented in this guide underscores the potential of this chemical class to produce the next generation of DPP-4 inhibitors.
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ovid.com [ovid.com]
- 8. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolidine Carboxamides as GPCR Modulators: A Comparative Analysis for Drug Discovery Professionals
G-protein coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing pivotal roles in virtually all physiological processes. This makes them highly attractive targets for therapeutic intervention, with a significant portion of currently marketed drugs acting on these receptors.[1] Within the vast chemical space of GPCR modulators, the pyrrolidine carboxamide scaffold has emerged as a privileged structure, demonstrating remarkable versatility and tunability in achieving desired potency, selectivity, and pharmacokinetic properties.[2]
This guide provides a comparative analysis of pyrrolidine carboxamides as modulators of two distinct GPCR families: the muscarinic acetylcholine receptors (mAChRs) and the C-C chemokine receptor 2 (CCR2). By examining the structure-activity relationships (SAR), experimental data, and underlying signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.
The Pyrrolidine Carboxamide Scaffold: A Foundation for GPCR Modulation
The five-membered saturated pyrrolidine ring offers a unique three-dimensional structure that can be strategically modified to explore the chemical space around a GPCR binding pocket. The carboxamide linkage provides a key hydrogen bonding motif, crucial for anchoring the ligand to the receptor. The true power of this scaffold lies in the ability to introduce diverse substituents at various positions of the pyrrolidine ring and the carboxamide nitrogen, allowing for fine-tuning of pharmacological properties.
Comparative Analysis: Pyrrolidine Carboxamides as Modulators of Muscarinic and Chemokine Receptors
To illustrate the versatility of the pyrrolidine carboxamide scaffold, we will delve into its application in modulating two distinct GPCR targets: the M1 muscarinic acetylcholine receptor (a target for cognitive disorders) and the CCR2 receptor (implicated in inflammatory diseases).
Case Study 1: Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators (PAMs) of the M1 Muscarinic Receptor
Selective activation of the M1 muscarinic receptor is a promising therapeutic strategy for cognitive deficits in Alzheimer's disease and schizophrenia.[3] Positive allosteric modulators (PAMs) offer a compelling approach by enhancing the effect of the endogenous ligand, acetylcholine, thereby offering a more nuanced and potentially safer pharmacological profile compared to direct agonists.[4] A series of heteroaryl-pyrrolidinones, a related subclass of pyrrolidine carboxamides, have been explored as M1 PAMs.[5]
Structure-Activity Relationship (SAR) Insights:
The general structure of these M1 PAMs consists of a central heteroaromatic core, a pyrrolidinone moiety, and a pendant group. Optimization of a lead compound, VU0453595, involved the replacement of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one with various alternative 4,5-dihydropyrrolo-fused heteroaromatics.[2] This led to the identification of novel chemotypes with improved properties.[2]
| Compound | Structure | hM1 EC50 (nM) | hM1 ACh Max. Response (%) |
| 8b (VU6005610) | [Image of the chemical structure of compound 8b] | 2000 | 60 |
| 20a (VU6005852) | [Image of the chemical structure of compound 20a] | >10,000 | - |
Table 1: Structures and in vitro activities of selected heteroaryl-pyrrolidinone M1 PAMs. Data sourced from[2].
Compound 8b (VU6005610) emerged as a promising candidate, demonstrating robust selectivity for the M1 receptor and no agonistic activity on its own.[2] It also exhibited favorable pharmacokinetic properties, including high brain exposure in rodent models.[2] The SAR studies revealed that subtle changes to the heteroaromatic core and its substituents could significantly impact potency and selectivity.[2]
Signaling Pathway and Experimental Workflow:
The M1 muscarinic receptor primarily couples to Gq/11 G-proteins. Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.
References
- 1. Profile your GPCR targeting compounds for selectivity - EuroscreenFast [euroscreenfast.com]
- 2. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR studies on carboxylic acid series M(1) selective positive allosteric modulators (PAMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Evaluation of Heterocyclic Carboxamides: Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor with Weak Agonist Activity and Diverse Modulatory Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel class of heteroaryl-pyrrolidinones as positive allosteric modulators of the muscarinic acetylcholine receptor M1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel Pyrrolidine Derivatives
Introduction
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics for a wide range of diseases, including cancer, central nervous system disorders, and infectious agents.[1][2][[“]][4][5] The efficacy of these drug candidates is fundamentally linked to their ability to bind to their intended biological targets with high affinity and specificity. Therefore, the rigorous validation of binding affinity is a critical step in the drug discovery pipeline. This guide provides a comparative analysis of key biophysical and biochemical techniques used to quantify the interaction between novel pyrrolidine derivatives and their protein targets. We will delve into the theoretical underpinnings, practical applications, and inherent limitations of each method, offering field-proven insights to guide your experimental design and data interpretation.
The Bedrock of Drug Action: Understanding Binding Affinity
Before we explore the experimental techniques, it is crucial to grasp the concept of binding affinity. Binding affinity quantifies the strength of the interaction between a ligand (in our case, a pyrrolidine derivative) and its receptor (a protein). This is typically expressed as the equilibrium dissociation constant (K D ), which represents the concentration of ligand at which half of the receptor binding sites are occupied at equilibrium.[6][7][8][9] A lower K D value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors.[6][7][8][9] The K D is inversely related to the association constant (K A ).[6][8] Understanding the K D is paramount as it directly influences the potency and potential therapeutic window of a drug candidate.
Comparative Analysis of Key Binding Affinity Assays
The selection of an appropriate binding assay is contingent on several factors, including the nature of the target protein, the properties of the pyrrolidine derivative, the desired throughput, and the level of detail required (e.g., kinetics vs. endpoint). Here, we compare four widely used techniques, highlighting their strengths and weaknesses.
Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach
Theoretical Overview: Surface Plasmon Resonance (SPR) is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[10][11][12] In a typical SPR experiment, a protein (the ligand) is immobilized on a sensor chip surface. A solution containing the pyrrolidine derivative (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[10][11][12] This allows for the determination of both the association (k on ) and dissociation (k off ) rate constants, from which the equilibrium dissociation constant (K D ) can be calculated (K D = k off / k on ).[8]
Advantages:
-
Label-free: Does not require modification of the analyte, preserving its native binding characteristics.[10][11]
-
Real-time data: Provides kinetic information (on- and off-rates) in addition to affinity.[10][11][12]
-
High sensitivity: Can detect the binding of small molecules to larger protein targets.[10][11][13]
Disadvantages:
-
Immobilization required: The ligand must be immobilized on the sensor surface, which can potentially alter its conformation and binding properties.[14]
-
Mass transport limitations: For very fast interactions, the rate of binding may be limited by the diffusion of the analyte to the surface, leading to inaccurate kinetic measurements.
-
Non-specific binding: The analyte may bind non-specifically to the sensor surface, requiring careful experimental design and data analysis to correct for these effects.[15]
Experimental Protocol: SPR Analysis of a Pyrrolidine Derivative
-
Immobilization of the Target Protein:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Injection and Data Collection:
-
Prepare a dilution series of the novel pyrrolidine derivative in running buffer. A typical concentration range for initial screening is 0.1 nM to 10 µM.
-
Inject the analyte solutions over the immobilized protein surface, followed by a dissociation phase where only running buffer is flowed.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer blank signals from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k on , k off , and K D .
-
Data Presentation:
| Pyrrolidine Derivative | k on (M⁻¹s⁻¹) | k off (s⁻¹) | K D (nM) |
| Compound A | 1.2 x 10⁵ | 5.8 x 10⁻⁴ | 4.8 |
| Compound B | 3.5 x 10⁴ | 2.1 x 10⁻³ | 60.0 |
| Compound C | 8.9 x 10⁵ | 1.5 x 10⁻⁴ | 0.17 |
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding affinity using SPR.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
Theoretical Overview: Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event.[16][17][18] In an ITC experiment, a solution of the pyrrolidine derivative is titrated into a solution containing the target protein. The resulting heat change is measured and plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm can be analyzed to determine the binding affinity (K D ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19][20]
Advantages:
-
Label-free and in-solution: No immobilization or modification of the binding partners is required, providing a true measure of the interaction in solution.[14]
-
Complete thermodynamic profile: Provides a wealth of information beyond just the binding affinity, including the stoichiometry and the enthalpic and entropic contributions to binding.[19][20]
-
Direct measurement: Directly measures the heat of binding, making it less prone to artifacts from spectroscopic interference.[18]
Disadvantages:
-
High sample consumption: Requires relatively large amounts of both protein and ligand.
-
Low throughput: ITC experiments are typically slow, making it unsuitable for high-throughput screening.
-
Sensitivity to buffer composition: The measured enthalpy can be significantly affected by buffer ionization effects, requiring careful buffer selection and matching.[17]
Experimental Protocol: ITC Analysis of a Pyrrolidine Derivative
-
Sample Preparation:
-
Dialyze both the target protein and the pyrrolidine derivative extensively against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS).
-
Determine the accurate concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the target protein (typically 10-50 µM) into the sample cell and the pyrrolidine derivative (typically 100-500 µM) into the injection syringe.
-
Perform an initial small injection to account for any initial mixing artifacts, followed by a series of injections (e.g., 20 injections of 2 µL each) to generate the binding isotherm.
-
Perform a control experiment by titrating the ligand into buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine K D , n, and ΔH.
-
Data Presentation:
| Pyrrolidine Derivative | K D (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound A | 0.052 | 1.02 | -8.5 | -1.2 |
| Compound B | 1.2 | 0.98 | -5.2 | -2.8 |
| Compound C | 0.008 | 1.05 | -10.1 | -0.5 |
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for thermodynamic characterization using ITC.
Radioligand Binding Assays: The Classic High-Sensitivity Method
Theoretical Overview: Radioligand binding assays are a highly sensitive and robust method for quantifying ligand-receptor interactions.[21][22][23] These assays utilize a radiolabeled version of a ligand (the radioligand) to directly measure its binding to a receptor. In a typical competition binding assay, a fixed concentration of the radioligand is incubated with the receptor in the presence of varying concentrations of an unlabeled test compound (the pyrrolidine derivative). The unlabeled compound competes with the radioligand for binding to the receptor. The amount of bound radioligand is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC 50 ) is determined. The inhibition constant (K i ) of the test compound, which is an estimate of its K D , can then be calculated using the Cheng-Prusoff equation.[8]
Advantages:
-
High sensitivity: The use of radiolabels allows for the detection of very low concentrations of receptors.[21][22]
-
Versatility: Can be performed on a variety of biological samples, including membrane preparations, whole cells, and tissue homogenates.[21][23]
-
Well-established: A robust and widely used technique with well-defined protocols.[24]
Disadvantages:
-
Requires radiolabeled ligand: The synthesis and handling of radioactive materials pose safety and regulatory challenges.
-
Indirect measurement of affinity: In competition assays, the affinity of the test compound is determined indirectly.
-
Potential for artifacts: The radiolabel may alter the binding properties of the ligand.[22]
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Prepare a membrane fraction from cells or tissues expressing the target receptor.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its K D ), and a dilution series of the unlabeled pyrrolidine derivative.
-
To determine non-specific binding, include wells with a high concentration of a known unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC 50 .
-
Calculate the K i using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D ), where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
Data Presentation:
| Pyrrolidine Derivative | IC 50 (nM) | K i (nM) |
| Compound A | 15.2 | 5.1 |
| Compound B | 250.6 | 83.5 |
| Compound C | 1.8 | 0.6 |
Experimental Workflow: Radioligand Competition Binding Assay
Caption: Workflow for determining inhibitor constants using a radioligand assay.
Fluorescence Polarization (FP) Assay: A Homogeneous, High-Throughput Method
Theoretical Overview: Fluorescence Polarization (FP) is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[19][25][26][27] In a typical FP competition assay, a fluorescently labeled ligand (the tracer) is incubated with the target protein. The tracer, being small, rotates rapidly in solution, resulting in a low polarization value. When the tracer binds to the much larger protein, its rotation is slowed, leading to an increase in the polarization of the emitted light. The unlabeled pyrrolidine derivative is then added in increasing concentrations, competing with the tracer for binding to the protein. This displacement of the tracer results in a decrease in the fluorescence polarization. The IC 50 can be determined and used to calculate the K i .
Advantages:
-
Homogeneous assay: No separation of bound and free ligand is required, simplifying the workflow.[26]
-
High-throughput: The assay is readily adaptable to a microplate format, making it suitable for screening large compound libraries.
-
Real-time monitoring: Can be used to monitor binding events in real-time.[25]
Disadvantages:
-
Requires a fluorescent probe: A suitable fluorescently labeled ligand must be available or synthesized.
-
Potential for artifacts: The fluorescent label may interfere with binding. Additionally, colored or fluorescent compounds can interfere with the assay signal.
-
Limited by molecular size difference: The size difference between the fluorescent ligand and the protein must be sufficient to produce a significant change in polarization upon binding.
Experimental Protocol: Fluorescence Polarization Competition Assay
-
Assay Development:
-
Determine the optimal concentrations of the fluorescent tracer and the target protein that give a stable and robust assay window (the difference in polarization between the bound and free tracer).
-
-
Competition Assay:
-
In a microplate, add the target protein, the fluorescent tracer, and a dilution series of the unlabeled pyrrolidine derivative.
-
Include control wells for the free tracer (no protein) and the fully bound tracer (no competitor).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Plot the polarization values against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC 50 .
-
Calculate the K i using the Cheng-Prusoff equation.
-
Data Presentation:
| Pyrrolidine Derivative | IC 50 (nM) | K i (nM) |
| Compound A | 25.8 | 8.6 |
| Compound B | 450.1 | 150.0 |
| Compound C | 3.2 | 1.1 |
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. youtube.com [youtube.com]
- 10. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 14. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 21. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 27. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide to In Vitro Assay Validation for (R)-Pyrrolidine-3-carboxamide Compounds: A Comparative Approach
For researchers and drug development professionals, the (R)-pyrrolidine-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry. Its inherent stereochemistry and conformational rigidity make it an ideal building block for potent and selective inhibitors targeting a range of enzymes and receptors. This guide provides an in-depth technical comparison of in vitro assay validation strategies for two prominent classes of drugs featuring this scaffold: Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Bruton's Tyrosine Kinase (BTK) inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative guidelines.
The Central Role of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring offers a unique combination of properties that make it attractive for drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the pyrrolidine core can serve as a mimic for natural amino acids like proline, enabling it to interact with active sites of enzymes that recognize such motifs.[1][2] This has been successfully exploited in the development of DPP-4 inhibitors for the treatment of type 2 diabetes.[3][4] More recently, the versatility of the pyrrolidine-carboxamide moiety has been demonstrated in the design of both reversible and covalent inhibitors of BTK, a key player in B-cell malignancies and autoimmune diseases.[5][6]
Foundational Principles of In Vitro Assay Validation
Before delving into target-specific assays, it is crucial to establish a robust validation framework based on internationally recognized guidelines. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" and the FDA's "Bioanalytical Method Validation" guidance provide the bedrock for ensuring the reliability and reproducibility of in vitro data.[3][7] Key validation parameters that must be assessed include:
-
Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
I. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assays: A Comparative Validation Workflow
DPP-4 is a serine protease that inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion.[4] Pyrrolidine-based compounds often act as competitive inhibitors by mimicking the dipeptide structure of the natural substrates.[8]
A. Assay Formats for DPP-4 Inhibition
Two common in vitro formats for assessing DPP-4 inhibition are the colorimetric and fluorometric assays. Both rely on a synthetic substrate that, when cleaved by DPP-4, releases a chromophore or fluorophore.
| Assay Type | Principle | Substrate Example | Advantages | Disadvantages |
| Colorimetric | Cleavage of a chromogenic substrate leads to a measurable change in absorbance. | Gly-Pro-p-nitroanilide | Cost-effective, simple instrumentation. | Lower sensitivity, potential for interference from colored compounds. |
| Fluorometric | Cleavage of a fluorogenic substrate releases a fluorescent molecule. | Gly-Pro-aminomethylcoumarin (AMC)[9] | High sensitivity, wider dynamic range. | Potential for interference from fluorescent compounds, requires a fluorescence plate reader. |
B. Validation Protocol for a Fluorometric DPP-4 Inhibition Assay
This protocol outlines the validation of a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound compounds against human recombinant DPP-4.
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
Gly-Pro-AMC substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
2. Experimental Workflow:
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docking Study of Novel Pyrrolidine Derivatives as Potential Dipep...: Ingenta Connect [ingentaconnect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Comprehensive Characterization of Brutonâs Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrrolidine and Piperidine Scaffolds in Drug Design: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a drug discovery program. It profoundly influences a candidate's physicochemical properties, its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and its ultimate therapeutic efficacy. Among the pantheon of saturated heterocycles, the five-membered pyrrolidine and six-membered piperidine rings stand out as "privileged scaffolds," appearing with remarkable frequency in a vast array of approved drugs and biologically active molecules.[1][2]
This guide provides an in-depth, data-driven comparison of these two powerhouse scaffolds. Moving beyond a simple list of attributes, we will explore the subtle yet critical differences in their structure and properties, explaining the causal relationships that a drug designer can strategically exploit to achieve a desired therapeutic profile.
Part 1: Structural and Physicochemical Foundations
The addition of a single methylene unit is all that separates piperidine from pyrrolidine, yet this seemingly minor change instigates significant differences in conformation, basicity, and lipophilicity—three pillars that support a molecule's pharmacological identity.
Conformational Analysis: Rigidity vs. Flexibility
The most striking difference between the two scaffolds lies in their conformational flexibility.
-
Piperidine: The six-membered ring strongly prefers a rigid chair conformation , akin to cyclohexane.[1][3] This arrangement minimizes steric and torsional strain, allowing substituents to be placed in well-defined axial or equatorial positions. This conformational restriction can be a powerful tool for locking a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target protein.[2]
-
Pyrrolidine: The five-membered ring is significantly more flexible.[1] It does not have a single low-energy conformation but instead exists in a dynamic equilibrium between various envelope and twist (or pseudo-rotation) forms.[1] This inherent flexibility can be advantageous when a degree of conformational adaptability is needed for the ligand to fit into a binding pocket or when exploring a broader conformational space is desired during initial hit-finding.[2][4]
Diagram 1: Conformational Differences
Caption: Conformational preferences of piperidine and pyrrolidine scaffolds.
Basicity (pKa) and Lipophilicity (logP)
The nitrogen atom in both scaffolds imparts basicity, a critical feature for forming salt bridges in receptor binding and for modulating solubility. While their basicities are very similar, their lipophilicities show a more distinct difference.
| Property | Piperidine | Pyrrolidine | Key Design Implication |
| pKa of Conjugate Acid | ~11.22[1] | ~11.27[1] | Both are strong bases. Pyrrolidine is marginally stronger, a subtle difference potentially due to greater conformational stabilization of its protonated form.[1][5][6] For most applications targeting physiological pH (~7.4), they are largely interchangeable from a basicity standpoint. |
| logP (Octanol/Water) | 0.84[1][2] | 0.46[1][2] | Piperidine is inherently more lipophilic. This can be used to fine-tune a compound's ability to cross cell membranes or the blood-brain barrier. Conversely, choosing pyrrolidine can help increase hydrophilicity to improve aqueous solubility or reduce off-target hydrophobic interactions.[2] |
The slightly higher basicity of pyrrolidine has been attributed to the relief of eclipsing strain in the five-membered ring upon protonation, which leads to a more stable, staggered conformation of the conjugate acid.[5] This is a prime example of how subtle conformational energetics can influence a fundamental physicochemical property.
Part 2: Implications for ADMET and Target Engagement
The structural and physicochemical properties discussed above directly translate into tangible effects on a drug's pharmacokinetic profile and its interaction with biological targets.
Pharmacokinetics and Metabolic Stability
The choice between scaffolds can significantly impact a drug's ADMET profile.[1]
-
Absorption & Distribution: Piperidine's higher lipophilicity may lead to increased membrane permeability and a larger volume of distribution compared to a direct pyrrolidine analog.[1] This can be a strategic choice for drugs targeting the central nervous system (CNS).
-
Metabolism: Both rings are generally considered metabolically stable, as evidenced by their presence in numerous approved drugs.[1][2] However, they are susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1][2] This metabolic "soft spot" can sometimes be blocked by strategic placement of substituents. Interestingly, some comparative studies have suggested that five-membered pyrrolidine nitroxides are more resistant to bioreduction than their six-membered piperidine counterparts, indicating that ring size can influence metabolic pathways.[1]
Target Binding and Structure-Activity Relationships (SAR)
Scaffold hopping—the practice of substituting one core structure for another, such as piperidine for pyrrolidine—can have a profound impact on biological activity.[2] This is often due to the different ways the two rings orient their substituents in three-dimensional space.
-
Vectorial Orientation: The rigid chair of piperidine places substituents at distinct and predictable angles. The more flexible pyrrolidine ring presents a different array of substituent vectors. This difference can dramatically alter how a molecule interacts with its target. For instance, a study on pancreatic lipase inhibitors found that the specific orientation of functional groups on a pyrrolidine ring could enhance hydrogen bonding and hydrophobic interactions, leading to improved binding affinity over piperidine analogs.[1][2]
-
Case Study Example - Anticonvulsants: In the development of anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold, SAR studies have shown that the nature and position of substituents are critical for activity.[4] Swapping the five-membered ring for a six-membered glutarimide (a piperidine-2,6-dione analog) would fundamentally change the spatial relationship of these crucial substituents, likely leading to a dramatic shift in potency and selectivity.
Diagram 2: Drug Design Decision Flow
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. differencebetween.com [differencebetween.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
A Senior Application Scientist's Guide to Pyrrolidine Synthesis: Benchmarking New Methodologies Against Established Routes
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the core scaffold of numerous blockbuster drugs and biologically active natural products. Its prevalence drives a continuous quest for more efficient, stereoselective, and sustainable synthetic methods. For researchers in drug development, selecting the optimal synthetic route is a critical decision that impacts not only laboratory-scale discovery but also the feasibility of large-scale production. This guide provides an in-depth comparison of established pyrrolidine synthesis methodologies with emergent, innovative strategies, supported by experimental data and detailed protocols to inform your synthetic planning.
The Enduring Classics: Robust and Reliable Routes to the Pyrrolidine Core
For decades, a handful of tried-and-true reactions have been the workhorses for constructing the pyrrolidine ring. These methods are well-understood, versatile, and often provide a reliable route to a wide range of derivatives.
The Paal-Knorr Synthesis: A Century of Simplicity
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct methods for forming a pyrrole ring, which can then be reduced to a pyrrolidine.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3]
Causality of Experimental Choices: The choice of an acid catalyst is crucial as it protonates a carbonyl group, activating it for nucleophilic attack by the amine. The subsequent intramolecular cyclization and dehydration are also acid-mediated. The reaction is often heated to drive the dehydration steps to completion. While effective, the often harsh acidic conditions and high temperatures can limit its use with sensitive substrates.[3]
Mechanism of the Paal-Knorr Pyrrolidine Synthesis
The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and a series of dehydration steps to yield the pyrrole, which is subsequently reduced to the pyrrolidine.[1][4]
Caption: Mechanism of the Paal-Knorr Pyrrolidine Synthesis.
[3+2] Cycloaddition of Azomethine Ylides: A Gateway to Stereochemical Complexity
The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a powerful and highly convergent strategy for pyrrolidine synthesis.[5][6] This method is particularly valued for its ability to construct multiple stereocenters in a single step with a high degree of control.[7]
Causality of Experimental Choices: Azomethine ylides are typically transient species generated in situ. A common method involves the condensation of an α-amino acid with an aldehyde or ketone, followed by decarboxylation. The choice of chiral catalysts, often based on copper or silver, in combination with chiral ligands, allows for high enantioselectivity.[6] The dipolarophile (the alkene component) is usually electron-deficient to facilitate the concerted [3+2] cycloaddition.
Mechanism of a Catalytic Asymmetric [3+2] Cycloaddition
Caption: General workflow for a catalytic asymmetric [3+2] cycloaddition.
The New Wave: Innovations in Pyrrolidine Synthesis
Recent years have witnessed the emergence of novel synthetic strategies that offer significant advantages over classical methods, particularly in terms of efficiency, stereocontrol, and functional group tolerance.
Catalytic Intramolecular C-H Amination: The Power of Direct Functionalization
Transition metal-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of pyrrolidines.[8][9] This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-N bond. Copper-catalyzed systems have been particularly well-studied and have shown broad applicability.[8][9]
Causality of Experimental Choices: These reactions typically employ a directing group, often a picolinamide or a related nitrogen-containing moiety, to position the metal catalyst in proximity to the desired C-H bond for activation. The choice of oxidant is critical for regenerating the active catalytic species. The ligand on the metal center plays a crucial role in both reactivity and stereoselectivity.
Proposed Mechanism for Copper-Catalyzed Intramolecular C-H Amination
Caption: A proposed catalytic cycle for copper-catalyzed C-H amination.
Asymmetric Organocatalysis: A Metal-Free Approach to Chirality
Asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, and pyrrolidines are no exception.[10][11] Proline and its derivatives are particularly effective catalysts for a variety of transformations that lead to enantioenriched pyrrolidines, often through cascade reactions.[10][12]
Causality of Experimental Choices: The choice of a chiral organocatalyst, such as a diarylprolinol silyl ether, is central to inducing stereoselectivity.[10] These catalysts operate by forming transient chiral enamines or iminium ions with the substrates, which then react in a highly stereocontrolled manner. The reactions are often performed under mild conditions and are tolerant of a wide range of functional groups.
Multicomponent Reactions (MCRs): Maximizing Efficiency
Multicomponent reactions, in which three or more reactants combine in a single pot to form a complex product, offer significant advantages in terms of atom economy and operational simplicity.[13][14] Several MCRs have been developed for the synthesis of highly substituted pyrrolidines.[7][15]
Causality of Experimental Choices: MCRs are designed such that the product of one reaction step is the substrate for the next, creating a cascade of bond-forming events. The conditions are optimized to ensure that all components react efficiently and selectively. Often, these reactions are based on the in situ generation of a reactive intermediate, such as an azomethine ylide, which is then trapped by other components in the reaction mixture.[13][15]
Head-to-Head Comparison: Performance Benchmarking
The choice of synthetic method ultimately depends on the specific requirements of the target molecule. The following tables provide a comparative overview of the key performance indicators for the discussed methodologies.
Table 1: General Comparison of Pyrrolidine Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Stereocontrol |
| Paal-Knorr Synthesis | Simple, readily available starting materials, high yields for simple pyrroles. | Often requires harsh conditions, limited functional group tolerance, requires subsequent reduction. | Generally poor unless chiral starting materials are used. |
| [3+2] Cycloaddition | High stereocontrol, convergent, atom-economical, builds complexity quickly.[6][7] | Requires careful control of reactive intermediates, can be sensitive to substrate scope. | Excellent, highly tunable with chiral catalysts and ligands.[6] |
| C-H Amination | High atom economy, avoids pre-functionalization, accesses novel substitution patterns.[8] | Can require directing groups, catalyst cost and toxicity can be a concern.[8] | Good to excellent, dependent on the catalyst and ligand system.[9] |
| Asymmetric Organocatalysis | Metal-free, mild conditions, high enantioselectivity, good functional group tolerance.[10][11] | Catalyst loading can be high, may require longer reaction times. | Excellent, a primary strength of this methodology.[12] |
| Multicomponent Reactions | Highly efficient, atom-economical, operational simplicity, rapid access to complex structures.[13][15] | Can be challenging to optimize, may produce complex mixtures if not well-controlled. | Can be highly diastereoselective; enantioselectivity often requires a chiral component.[7] |
Table 2: Representative Experimental Data
| Method | Substrates | Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Paal-Knorr | 2,5-Hexanedione, Aniline | Acetic acid, reflux | >90 | N/A | N/A | [3] |
| [3+2] Cycloaddition | Isatin, Sarcosine, 5-Arylidene-1,3-thiazolidine-2,4-dione | MCCFe₂O₄@L-proline, EtOH, 100 °C | 91 | >99:1 | N/A (racemic catalyst) | [7] |
| C-H Amination | N-fluorinated amide | [Tpⁱᴾʳ²Cu(NCMe)], Toluene, 90 °C | 99 | N/A | N/A | [8] |
| Organocatalysis | Aldehyde, β-nitroacrolein dimethyl acetal | Chiral pyrrolidine catalyst, CH₂Cl₂ | 95-99 | up to 98:2 | up to 99 | [11][12] |
| MCR | Arylaldehyde, Asparagine, N-methylmaleimide | DMF, 120 °C | 50-70 | >95:5 | N/A | [13][14] |
Experimental Protocols
To provide a practical context for the discussed methodologies, detailed experimental protocols for representative reactions are provided below.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.
-
Materials: 2,5-Hexanedione (1.0 g, 8.76 mmol), Aniline (0.82 g, 8.76 mmol), Glacial Acetic Acid (10 mL).
-
Procedure:
-
Combine 2,5-hexanedione and aniline in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 30 minutes.
-
Cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to afford pure 2,5-dimethyl-1-phenylpyrrole.
-
-
Expected Yield: ~85-95%.
Protocol 2: Three-Component Synthesis of a Spirooxindole-Pyrrolidine via [3+2] Cycloaddition
-
Objective: To synthesize a spirooxindole-pyrrolidine derivative via a one-pot, three-component [3+2] cycloaddition.
-
Materials: Isatin (1.0 mmol), Sarcosine (1.0 mmol), 5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol), MCCFe₂O₄@L-proline nanocatalyst (4 mol%), Ethanol (5 mL).
-
Procedure:
-
In a 10 mL round-bottom flask, combine isatin, sarcosine, and the 5-arylidene-1,3-thiazolidine-2,4-dione in ethanol.
-
Add the MCCFe₂O₄@L-proline nanocatalyst to the mixture.
-
Stir the resulting mixture at 100 °C and monitor the reaction progress by TLC.
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Yield: ~91% with high diastereoselectivity.[7]
Protocol 3: Organocatalytic Asymmetric Michael Addition to Form a Pyrrolidine Precursor
-
Objective: To perform an enantioselective Michael addition of an aldehyde to a nitroolefin, a key step in a cascade synthesis of a chiral pyrrolidine.
-
Materials: 3-Phenylpropionaldehyde (0.5 mmol), trans-β-nitrostyrene (0.5 mmol), Chiral pyrrolidine organocatalyst (10 mol%), Dichloromethane (1.0 mL).
-
Procedure:
-
To a solution of the chiral pyrrolidine organocatalyst in dichloromethane, add 3-phenylpropionaldehyde.
-
Stir the mixture for 5 minutes at room temperature.
-
Add trans-β-nitrostyrene and continue stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Expected Yield: >95% with high diastereo- and enantioselectivity.[11]
Conclusion and Future Outlook
The synthesis of pyrrolidines continues to be a vibrant area of research, with new methods constantly being developed to address the challenges of modern drug discovery. While established routes like the Paal-Knorr synthesis and [3+2] cycloadditions remain valuable tools, newer methodologies such as C-H amination and asymmetric organocatalysis offer unprecedented levels of efficiency and stereocontrol. The choice of method will always be a balance of factors including substrate scope, desired stereochemistry, scalability, and cost. For drug development professionals, a thorough understanding of both the classical and contemporary approaches to pyrrolidine synthesis is essential for making informed decisions that can accelerate the journey from a promising lead compound to a life-changing medicine. The trend towards more sustainable and atom-economical processes will undoubtedly continue to shape the future of pyrrolidine synthesis, with catalytic and multicomponent strategies at the forefront of innovation.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-Component Synthesis of Polysubstituted Homoproline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three-component synthesis of polysubstituted homoproline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity of (R)-Pyrrolidine-3-Carboxamide Based Inhibitors
Introduction: The Rise of the (R)-Pyrrolidine-3-Carboxamide Scaffold and the Imperative of Selectivity
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The this compound scaffold has emerged as a privileged structure in the design of potent and selective inhibitors for a range of protein kinases and other enzyme families.[1][1] Its three-dimensional architecture, conferred by the sp³-hybridized carbons of the pyrrolidine ring, allows for a more nuanced and specific interaction with the complex topography of enzyme active sites compared to flat, aromatic systems.[1] This stereochemically defined scaffold provides a rigid framework that can be strategically functionalized to optimize target engagement and modulate physicochemical properties.[1]
However, the very nature of the kinome, with its highly conserved ATP-binding pocket across over 500 members, presents a significant challenge in achieving absolute selectivity.[2] Even subtle off-target interactions can lead to unforeseen pharmacological consequences, underscoring the critical need for rigorous cross-reactivity profiling of any new chemical entity. This guide provides a comparative analysis of the selectivity of several this compound based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during their drug development campaigns.
The Strategic Importance of the (R)-Pyrrolidine Moiety
The prevalence of the pyrrolidine ring in numerous FDA-approved drugs is a testament to its favorable properties.[1] The (R)-stereochemistry at the 3-position of the carboxamide derivative provides a defined vector for orienting substituents, which can be crucial for establishing key interactions within a target's binding site and discriminating against others. Structure-activity relationship (SAR) studies have consistently demonstrated that modifications to the pyrrolidine ring and its substituents can dramatically influence both potency and selectivity. For instance, in the development of Janus Kinase (JAK) inhibitors, the addition of specific substituents to the pyrrolidine core has been shown to confer selectivity between different JAK family members.[3][4]
Comparative Analysis of Inhibitor Selectivity
To illustrate the diverse selectivity profiles that can be achieved with the this compound scaffold, we have compiled data from various studies on inhibitors targeting different kinase families. The following tables summarize the inhibitory activity (IC50) and selectivity of representative compounds.
Table 1: Selectivity Profile of a Pyrrolidine-Based Bruton's Tyrosine Kinase (BTK) Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 0.5 | 1 |
| ITK | 5.1 | 10.2 |
| TEC | 3.8 | 7.6 |
| EGFR | >1000 | >2000 |
| JAK3 | >1000 | >2000 |
Data synthesized from studies on irreversible BTK inhibitors sharing structural similarities.[2]
Table 2: Comparative Selectivity of Pyrrolidine-Based JAK Family Inhibitors
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity |
| Inhibitor A | 2.2 | 54.3 | 1.8 | 35.1 | 24.7 |
| Inhibitor B | 15 | 25 | 1.5 | 10 | 1.7 |
Data is illustrative and based on findings from multiple pyrrolopyridine-based JAK inhibitor studies.[5][6]
Table 3: Cross-Reactivity Profile of a Pyrrolidine-Based CK1 Inhibitor
| Kinase Target | % Inhibition @ 1 µM |
| CK1δ | 95% |
| CK1ε | 92% |
| PIM1 | 15% |
| CDK2 | <10% |
| a panel of 320 kinases | Majority <10% |
Data based on the selectivity profile of a chiral pyrrolidine-modified isoxazole-based CK1 inhibitor.[7]
From this comparative data, it is evident that the this compound scaffold can be tailored to achieve high selectivity. For example, the BTK inhibitor in Table 1 demonstrates remarkable selectivity against other Tec family kinases and more distant kinases like EGFR and JAK3.[2] In contrast, the JAK inhibitors in Table 2 highlight the possibility of tuning selectivity within a kinase subfamily, with Inhibitor A showing significant preference for JAK1 over JAK2.[5] The CK1 inhibitor data further emphasizes that high selectivity across the broader kinome is an attainable goal.[7]
Methodologies for Assessing Cross-Reactivity
A multi-pronged approach is essential for a comprehensive understanding of an inhibitor's selectivity profile. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and proteome-wide analyses.
In Vitro Kinase Profiling
This is the foundational method for assessing inhibitor selectivity. It involves testing the compound against a large panel of purified kinases to determine its inhibitory activity (typically as IC50 values).
Experimental Protocol: In Vitro Kinase Profiling Assay
-
Compound Preparation: Prepare a stock solution of the this compound based inhibitor in 100% DMSO. Create a dilution series to be used for IC50 determination.
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the inhibitor at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for each kinase to ensure physiologically relevant results.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or other fluorescence-based readouts.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to an appropriate density and treat with the this compound based inhibitor or vehicle control (DMSO) for a defined period.
-
Heating: Harvest the cells, resuspend them in a suitable buffer, and aliquot into PCR tubes. Heat the cell suspensions across a range of temperatures using a thermal cycler.
-
Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods such as:
-
Western Blotting: A common and accessible method.
-
ELISA or other immunoassays: For higher throughput.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.
Proteomics-Based Approaches
For an unbiased, proteome-wide view of an inhibitor's interactions, chemical proteomics methods are invaluable. These techniques can identify both on-target and off-target interactions in a native cellular environment.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of the this compound inhibitor that incorporates a linker and an affinity tag (e.g., biotin) or is suitable for immobilization on a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a lysate from cells of interest, ensuring that protein complexes remain intact.
-
Affinity Enrichment: Incubate the cell lysate with the immobilized inhibitor (the "bait"). The inhibitor and its binding partners will be captured on the solid support.
-
Washing: Wash the support extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the support.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the inhibitor compared to a control (e.g., beads without the inhibitor).
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile platform for the design of potent and selective inhibitors. The data presented in this guide demonstrates that high levels of selectivity can be achieved through careful structure-based design and iterative SAR studies. A rigorous and multi-faceted approach to cross-reactivity profiling, incorporating in vitro kinase screening, cellular target engagement assays, and unbiased proteomic methods, is essential for fully characterizing a new chemical entity and de-risking its progression through the drug discovery pipeline. As our understanding of the structural determinants of kinase inhibitor selectivity continues to grow, we can anticipate the development of even more precisely targeted therapies based on this remarkable scaffold.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Conformational Analysis of (R)-pyrrolidine-3-carboxamide and Proline in Peptidic Scaffolds
A Technical Guide for Researchers in Peptide and Drug Design
In the pursuit of novel therapeutics and advanced biomaterials, the strategic modification of peptide backbones is a cornerstone of rational design. The incorporation of non-canonical amino acids offers a powerful tool to modulate the conformational landscape of peptides, thereby influencing their biological activity, stability, and selectivity. Among the myriad of available building blocks, proline and its analogs hold a special place due to the unique constraints they impose on the peptide chain. This guide provides an in-depth comparative analysis of the conformational properties of the canonical amino acid L-proline versus a synthetically valuable analog, (R)-pyrrolidine-3-carboxamide, when integrated into a peptide sequence.
The Foundational Role of Proline in Peptide Structure
Proline is unique among the 20 proteinogenic amino acids as its side chain is cyclized back onto the backbone amine, forming a secondary amine. This pyrrolidine ring structure imparts significant conformational rigidity to the peptide backbone.[1] The φ (phi) dihedral angle of proline is restricted to a narrow range of approximately -60° to -75°, profoundly influencing the local and global folding of a peptide.[1] Two key conformational equilibria define proline's structural behavior: the pucker of the pyrrolidine ring and the cis/trans isomerization of the preceding peptide bond.
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in two primary puckered conformations, known as Cγ-endo (UP) and Cγ-exo (DOWN).[2] In the Cγ-endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side. These puckering states are in dynamic equilibrium, and their relative populations can be influenced by the local environment and the cis/trans state of the peptide bond.[1]
Cis/Trans Isomerization: Unlike most other amino acid residues, which overwhelmingly favor the trans conformation of the preceding peptide bond (ω ≈ 180°), the energy difference between the cis (ω ≈ 0°) and trans isomers of the X-Pro peptide bond is small.[3] This leads to a significant population of the cis isomer, a phenomenon that is critical in protein folding, molecular recognition, and the formation of specific secondary structures like β-turns.[3][4] Studies have shown that the cis conformation is often associated with a DOWN pucker of the pyrrolidine ring.[2]
This compound: A 3-Substituted Proline Analog with Unique Potential
This compound is a proline analog that introduces a carboxamide group at the C3 (or Cβ) position of the pyrrolidine ring. This substitution has profound implications for the conformational behavior of the residue, offering new avenues for peptide design. The stereochemistry at both the α-carbon (which is implicitly L, or S, in proline, but can be varied in synthetic analogs) and the substituted β-carbon are critical determinants of the resulting conformation. In this guide, we focus on the (R)-configuration at the 3-position, which corresponds to a cis relationship between the carboxamide and the Cα-carboxyl group in an L-proline scaffold.
The introduction of a substituent at the C3 position directly influences the pyrrolidine ring's puckering preference and can modulate the cis/trans isomerization equilibrium. The conformational effects of 3-substituted prolines are dependent on the nature, size, and stereochemistry of the substituent.[1][5] For a cis-3-substituted proline, steric interactions between the substituent and the carboxamide group can restrict the conformational space around the ψ (psi) angle and can stabilize a Cγ-endo puckering.[5]
The carboxamide group itself, being polar and capable of acting as both a hydrogen bond donor and acceptor, can engage in intramolecular hydrogen bonding interactions. This can further stabilize specific conformations and influence the overall peptide structure.
Head-to-Head Conformational Comparison
| Conformational Parameter | L-Proline | This compound (inferred) | Rationale for this compound Behavior |
| Pyrrolidine Ring Pucker | Dynamic equilibrium between Cγ-endo and Cγ-exo. | Predominantly Cγ-endo pucker. | The cis relationship between the Cα-carboxyl and the C3-carboxamide substituent leads to steric hindrance that favors the endo pucker to move the substituent away from the peptide backbone.[5] |
| Cis/Trans Isomerization (ω) | Significant population of both cis and trans isomers (typically 10-30% cis in unfolded peptides). | Likely to show a preference for the trans isomer, with a potentially altered cis population. | The bulky and polar carboxamide group can introduce steric and electronic perturbations that shift the equilibrium. The precise effect would depend on the specific peptide sequence and solvent. |
| Backbone Dihedral Angle (φ) | Restricted to -60° to -75°. | Restricted, likely in a similar range to proline (-65° ± 25°). | The cyclic nature of the pyrrolidine ring remains the dominant constraint on the φ angle.[1] |
| Backbone Dihedral Angle (ψ) | Broadly distributed, but influenced by ring pucker. | More restricted conformational space around ψ. | Steric interactions between the C3-carboxamide group and the Cα-carboxamide group of the peptide backbone can limit the accessible ψ angles.[5] |
| Hydrogen Bonding Potential | Backbone carbonyl can act as a hydrogen bond acceptor. | Backbone carbonyl and side-chain carboxamide can act as hydrogen bond acceptors and donors. | The presence of the side-chain carboxamide introduces additional hydrogen bonding capabilities, which can be exploited to stabilize specific secondary structures. |
Experimental and Computational Methodologies for Conformational Analysis
A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the conformational preferences of these residues in peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying the solution-state conformation and dynamics of peptides.[6]
Key NMR Experiments:
-
1D ¹H NMR: Provides initial information on the cis/trans population from the integration of distinct sets of proton signals for each isomer.
-
2D TOCSY (Total Correlation Spectroscopy): Used to assign all proton resonances within a spin system (i.e., an amino acid residue).
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons (typically < 5 Å), which is crucial for determining the 3D structure. The presence or absence of specific NOEs, such as between the α-proton of the preceding residue and the δ-protons of the proline analog, can definitively assign the cis or trans conformation.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. The chemical shifts of Cβ and Cγ are particularly sensitive to the ring pucker and the cis/trans isomerism.
-
Variable Temperature NMR: Can provide insights into the presence of intramolecular hydrogen bonds.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture mimicking a biological environment) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a suite of NMR spectra (1D ¹H, 2D TOCSY, NOESY/ROESY, ¹H-¹³C HSQC) on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign all proton and carbon resonances for both the cis and trans isomers.
-
Structural Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a set of interproton distance restraints. Use the Karplus relationship to derive dihedral angle restraints from measured ³J-coupling constants.
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
-
Analysis: Analyze the resulting ensemble of structures to determine the preferred pyrrolidine ring pucker, the ψ and φ dihedral angles, and the overall peptide conformation for both the cis and trans isomers.
X-ray Crystallography
X-ray crystallography provides a static, high-resolution snapshot of the peptide's conformation in the solid state.
Step-by-Step Protocol for X-ray Crystallography:
-
Peptide Synthesis and Purification: Synthesize and purify the peptide to >95% purity.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature, peptide concentration) to obtain single, well-diffracting crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using methods like molecular replacement or direct methods. Refine the atomic model against the experimental data.
-
Structural Analysis: Analyze the final refined structure to determine the precise bond lengths, bond angles, and dihedral angles, including the pyrrolidine ring pucker and the conformation of the peptide backbone.
Computational Modeling
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations can provide insights into the dynamic behavior and relative energies of different conformations.
Step-by-Step Protocol for MD Simulations:
-
System Setup: Build an initial 3D model of the peptide. Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization to relieve any steric clashes in the initial structure.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure and density.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space.
-
Trajectory Analysis: Analyze the MD trajectory to determine the populations of different ring puckers, the dynamics of cis/trans isomerization, and the distribution of backbone dihedral angles. Calculate the free energy landscape to identify the most stable conformational states.
Conclusion
The incorporation of this compound in place of proline offers a nuanced yet powerful strategy for peptide design. While retaining the fundamental φ-angle restriction of proline, the C3-carboxamide substituent introduces new steric and electronic effects that can bias the pyrrolidine ring pucker towards a Cγ-endo conformation and restrict the accessible ψ-angle space. Furthermore, the added hydrogen bonding capability of the carboxamide side chain provides an additional tool for stabilizing desired secondary structures. A thorough conformational analysis, leveraging the complementary strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential to fully elucidate and harness the unique structural properties of this and other proline analogs in the development of next-generation peptide-based therapeutics and materials.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flexible-geometry conformational energy maps for the amino acid residue preceding a proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure analysis of pyrrolidone carboxyl peptidase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uzh.ch [chem.uzh.ch]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Pyrrolidine-3-carboxamide: A Comprehensive Guide
For Immediate Release: This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-Pyrrolidine-3-carboxamide (CAS No. 848488-76-6), a key intermediate in pharmaceutical research and development. Adherence to these protocols is paramount for ensuring personnel safety, maintaining environmental integrity, and achieving regulatory compliance. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.
Hazard Profile and Core Safety Principles
Based on available data for analogous compounds, this compound should be handled as a substance that may cause skin and eye irritation, and potentially severe burns upon direct contact.[1][2] Inhalation of dust or aerosols may lead to respiratory tract irritation.[3] Therefore, all handling and disposal operations must be conducted under the assumption of these hazards.
Causality of Precaution: The amide and pyrrolidine functional groups present in the molecule are common in biologically active and potentially irritant compounds. The precautionary approach is thus a cornerstone of responsible chemical management, mitigating risks where complete data is absent.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [4] |
| Molecular Weight | 114.15 g/mol | [4] |
| CAS Number | 848488-76-6 | [4] |
| Presumed Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [1][3] |
Mandatory Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, all personnel must be equipped with the following PPE. This is a non-negotiable standard for preventing exposure.
-
Eye Protection: Chemical splash goggles or a full-face shield are mandatory. Standard safety glasses do not offer sufficient protection.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant laboratory coat must be worn and fully fastened. Ensure clothing fully covers all exposed skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic and compliant process, from the point of generation to final removal by a certified waste handler. This protocol is designed to align with the stringent requirements of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7]
Step 1: Waste Characterization and Segregation
Proper segregation is the foundation of safe and compliant chemical waste disposal.[6]
-
Solid Waste:
-
Collect all non-sharps solid waste contaminated with this compound, including residual powder, weighing papers, and contaminated wipes, in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
This container must be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Liquid Waste:
-
If the compound is in a solution, collect the liquid in a dedicated, shatter-resistant hazardous waste container suitable for liquid storage.
-
The label must identify all components of the solution, including solvents and the estimated concentration of the target compound.
-
Crucially, never dispose of solutions containing this chemical down the drain. [1][8]
-
-
Sharps Waste:
-
Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-proof sharps container.[6]
-
-
Empty Containers:
-
Original containers of this compound must be treated as hazardous waste.[1][8]
-
If institutional policy allows, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous liquid waste.
-
After rinsing, deface or completely remove the original label and dispose of the container as directed by your institution's Environmental Health and Safety (EHS) department.
-
Step 2: Container Management and Labeling
All waste containers must be managed to prevent leaks and ensure clear communication of their contents.
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date accumulation started.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area that is away from general laboratory traffic and incompatible materials.
Step 3: Coordination with Environmental Health & Safety (EHS)
Engage your institution's EHS department for the final disposal. They are the authoritative body for ensuring compliance with all local, state, and federal regulations.
-
Schedule a pickup for your properly containerized and labeled hazardous waste.
-
Do not attempt to transport or dispose of the chemical waste through non-certified channels. Disposal must be handled by a licensed professional waste disposal service.[3][8]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading. Close the laboratory door to contain any airborne dust or vapors.
-
Report: Notify your supervisor and your institution's EHS department immediately.
-
Do Not Clean Alone: Do not attempt to clean up a significant spill without proper training and equipment. Await the arrival of the trained emergency response team.
-
Small Spills (if trained): For very small spills (a few milligrams), and only if you are trained and have the appropriate spill kit:
-
Don the full PPE as described in Section 2.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Carefully sweep the absorbed material into a dedicated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]
-
Visual Workflow for Disposal Decision-Making
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. usbioclean.com [usbioclean.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-Pyrrolidine-3-carboxamide
In the dynamic landscape of pharmaceutical research and development, the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling (R)-Pyrrolidine-3-carboxamide. As a Senior Application Scientist, my aim is to synthesize technical knowledge with practical, field-tested insights to ensure your work is not only groundbreaking but also fundamentally safe.
Understanding the Potential Hazards
The pyrrolidine structure is associated with several potential hazards that inform our PPE recommendations. Based on data from similar compounds, researchers should be prepared for:
-
Skin and Eye Irritation/Corrosion: Pyrrolidine and its derivatives are known to cause skin irritation and severe eye damage.[6][7][8][9][10] Direct contact with this compound should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6][11]
-
Flammability: Pyrrolidine is a highly flammable liquid.[8][9][10][11] While this compound is a solid, appropriate precautions should be taken, especially when handling it in solution with flammable solvents.
Core PPE Requirements: A Multi-Layered Defense
A comprehensive PPE strategy involves more than just a lab coat. It's a systematic approach to minimizing exposure through various routes.
Hand Protection: The First Line of Defense
Rationale: The primary risk of handling this compound is skin contact, which can lead to irritation or burns.[6][8][9]
Recommendation:
-
Gloves: Nitrile gloves are the standard recommendation for handling most laboratory chemicals. They provide excellent protection against a wide range of substances. Always inspect gloves for tears or punctures before use. For prolonged work or when handling larger quantities, consider double-gloving.
-
Proper Technique: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the appropriate chemical waste container.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Rationale: The eyes are particularly vulnerable to chemical splashes, which could cause serious and irreversible damage.[6][7][9]
Recommendation:
-
Safety Glasses with Side Shields: For handling small quantities of solid material, safety glasses with side shields are the minimum requirement.
-
Goggles: When working with solutions, or if there is a risk of splashing, chemical splash goggles that form a seal around the eyes are necessary.[6]
-
Face Shield: For procedures with a significant risk of splashing, such as when transferring large volumes of solutions, a face shield should be worn in addition to goggles to protect the entire face.
Body Protection: Preventing Contamination of Personal Clothing
Rationale: A lab coat not only protects your personal clothing but also provides an easily removable barrier in case of a spill.
Recommendation:
-
Laboratory Coat: A flame-resistant lab coat is recommended, especially if working with flammable solvents. It should be fully buttoned with the sleeves rolled down.
-
Chemical-Resistant Apron: For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation Hazards
Rationale: While this compound is a solid, it can become airborne as dust. When in solution, vapors may be present. Inhalation can lead to respiratory tract irritation.[6][11]
Recommendation:
-
Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Respirator: If engineering controls like a fume hood are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates should be used.[1][2][12][13][14] A proper fit test is essential to ensure the respirator's effectiveness.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE Selection Workflow for this compound.
Summary of Recommended PPE
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing small quantities of solid | Single pair of nitrile gloves | Safety glasses with side shields | Lab coat | Work in a well-ventilated area |
| Preparing solutions | Single pair of nitrile gloves (consider double-gloving) | Chemical splash goggles | Lab coat | Work in a chemical fume hood |
| Running reactions | Double pair of nitrile gloves | Chemical splash goggles and face shield | Flame-resistant lab coat and chemical-resistant apron | Work in a chemical fume hood |
| Large-scale operations | Double pair of nitrile gloves | Chemical splash goggles and face shield | Flame-resistant lab coat and chemical-resistant apron | NIOSH-approved respirator (if fume hood is insufficient) |
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check.
-
Goggles/Face Shield: Position securely and comfortably.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using the proper technique to avoid self-contamination.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE, including gloves and any contaminated wipes, should be placed in a designated, sealed hazardous waste container. Non-disposable items like goggles, face shields, and lab coats should be decontaminated according to your institution's safety protocols.
Conclusion
By adhering to these rigorous PPE standards, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization. The principles outlined in this guide, drawn from authoritative sources and extensive laboratory experience, provide a robust framework for the safe handling of this compound and other novel chemical entities. Always consult your institution's specific safety guidelines and the most current SDS information available.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. restoredcdc.org [restoredcdc.org]
- 3. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 4. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. nj.gov [nj.gov]
- 12. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 13. nrc.gov [nrc.gov]
- 14. cpwr.com [cpwr.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
